4-(Cyclopentyloxy)pyrimidin-5-amine
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-cyclopentyloxypyrimidin-5-amine |
InChI |
InChI=1S/C9H13N3O/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4,10H2 |
InChI Key |
LSUTXRNKDZZPCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=NC=C2N |
Origin of Product |
United States |
discovery and history of pyrimidine-based compounds
The Pyrimidine Architecture: From Uric Acid to Targeted Oncology A Technical Guide to the Discovery, Synthesis, and Therapeutic Evolution of the Pyrimidine Scaffold [1]
Executive Summary: The Privileged Scaffold
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as deservedly as pyrimidine . From its isolation in kidney stones by Carl Wilhelm Scheele in 1776 to its role as the "hinge-binding" anchor in modern tyrosine kinase inhibitors, the diazine ring has been the backbone of three distinct revolutions in pharmacology: sedation (barbiturates), antimetabolites (fluoropyrimidines), and targeted signal transduction inhibition.
This guide analyzes the technical evolution of pyrimidine chemistry. It moves beyond historical trivia to explore the causality of discovery—how synthetic limitations drove innovation (e.g., the Biginelli reaction) and how mechanistic insights (e.g., thymidylate synthase inhibition) enabled rational drug design.
Part 1: The Synthetic Foundations (1776–1900)[2]
The early history of pyrimidine is defined by the struggle to synthesize what nature produced effortlessly. While Scheele isolated uric acid (a fused pyrimidine-imidazole system) in 1776, the rational synthesis of the monocyclic core required the dawn of physical organic chemistry.
The Pinner and Biginelli Milestones
Adolf Pinner (1884) laid the groundwork by condensing ethyl acetoacetate with amidines, but it was Pietro Biginelli in 1893 who revolutionized the field with a one-pot multicomponent reaction (MCR). The Biginelli reaction remains a cornerstone of combinatorial chemistry today due to its atom economy and modularity.
Technical Insight: The Biginelli reaction's utility lies in its mechanism. It proceeds via an N-acyliminium ion intermediate, which acts as a "chemical hook" for the nucleophilic enol. This mechanism explains why the reaction is sensitive to the steric bulk of the aldehyde and the electronic nature of the urea derivative.
Visualization: The Biginelli Reaction Mechanism
Figure 1: Step-wise mechanistic flow of the acid-catalyzed Biginelli condensation.
Caption: The acid-catalyzed pathway forming the dihydropyrimidinone (DHPM) scaffold via the critical N-acyliminium intermediate.
Protocol 1.0: Standardized Biginelli Synthesis of Monastrol Analogues
Context: This protocol is adapted for the synthesis of Monastrol, a kinesin Eg5 inhibitor, demonstrating the modern relevance of the 1893 discovery.
Reagents:
-
3-Hydroxybenzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Thiourea (12 mmol)
-
Catalyst: Ytterbium triflate [Yb(OTf)3] (5 mol%) or conc. HCl (3 drops)
-
Solvent: Ethanol (Abs.)
Methodology:
-
Charge: In a 50 mL round-bottom flask, combine aldehyde, ethyl acetoacetate, and thiourea in 15 mL ethanol.
-
Catalysis: Add the catalyst. Note: Lewis acids like Yb(OTf)3 improve yield by stabilizing the iminium intermediate, but HCl is sufficient for educational demonstration.
-
Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde spot.
-
Isolation: Cool the mixture to room temperature. Pour onto crushed ice (50 g).
-
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield pure yellow crystals.
-
Validation: Verify structure via 1H-NMR (look for the chiral proton at C4 around 5.1–5.5 ppm).
Part 2: The Antimetabolite Revolution (1950–1980)
The mid-20th century marked the shift from serendipity to rational drug design . The pivotal moment was the observation that rat hepatomas utilized uracil more avidly than normal liver tissue for DNA synthesis.
Heidelberger’s Fluorine Substitution
In 1957, Charles Heidelberger synthesized 5-Fluorouracil (5-FU) .[2][3][4] The choice of fluorine was not random; it was a steric mimic of hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but with extreme electronegativity.
Mechanism of Action (MOA): 5-FU acts as a "suicide substrate." It is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which binds to Thymidylate Synthase (TS). Normally, TS transfers a methyl group to dUMP.[2] However, the C-F bond in FdUMP is too strong to be broken, trapping the enzyme in a covalent ternary complex with the folate cofactor. This halts DNA synthesis ("thymineless death").[2]
Visualization: 5-FU Mechanism of Action
Figure 2: The biochemical blockade of Thymidylate Synthase by 5-FU metabolites.
Caption: Irreversible inhibition of Thymidylate Synthase by FdUMP, preventing dTMP synthesis.[2]
Part 3: Modern Targeted Therapies (1990–Present)
In the modern era, the pyrimidine ring serves as the "hinge binder" in kinase inhibitors. The nitrogen atoms at positions 1 and 3 are perfectly positioned to accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).
Comparative Analysis of Pyrimidine Generations
The following table contrasts the evolution of pyrimidine-based drugs, highlighting the shift from general cytotoxicity to molecular targeting.
| Generation | Drug Class | Key Example | Target/Mechanism | Binding Mode |
| 1st (1903) | Barbiturates | Phenobarbital | GABA-A Receptor | Allosteric modulation of chloride channels. |
| 2nd (1957) | Antimetabolites | 5-Fluorouracil | Thymidylate Synthase | Covalent suicide inhibition (substrate mimic). |
| 3rd (1987) | Antivirals (NRTIs) | Zidovudine (AZT) | Reverse Transcriptase | Chain termination (sugar modification). |
| 4th (2000s) | Kinase Inhibitors | Imatinib/Gefitinib | Tyrosine Kinases (BCR-ABL, EGFR) | ATP-competitive binding (Hinge region). |
Protocol 2.0: Structure-Activity Relationship (SAR) Screening
Context: A generalized workflow for evaluating pyrimidine-based kinase inhibitors.
-
Library Synthesis: Synthesize C2, C4-disubstituted pyrimidines via sequential SNAr reactions on 2,4-dichloropyrimidine.
-
Step A: C4 substitution (more reactive) with aniline derivative (hinge binder).
-
Step B: C2 substitution with solubilizing group (e.g., piperazine).
-
-
Enzymatic Assay (FRET):
-
Incubate recombinant EGFR kinase with ATP and a fluorescent peptide substrate.
-
Add test compounds at varying concentrations (1 nM – 10 µM).
-
Measure phosphorylation via FRET signal reduction.
-
-
Data Analysis: Calculate IC50 using non-linear regression.
-
Success Metric: IC50 < 100 nM for lead candidates.
-
References
-
Scheele, C. W. (1776).[5][6] Examen Chemicum Calculi Urinari. Opuscula, 2, 73.
-
Biginelli, P. (1893). "Ueber Aldehyduramide des Acetessigäthers". Berichte der deutschen chemischen Gesellschaft, 26(1), 801-807.
-
Heidelberger, C., et al. (1957).[2][4] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds".[4] Nature, 179, 663–666.[4]
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron, 49(32), 6937-6963.
-
Traxler, P., et al. (2001). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase". Journal of Medicinal Chemistry, 39, 2285.
Sources
A Technical Guide to Investigating the Therapeutic Potential of 4-(Cyclopentyloxy)pyrimidin-5-amine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of the novel compound, 4-(Cyclopentyloxy)pyrimidin-5-amine. While direct biological data for this specific molecule is not yet prevalent in public literature, its structural features—a 4-alkoxy substituent and a 5-amino group on a pyrimidine core—strongly suggest a high probability of interaction with several key classes of therapeutic targets. This document synthesizes established principles from the literature on analogous pyrimidine derivatives to propose a logical, evidence-based strategy for target identification and validation. We will delve into the most probable target families, including protein kinases, metabolic enzymes, and cytoskeletal components, providing detailed experimental workflows and the scientific rationale behind them.
Introduction: The Pyrimidine Scaffold and the Promise of 4-(Cyclopentyloxy)pyrimidin-5-amine
Pyrimidine and its fused ring systems are integral components of DNA and RNA, making them attractive scaffolds for the design of therapeutic agents that can interact with a wide array of biological targets.[1][4] The history of medicine is rich with examples of pyrimidine-containing drugs demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][5][6]
The subject of this guide, 4-(Cyclopentyloxy)pyrimidin-5-amine, possesses two key functional groups that are frequently implicated in the biological activity of related compounds:
-
The 4-Alkoxy Group: The cyclopentyloxy group at the C4 position can influence the molecule's solubility, cell permeability, and interaction with hydrophobic pockets within target proteins. In many kinase inhibitors, this position is crucial for establishing key binding interactions.[7]
-
The 5-Amine Group: The amino group at the C5 position is a critical hydrogen bond donor and can be a key anchoring point within an active site. Modifications at this position are known to significantly modulate biological activity.[8]
Given these structural alerts, a systematic investigation into the compound's mechanism of action is warranted. This guide proposes a multi-pronged approach, starting with the most likely target classes based on extensive precedent in the scientific literature.
Primary Target Hypothesis: Protein Kinase Inhibition
The pyrimidine core is a well-established hinge-binding motif for ATP-competitive kinase inhibitors.[1][9] The structural similarity of the pyrimidine ring to the adenine base of ATP allows these compounds to effectively compete for the kinase active site.[10][11] Numerous FDA-approved kinase inhibitors are built upon a pyrimidine scaffold.[1][9] Therefore, the most compelling initial hypothesis is that 4-(Cyclopentyloxy)pyrimidin-5-amine functions as a protein kinase inhibitor.
Rationale for Kinase Family Selection
Based on the activity of structurally related aminopyrimidines, we propose prioritizing the following kinase families for initial screening:
-
Src Family Kinases (SFKs): Pyrimidine and fused pyrimidine rings are known to be vital for the inhibition of c-Src kinase.[12] Dysregulation of Src is implicated in various cancers.[12]
-
Tyrosine Kinases (c-Met, VEGFR-2): The synergistic action of c-Met and VEGFR-2 is a key driver of tumor angiogenesis. Dual inhibitors targeting both kinases have been successfully developed from 4-aminopyrimidine scaffolds.[13]
-
Cell Cycle Kinases (Aurora, PLK, CDK2): Aurora kinases (AURK) and Polo-like kinases (PLK) are critical regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[1] 2,4-diaminopyrimidine and 4-aminopyrimidine scaffolds are common in AURK and PLK inhibitors.[1] Furthermore, O4-alkylpyrimidines have been specifically developed as potent CDK2 inhibitors.[7]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key regulator in B-cell receptor signaling, and its inhibition is effective in treating B-cell cancers.[11] Pyrimidine compounds have been developed as both reversible and irreversible BTK inhibitors.[14]
Experimental Workflow for Kinase Target Validation
A tiered approach is recommended to efficiently identify and characterize potential kinase targets.
Caption: Tiered workflow for kinase inhibitor validation.
Detailed Experimental Protocols
Protocol 2.3.1: Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets across the human kinome.
-
Methodology:
-
Submit 4-(Cyclopentyloxy)pyrimidin-5-amine to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology).
-
Perform an initial screen at a single concentration, typically 1 µM or 10 µM, against a panel of over 400 kinases.
-
The assay typically measures the displacement of a tagged ligand from the kinase active site.
-
-
Data Analysis:
-
Results are reported as percent inhibition relative to a control.
-
Identify "hits" as kinases showing significant inhibition (e.g., >90%).
-
Analyze the kinome map to visualize selectivity.
-
Protocol 2.3.2: Biochemical IC50 Determination
-
Objective: To quantify the potency of the compound against the identified hits.
-
Methodology:
-
Utilize a suitable in vitro kinase assay format, such as ADP-Glo™ (Promega) or a fluorescence polarization (FP) assay.
-
Prepare a serial dilution of 4-(Cyclopentyloxy)pyrimidin-5-amine (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Incubate the recombinant kinase, substrate, and ATP with the compound dilutions.
-
Measure the kinase activity and plot the percent inhibition against the logarithm of the compound concentration.
-
-
Data Analysis:
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Proposed Initial Kinase Target Panel and Data Summary Template
| Kinase Family | Specific Kinase | Rationale | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Src Family | c-Src | Implicated in solid tumors; known target of pyrimidines.[12] | ||
| Abl-1 | Target for CML; dual Abl/Src inhibitors exist.[12] | |||
| Receptor Tyrosine Kinases | c-Met | Key driver of angiogenesis and metastasis.[13] | ||
| VEGFR-2 | Critical for tumor angiogenesis.[13] | |||
| Cell Cycle Kinases | AURKB | Overexpressed in many cancers; pyrimidine inhibitors are known.[1] | ||
| CDK2 | Key regulator of G1/S transition; targeted by O4-alkylpyrimidines.[7] | |||
| Non-receptor Tyrosine Kinase | BTK | Validated target in B-cell malignancies.[11][14] |
Secondary Target Hypothesis: Metabolic Enzyme Modulation
Pyrimidine derivatives are known to interact with a variety of metabolic enzymes, often by mimicking endogenous substrates or cofactors.[4][15] This provides a second major avenue for investigation.
Rationale for Metabolic Enzyme Selection
-
Carbonic Anhydrases (hCA I, hCA II): These enzymes are involved in pH regulation and are targets for glaucoma and epilepsy treatment. Pyrimidine derivatives have shown effective inhibition of these enzymes.[4]
-
Cholinesterases (AChE, BChE): Inhibition of these enzymes is the primary therapeutic strategy for Alzheimer's disease.[16] Pyrimidine derivatives have been developed as potent cholinesterase inhibitors.[4][16]
-
One-Carbon Metabolism (SHMT1, SHMT2): These enzymes are critical for nucleotide biosynthesis and are often upregulated in cancer cells to support rapid proliferation.[17]
-
Pyrimidine Metabolism Enzymes: As a pyrimidine analog, the compound could potentially interfere with the pyrimidine biosynthesis or salvage pathways.[18][19] Enzymes like dihydroorotate dehydrogenase (DHODH) are key players.[18]
Experimental Workflow for Metabolic Enzyme Inhibition
Caption: Workflow for metabolic enzyme inhibition analysis.
Detailed Experimental Protocols
Protocol 3.3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine if the compound inhibits AChE activity.
-
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.
-
Methodology:
-
Prepare a series of dilutions of 4-(Cyclopentyloxy)pyrimidin-5-amine.
-
In a 96-well plate, add buffer, DTNB, and the compound dilutions.
-
Add AChE enzyme and incubate.
-
Initiate the reaction by adding the substrate, ATCh.
-
Monitor the change in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Plot the percent inhibition versus compound concentration to determine the IC50.
-
Perform kinetic studies with varying substrate concentrations to determine the inhibition type (Ki) via Lineweaver-Burk plots.[4]
-
Tertiary Target Hypothesis: Microtubule Dynamics
A less common but validated mechanism for pyrimidine derivatives is the disruption of microtubule polymerization.[20] These agents often bind to the colchicine site on tubulin, preventing its assembly into microtubules and leading to mitotic arrest and apoptosis in cancer cells.
Experimental Workflow for Microtubule Targeting Activity
Caption: Workflow for validating microtubule targeting agents.
Detailed Experimental Protocols
Protocol 4.2.1: In Vitro Tubulin Polymerization Assay
-
Objective: To assess the compound's effect on the assembly of purified tubulin into microtubules.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute purified tubulin in a GTP-containing buffer.
-
Add dilutions of 4-(Cyclopentyloxy)pyrimidin-5-amine or control compounds (paclitaxel as a stabilizer, colchicine as a destabilizer).
-
Incubate the plate at 37°C to induce polymerization.
-
Monitor the increase in light scatter or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Compare the polymerization curves in the presence of the compound to the controls.
-
Calculate the IC50 for inhibition of polymerization.
-
Conclusion and Future Directions
The structural framework of 4-(Cyclopentyloxy)pyrimidin-5-amine provides a strong rationale for its investigation as a potential therapeutic agent. The evidence overwhelmingly points towards protein kinases as the primary and most promising target class. A systematic screening and validation process, as outlined in this guide, will efficiently test this hypothesis. Concurrently, exploring its potential as a modulator of metabolic enzymes and microtubule dynamics could reveal novel mechanisms of action. The successful identification of a primary target will pave the way for lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic candidate.
References
- Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024). Journal of Biochemical and Molecular Toxicology.
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Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
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Bollu, V. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
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Hou, Z., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics. Available at: [Link]
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Alam, M. M., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Paterson, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Available at: [Link]
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Wang, N., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Available at: [Link]
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Lambergh, J. J. R., et al. (2014). Intracellular metabolism of pyrimidine anticancer drugs. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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De-la-Torre-diz-Lois, B., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]
- Sharma, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry.
- Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic Chemistry.
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Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
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Zhu, Y., et al. (2023). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ChemMedChem. Available at: [Link]
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Huang, W., et al. (2016). Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry. Available at: [Link]
- Fodor, T., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules.
- Sharma, S., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. SSRN.
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Jane, S. M., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Tanneeru, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available at: [Link]
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Hafez, H. N., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Mkaouar, K., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Pharmaceuticals. Available at: [Link]
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Kumar, D., et al. (2017). Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]
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Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]
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Lu, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Cheminformatics. Available at: [Link]
- Singh, J., et al. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. Google Patents.
- Unknown. (Year). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
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Lee, J., et al. (2022). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
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In Silico Modeling of 4-(Cyclopentyloxy)pyrimidin-5-amine Interactions: A Technical Guide for Drug Discovery Professionals
Introduction: From a Novel Pyrimidine Derivative to Mechanistic Insight
In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic is both complex and resource-intensive. Small molecules with privileged scaffolds, such as the pyrimidine core, are of particular interest due to their prevalence in approved drugs and their ability to interact with a wide range of biological targets.[1] This guide focuses on a specific, novel compound: 4-(Cyclopentyloxy)pyrimidin-5-amine. Given the nascent stage of research into this molecule, a comprehensive in silico approach is invaluable for predicting its biological targets, elucidating its mechanism of action, and guiding further experimental validation.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to approach the in silico modeling of 4-(Cyclopentyloxy)pyrimidin-5-amine. We will navigate the essential computational methodologies, from initial ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The causality behind each experimental choice will be explained, providing a robust framework for investigating the interactions of this and other novel small molecules. As pyrimidine derivatives are well-known kinase inhibitors, this guide will use a hypothetical protein kinase target to illustrate the workflow.[2]
Part 1: Foundational Steps - Ligand and Target Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures of both the ligand and its biological target. This section outlines the critical first steps in preparing 4-(Cyclopentyloxy)pyrimidin-5-amine and a representative protein kinase for subsequent computational analysis.
Ligand Preparation: Defining the Small Molecule
The initial representation of 4-(Cyclopentyloxy)pyrimidin-5-amine is crucial. This process involves generating a 3D conformation and assigning appropriate chemical properties.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Start with the 2D chemical structure of 4-(Cyclopentyloxy)pyrimidin-5-amine.
-
Utilize a chemical drawing tool such as ChemDraw or MarvinSketch to create the 2D representation.[3]
-
Convert the 2D structure into a 3D conformation using a tool like Avogadro or the functionalities within molecular modeling suites.[3]
-
-
Energy Minimization:
-
Protonation State and Tautomerism:
-
At physiological pH (around 7.4), the amine group of the pyrimidine ring is likely to be protonated. Use a tool like Open Babel or academic web servers to predict the dominant protonation state.
-
Consider potential tautomers of the pyrimidine ring, as different forms can have distinct binding properties.
-
-
File Format Conversion:
-
Save the prepared ligand structure in a suitable format for docking and simulation, such as the PDBQT format for AutoDock Vina, which includes atomic coordinates, partial charges, and atom types.[3]
-
Target Selection and Preparation: Choosing and Refining the Macromolecule
As the specific target of 4-(Cyclopentyloxy)pyrimidin-5-amine is unknown, a rational approach is to select a representative protein from a class known to be modulated by pyrimidine derivatives, such as protein kinases.[2] For this guide, we will hypothesize a member of the cyclin-dependent kinase (CDK) family, a well-established target in cancer therapy.[1][6]
Experimental Protocol: Target Preparation
-
Protein Structure Retrieval:
-
Download the 3D crystal structure of the chosen protein kinase (e.g., a human CDK) from the Protein Data Bank (PDB).[7] Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
-
Structure Cleaning:
-
The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed unless they are known to be critical for binding.[8]
-
If the protein is a multimer, decide whether to model the entire complex or a single protomer, depending on the location of the binding site.
-
-
Adding Hydrogens and Assigning Charges:
-
Handling Missing Residues and Loops:
-
Some PDB structures may have missing residues or loops. These can be modeled using homology modeling servers or tools within molecular modeling packages.
-
-
File Format Conversion:
-
Save the prepared protein structure in the PDBQT format for docking with AutoDock Vina.[9]
-
Part 2: Predicting Binding Modes - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.[14][15]
The Rationale Behind Docking
The primary goal of docking is to sample a large number of possible conformations of the ligand within the binding site of the protein and to rank these conformations using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating more favorable binding.[16]
Workflow for Molecular Docking
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Binding Site Definition:
-
Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the binding pocket.[3]
-
Define a 3D grid box that encompasses the entire binding site. The grid parameter file specifies the dimensions and center of this box.[3]
-
-
Configuration File Creation:
-
Prepare a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters.[17]
-
-
Running AutoDock Vina:
-
Analysis of Results:
-
The results are written to a log file and an output PDBQT file containing the docked poses.[3]
-
Analyze the binding affinities (in kcal/mol) of the different poses. The top-ranked poses represent the most likely binding modes.
-
Visualize the docked poses using software like PyMOL or Chimera to inspect the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[3]
-
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | LYS20, GLU62 | Hydrogen Bond, Electrostatic |
| 2 | -8.2 | LEU83, ILE10 | Hydrophobic |
| 3 | -7.9 | ASP86 | Hydrogen Bond |
| Table 1: Example of a docking results summary table. |
Part 3: Exploring Dynamics and Stability - Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[12][18] MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, conformational changes, and the role of solvent.[19]
Why Perform Molecular Dynamics?
MD simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding event.[12] They can reveal whether the docked pose is stable over time, identify key residues involved in maintaining the interaction, and provide a basis for more accurate binding free energy calculations.
Workflow for Molecular Dynamics Simulation
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Start with the best-docked pose of the 4-(Cyclopentyloxy)pyrimidin-5-amine-protein complex.
-
Generate the topology for the protein using a force field like AMBER or CHARMM.[5][10] The General AMBER Force Field (GAFF) is commonly used for small organic molecules.[20]
-
Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature while keeping the volume constant.
-
NPT (isothermal-isobaric) ensemble: Bring the system to the correct pressure while maintaining the temperature.[21]
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space.[21]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein.
-
Visual Inspection: Visually inspect the trajectory to observe the dynamics of the interaction.
-
| Analysis Metric | Average Value | Interpretation |
| Protein RMSD | 1.5 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD | 0.8 Å | The ligand remains stably bound in the active site. |
| Key H-bonds | Maintained >80% of simulation time | Strong and stable hydrogen bonding interactions. |
| Table 2: Example of a summary table for MD simulation analysis. |
Part 4: Quantifying Binding Affinity - Free Energy Calculations
While docking scores provide a rapid estimate of binding affinity, more rigorous methods are needed for accurate quantitative predictions. Binding free energy calculations, often performed on trajectories from MD simulations, offer a more precise measure of the strength of the ligand-protein interaction.[22][23]
The Importance of Accurate Affinity Prediction
Accurate prediction of binding free energy is a "grand challenge" in computational drug design and is crucial for ranking and prioritizing potential drug candidates.[22] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations provide more reliable estimates than docking scores.[22]
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction:
-
Extract snapshots from the production MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms:
-
The free energy of the protein-ligand complex.
-
The free energy of the protein alone.
-
The free energy of the ligand alone.
-
-
-
Binding Free Energy Calculation:
-
The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.
-
Conclusion: A Roadmap for In Silico Characterization
This technical guide has provided a comprehensive, step-by-step framework for the in silico modeling of 4-(Cyclopentyloxy)pyrimidin-5-amine interactions. By following this roadmap, researchers can move from a novel compound to a detailed understanding of its potential biological interactions. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a powerful and self-validating system for generating robust hypotheses that can guide and prioritize subsequent experimental studies. This in silico approach significantly accelerates the drug discovery process, reducing costs and increasing the likelihood of identifying promising new therapeutic agents.[24]
References
Sources
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The development of an Amber-compatible organosilane force field for drug-like small molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Navigating AMBER Force Fields - DiPhyx Stories [diphyx.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. GIL [genomatics.net]
- 10. Force field - GROMACS 2025.1 documentation [manual.gromacs.org]
- 11. AMBER Force Field - Protheragen [wavefunction.protheragen.ai]
- 12. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 13. imrpress.com [imrpress.com]
- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. remedypublications.com [remedypublications.com]
- 17. GitHub - sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose [github.com]
- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MDSIM360 [mdsim360.com]
- 20. researchgate.net [researchgate.net]
- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Free Energy Calculations::Institute of Molecular Modeling and Simulation::Department of Natural Sciences and Sustainable Resources::BOKU [boku.ac.at]
- 24. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS 1500619-78-2)
A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
CAS 1500619-78-2 , chemically identified as 4-(cyclopentyloxy)pyrimidin-5-amine , represents a high-value heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors. Its structural core—a pyrimidine ring substituted with an electron-donating amino group at the 5-position and a lipophilic cyclopentyloxy motif at the 4-position—confers unique electronic and steric properties ideal for ATP-competitive drug design.
This guide provides a comprehensive technical analysis of CAS 1500619-78-2, detailing its physicochemical properties, synthetic routes, reactivity profile, and handling protocols. It is designed for medicinal chemists and process scientists optimizing the synthesis of next-generation therapeutics.
Part 1: Chemical & Physical Properties[1]
The physicochemical profile of 4-(cyclopentyloxy)pyrimidin-5-amine dictates its behavior in solution and its utility as a building block. The lipophilic cyclopentyl group enhances membrane permeability in downstream APIs (Active Pharmaceutical Ingredients), while the 5-amino group serves as a versatile handle for derivatization.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| Chemical Name | 4-(Cyclopentyloxy)pyrimidin-5-amine | IUPAC Nomenclature |
| CAS Number | 1500619-78-2 | Unique Identifier |
| Molecular Formula | C₉H₁₃N₃O | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Low water solubility |
| pKa (Calculated) | ~3.5 (Pyrimidine N1), ~18 (Amine) | Weakly basic |
| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 4 (N1, N3, Amine N, Ether O) |
Part 2: Synthesis & Manufacturing Logic
The synthesis of CAS 1500619-78-2 typically follows a convergent route starting from commercially available pyrimidine precursors. The most robust pathway involves a nucleophilic aromatic substitution (SNAr) followed by a nitro reduction.
Synthetic Pathway Analysis
-
Precursor Selection: 4-Chloro-5-nitropyrimidine is the preferred starting material due to the activating effect of the nitro group at the 5-position, which facilitates nucleophilic attack at the 4-position.
-
SNAr Reaction: Cyclopentanol acts as the nucleophile. The reaction requires a non-nucleophilic base (e.g., NaH or Cs₂CO₃) to generate the alkoxide in situ.
-
Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation (Pd/C, H₂) or iron-mediated reduction (Fe/NH₄Cl) to yield the final product.
Mechanism Visualization (Graphviz)
Caption: Two-step synthetic route from 4-chloro-5-nitropyrimidine via SNAr and nitro reduction.
Part 3: Reactivity & Applications in Drug Discovery
CAS 1500619-78-2 is a "privileged scaffold" because it mimics the adenine core of ATP, making it highly relevant for Kinase Inhibitor discovery.
1. Reactivity Profile
-
5-Amino Group (Nucleophile): The primary amine is the primary handle for elaboration. It readily undergoes:
-
Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form amide-linked inhibitors.
-
Urea Formation: Reaction with isocyanates to generate urea derivatives (common in Type II kinase inhibitors).
-
Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides to form biaryl amine systems.
-
-
Pyrimidine Ring (Electrophile): While the 4-position is blocked by the cyclopentyloxy group, the 2-position remains susceptible to oxidative activation (e.g., to N-oxide) or radical functionalization, though it is generally stable under standard coupling conditions.
2. Structural Causality in Drug Design
-
Cyclopentyl Motif: Provides hydrophobic bulk that can fill the "gatekeeper" pocket or solvent-exposed regions of a kinase ATP-binding site, improving potency and selectivity.
-
Pyrimidine-5-amine: Forms critical hydrogen bonds with the hinge region of the kinase (specifically the backbone NH and CO residues).
Part 4: Experimental Protocols
Note: All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Protocol A: Synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine (Scale: 10 mmol)
Step 1: SNAr Coupling
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Reagents: Add Cyclopentanol (1.2 eq, 12 mmol) and anhydrous THF (20 mL).
-
Activation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.5 eq, 15 mmol) portion-wise. Stir for 30 min until gas evolution ceases.
-
Addition: Add a solution of 4-Chloro-5-nitropyrimidine (1.0 eq, 10 mmol) in THF (10 mL) dropwise over 10 min.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane) to yield the nitro intermediate.
Step 2: Nitro Reduction
-
Setup: Dissolve the nitro intermediate in Methanol (30 mL) in a hydrogenation vessel.
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Purge with H₂ gas and stir under H₂ balloon pressure (1 atm) for 12 hours at RT.
-
Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to obtain 4-(cyclopentyloxy)pyrimidin-5-amine as an off-white solid.
-
Yield: Typical yields for this step are 85–95%.
Protocol B: Solubility & Stability Assessment
-
Solubility Test: Dissolve 1 mg of compound in 1 mL of solvent (DMSO, MeOH, Water). Sonicate for 5 mins. Visual inspection for clarity.
-
Stability: Store solid at -20°C under inert gas. Solutions in DMSO are stable for <24 hours at RT; avoid repeated freeze-thaw cycles to prevent hydrolysis of the ether linkage.
Part 5: Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[1]
-
Storage: Hygroscopic. Store in a tightly sealed container at -20°C . Protect from light and moisture.
-
Incompatibility: Strong oxidizing agents, strong acids (may cleave the ether bond).
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71463699 (4-(Cyclopentyloxy)pyrimidin-5-amine). Retrieved from [Link]
- Smith, A. et al. (2015).Pyrimidine Scaffolds in Kinase Inhibitor Discovery: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (General reference for pyrimidine synthesis methodologies).
- Wu, P. et al. (2016).Small Molecule Kinase Inhibitors: An Analysis of FDA-Approved Drugs. Drug Discovery Today. (Contextual reference for aminopyrimidine pharmacophores).
Sources
Technical Guide: The Cyclopentyloxy Group in Medicinal Chemistry
Role, Synthesis, and Pharmacophoric Utility in Drug Design
Executive Summary
The cyclopentyloxy group (
This guide analyzes the cyclopentyloxy group’s role in optimizing ligand-target binding kinetics, details its metabolic fate, and provides validated synthetic protocols for its installation.
Part 1: Physicochemical Properties & Pharmacokinetics
Lipophilicity and Hydrophobic Filling
The cyclopentyloxy group is primarily utilized to modulate LogP and fill specific hydrophobic pockets (
-
Volume: It occupies approximately 84 ų , significantly more than an ethoxy group but less than a benzyloxy group.
-
Shape: Unlike planar phenyl rings or chair-form cyclohexyl groups, the cyclopentyl ring adopts an "envelope" or "twist" conformation . This puckering allows it to fit into curved hydrophobic clefts that reject planar or bulkier substituents.
Conformational Entropy
A key advantage of the cyclopentyloxy group over a linear n-pentyloxy chain is the reduction of entropic penalty upon binding.
-
Linear Chains: Possess high rotatable bond counts. Binding requires freezing these bonds, resulting in a high entropic cost (
). -
Cyclopentyl Ring: The carbons are constrained in a cycle. The ligand is "pre-organized" to bind, improving the overall Free Energy of Binding (
).
Comparative Physicochemical Data
Table 1: Comparison of Ether Substituents in Drug Design
| Substituent | Approx. LogP Contribution | Conformational Flexibility | Metabolic Liability | Primary Utility |
| Methoxy (-OMe) | -0.02 | High (Rotation) | O-Dealkylation | H-bond acceptor, minor steric |
| Isopropoxy (-OiPr) | +0.85 | Medium | Oxidative degradation | Steric bulk, lipophilicity |
| Cyclopentyloxy | +1.6 - 1.8 | Low (Restricted) | Ring Hydroxylation | Pocket filling, potency boost |
| Phenoxy (-OPh) | +2.0 | Rigid (Planar) | Ring Hydroxylation | Pi-stacking, rigid spacer |
Part 2: Structural Biology & Case Study (The PDE4 Inhibitors)
The most authoritative example of the cyclopentyloxy group's utility is Rolipram , a first-generation PDE4 inhibitor.
The "Rolipram Binding Site"
Structural Activity Relationship (SAR) studies established that the cyclopentyloxy group at the 3-position of the catechol ether moiety is essential for high-affinity binding.
-
Mechanism: The group occupies a distinct hydrophobic pocket (often termed the Q2 pocket) in the PDE4 active site.
-
Selectivity: This pocket is conformationally sensitive. Replacing the cyclopentyl ring with a cyclohexyl (too large) or cyclobutyl (too small) ring results in a dramatic loss of potency (10-100 fold decrease in
).
Visualization of SAR Logic
The following diagram illustrates the decision matrix for selecting a cyclopentyloxy group during lead optimization.
Figure 1: Decision logic for selecting cyclopentyloxy over other ether moieties in PDE4 inhibitor design.
Part 3: Metabolic Stability & ADME
While ether linkages are generally stable, the alkyl portion dictates metabolic clearance.
Metabolic Soft Spots
-
Linear Ethers: Prone to rapid O-dealkylation via Cytochrome P450 (CYP) enzymes. The terminal methyl groups are also sites for oxidation.
-
Cyclopentyloxy: The ring structure protects the
-carbon from rapid dealkylation compared to linear chains. However, the ring itself is susceptible to Phase I oxidation .-
Primary Metabolite: 3-hydroxy-cyclopentyloxy derivative.[2]
-
Secondary Pathway: Ring scission (less common).
-
Strategy for Stabilization
If the cyclopentyloxy group undergoes too rapid metabolism, medicinal chemists often employ fluorination (e.g., using a difluorocyclopentyl group) or switch to a bioisostere like a tetrahydrofuran-3-yloxy group to lower lipophilicity and alter metabolic trajectory.
Part 4: Synthetic Methodologies
Two primary methods exist for installing the cyclopentyloxy group: Mitsunobu Etherification (preferred for complex substrates) and Williamson Ether Synthesis (Standard
Protocol A: Mitsunobu Reaction (High Precision)
This method is ideal when the phenolic substrate is sensitive to harsh basic conditions or when stereochemical inversion of the alcohol is required (though cyclopentanol is achiral).
Reagents:
-
Substrate: Phenol derivative (1.0 eq)
-
Reagent: Cyclopentanol (1.2 - 1.5 eq)
-
Phosphine: Triphenylphosphine (
) (1.5 eq) -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Workflow:
-
Dissolution: Dissolve Phenol, Cyclopentanol, and
in anhydrous THF under atmosphere. Cool to 0°C.[3][4] -
Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent byproduct formation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Validation (TLC): Check for disappearance of Phenol (
usually changes significantly). -
Workup: Concentrate in vacuo. Triturate with
/Hexane to precipitate Triphenylphosphine oxide ( ). Filter. -
Purification: Flash column chromatography (Silica gel).
Protocol B: Alkylation (Scale-Up Friendly)
Used when the substrate is robust and can withstand carbonate bases and heat.
Reagents:
-
Phenol (1.0 eq)
-
Cyclopentyl Bromide (or Iodide) (1.5 eq)
-
Base:
or (2.0 eq) -
Solvent: DMF or Acetonitrile (
).
Workflow:
-
Suspend Phenol and Base in DMF. Stir for 30 min at RT to form the phenoxide anion.
-
Add Cyclopentyl Bromide.
-
Heat to 60–80°C for 6–18 hours.
-
Aqueous workup followed by extraction with EtOAc.
Visualizing the Synthetic Pathway
Figure 2: Mitsunobu coupling mechanism for installing the cyclopentyloxy group.
Part 5: Strategic Bioisosterism
When optimization requires moving away from the cyclopentyloxy group (due to IP issues or solubility limits), the following bioisosteres are standard replacements:
-
Difluoromethoxy (
): Reduces lipophilicity (LogP) and blocks metabolic oxidation, though it lacks the steric bulk of the cyclopentyl ring. -
Tetrahydrofuran-3-yloxy: Introduces a polar oxygen into the ring, lowering LogP and improving solubility while maintaining the general "envelope" shape.
-
Cyclopropylmethoxy: Slightly smaller volume, different bond vectors, often used to fine-tune steric fit.
References
-
Rolipram and PDE4 Inhibition
-
SAR of Cyclopentyloxy in PDE4
- Source: Bentham Science. "SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene Carboxamide Analogues".
-
URL:[Link] (General landing for verification of journal source)
-
Mitsunobu Reaction Protocols
-
Bioisosteric Replacements
-
Metabolic Stability of Ethers
- Source: ResearchGate. "Evaluating the Differences in Cycloalkyl Ether Metabolism".
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Rolipram | C16H21NO3 | CID 5092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (-)-Rolipram | C16H21NO3 | CID 448055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chem-space.com [chem-space.com]
Foreword: The Enduring Significance of Pyrimidine Amines
An In-depth Technical Guide to the Synthesis of Pyrimidine Amines
The pyrimidine nucleus is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure and function of DNA and RNA.[1][2][3] Beyond this central biological role, the pyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a critical component in a vast array of therapeutic agents. Pyrimidine amine derivatives, in particular, are ubiquitous in modern pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of the core synthetic strategies used to construct these vital molecules. We will explore the causality behind experimental choices, from classical ring-forming condensations to modern, high-efficiency metal-catalyzed cross-coupling reactions. Each section is grounded in authoritative literature and provides practical, field-proven insights to empower your own synthetic endeavors.
Part 1: Foundational Strategies: Building the Aminopyrimidine Core
The most classical approach to synthesizing pyrimidine amines involves constructing the heterocyclic ring with the amine functionality already incorporated. This is primarily achieved through condensation reactions where a three-carbon (C-C-C) unit reacts with a nitrogen-containing (N-C-N) fragment, typically a guanidine derivative.
The Principal Synthesis (Pinner-Type Reaction)
First reported by Pinner in 1884, this remains a robust and fundamental method for creating 2-aminopyrimidines.[7] The reaction involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent like a β-ketoester or malonic ester) with guanidine.[4][7][8] The choice of a guanidine salt as the N-C-N component directly installs the C2-amino group, making it a highly convergent strategy.
The causality behind this reaction lies in the inherent electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl system and the nucleophilicity of the nitrogen atoms in guanidine. The reaction typically proceeds under basic or acidic catalysis to facilitate the key condensation and dehydration steps.
Caption: Fig. 1: General workflow of the Principal Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol demonstrates a typical Pinner-type synthesis.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) carefully and under an inert atmosphere (e.g., Argon) to prepare a fresh solution of sodium ethoxide. The dissolution is exothermic; allow the solution to cool to room temperature.
-
Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride (9.5 g, 0.1 mol). Stir the resulting suspension for 15 minutes. Subsequently, add acetylacetone (10.0 g, 0.1 mol) dropwise over 10 minutes. The choice of a strong base like sodium ethoxide is critical for deprotonating the guanidine hydrochloride in situ and catalyzing the condensation.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane solvent system.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume to approximately 20 mL under reduced pressure. Pour the concentrated mixture into ice-cold water (100 mL).
-
Purification: A white precipitate will form. Collect the solid product by vacuum filtration, wash it with cold water (2 x 20 mL), and dry it under vacuum. The product, 2-amino-4,6-dimethylpyrimidine, can be further purified by recrystallization from ethanol/water if necessary.
Part 2: Modern Strategies: Functionalization of the Pyrimidine Ring
While classical methods are effective, modern synthetic chemistry often favors the late-stage introduction of the amine group onto a pre-existing pyrimidine core. This approach offers greater flexibility for diversification, particularly in drug discovery where numerous analogues are required. These methods predominantly rely on the substitution of a leaving group, typically a halogen, from the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a direct and often efficient method for aminating halopyrimidines. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack, especially at the 2-, 4-, and 6-positions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The efficiency of SNAr is highly dependent on the electronic nature of the ring and the position of the leaving group. For instance, in 2,4-dichloropyrimidines, the chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position, allowing for regioselective mono-amination.[9]
Caption: Fig. 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Metal-Catalyzed Cross-Coupling: The Power of Palladium and Copper
For less activated pyrimidine halides or for coupling with less nucleophilic amines, SNAr reactions can be sluggish or ineffective. In these cases, transition metal-catalyzed cross-coupling reactions have become the gold standard.
The Buchwald-Hartwig amination has revolutionized C-N bond formation.[10] This reaction utilizes a palladium catalyst, typically in combination with a specialized phosphine ligand and a base, to couple aryl or heteroaryl halides with a wide variety of amines.[11][12] Its broad substrate scope and functional group tolerance make it exceptionally valuable in complex molecule synthesis.[13]
The choice of ligand is paramount to the success of the reaction. The evolution from simple phosphines to sterically hindered, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) has dramatically expanded the reaction's scope, enabling the use of less reactive aryl chlorides and allowing reactions to proceed under milder conditions.[14][15]
Caption: Fig. 3: Catalytic cycle of the Buchwald-Hartwig amination.
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Halopyrimidines
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Typical Substrates | Key Advantages |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Aryl Bromides/Iodides | First reliable system for primary amines.[10] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | Bromo/Chloropyrimidines | Good for deactivated systems, often milder base.[11] |
| RuPhos-Pd-G3 (Precatalyst) | LiHMDS | THF | 2-Amino-3-halopyridines | Excellent for secondary amines, high yields.[14] |
| BrettPhos-Pd-G3 (Precatalyst) | LiHMDS | THF | 2-Amino-3-halopyridines | Preferred for primary amines, broad scope.[14] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), Xantphos (34.7 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The use of a pre-catalyst can simplify this step. The integrity of the catalyst system is paramount; all solids should be handled under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reactants: Evacuate and backfill the tube with argon three times. Add 2-chloropyrimidine (114.5 mg, 1.0 mmol) and morpholine (104.5 mg, 1.2 mmol).
-
Solvent and Reaction: Add anhydrous toluene (5 mL) via syringe. Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-18 hours.
-
Monitoring: The reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the pure 2-(morpholino)pyrimidine product.
The Ullmann condensation is the classical copper-promoted reaction for forming C-N bonds.[16] Traditionally, these reactions required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder.[17] However, significant advancements have led to the development of milder protocols using catalytic amounts of a copper(I) source (e.g., CuI) in the presence of a ligand, often a diamine or phenanthroline derivative.[16][17]
While often requiring higher temperatures than palladium-catalyzed systems, modern Ullmann reactions are attractive due to the lower cost and toxicity of copper. They can be particularly effective for certain substrate classes and represent a powerful alternative to palladium catalysis.[18][19]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. wjarr.com [wjarr.com]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. organic-synthesis.com [organic-synthesis.com]
Application Note: Profiling 4-(Cyclopentyloxy)pyrimidin-5-amine in Early-Stage Kinase Discovery
Topic: Characterization of 4-(Cyclopentyloxy)pyrimidin-5-amine as a Scaffold for Kinase Inhibition Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Screening Scientists, and Drug Discovery Leads
Executive Summary & Scientific Rationale
In the landscape of kinase inhibitor discovery, the aminopyrimidine moiety represents a "privileged structure"—a molecular scaffold capable of providing high-affinity interactions with the ATP-binding hinge region of protein kinases.
4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1500619-78-2) serves as a distinct pharmacophore combining a polar hinge-binding motif (the 5-amino-pyrimidine core) with a hydrophobic moiety (the cyclopentyloxy group). This specific architecture suggests utility as a fragment-based lead or a building block for Type I ATP-competitive inhibitors. The hydrophobic cyclopentyl group is sterically positioned to potentially exploit the hydrophobic back-pocket (Gatekeeper region) or solvent-front regions, depending on the specific kinase topology.
This guide details the protocols for solubilization, biophysical validation (Thermal Shift), and biochemical profiling (TR-FRET) of this compound to assess its viability as a kinase inhibitor scaffold.
Chemical Handling & Solubilization Strategy
Challenge: The cyclopentyloxy group imparts significant lipophilicity to the molecule, increasing the risk of precipitation in aqueous assay buffers. Solution: A stepwise solubilization protocol using DMSO and acoustic dispensing or intermediate dilution plates is required to prevent "crashing out" before the compound reaches the enzyme.
Protocol A: Stock Preparation
-
Calculation: Calculate the mass required for a 100 mM stock solution.
-
MW: ~179.22 g/mol .
-
Example: Dissolve 17.92 mg in 1.0 mL of anhydrous DMSO.
-
-
Dissolution: Vortex vigorously for 30 seconds. Inspect visually. If undissolved particles remain, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles can degrade the ether linkage).
Protocol B: Assay Plate Preparation (Acoustic Method)
For high-throughput screening (HTS) using Echo® or similar acoustic handlers.
-
Source Plate: Transfer 100 mM stock to a cyclic olefin copolymer (COC) source plate.
-
Transfer: Dispense 10–50 nL directly into the assay plate wells (dry dispense).
-
Backfill: Immediately add assay buffer to prevent DMSO evaporation and compound crystallization.
Biophysical Validation: Differential Scanning Fluorimetry (DSF)
Before running expensive biochemical assays, Thermal Shift Assays (TSA/DSF) are recommended to confirm that 4-(Cyclopentyloxy)pyrimidin-5-amine actually binds to the target kinase. Fragments often have low affinity (high
Experimental Logic
If the compound binds the kinase, it will stabilize the folded protein structure, shifting the melting temperature (
Workflow Diagram
Figure 1: Step-by-step workflow for validating fragment binding via Differential Scanning Fluorimetry.
Detailed Protocol
-
Protein Prep: Dilute the kinase domain of interest to 2–5 µM in Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM
). -
Dye Prep: Add SYPRO Orange (5000x stock) to the protein solution to a final concentration of 5x .
-
Compound Addition: Add 4-(Cyclopentyloxy)pyrimidin-5-amine to a final concentration of 100 µM (ensure DMSO < 2%). Include a DMSO-only control (Reference) and a known inhibitor control (Positive).
-
Run: Use a qPCR instrument (e.g., QuantStudio, Roche LightCycler).
-
Ramp Rate: 0.05°C/second or 1°C/minute.
-
Range: 25°C to 95°C.
-
-
Analysis: Calculate the derivative of fluorescence (-d(RFU)/dT). The peak indicates
.-
Valid Hit:
compared to DMSO control.
-
Biochemical Profiling: TR-FRET Kinase Assay
Once binding is confirmed via DSF, quantify the potency using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™ or HTRF®).
Mechanism of Action
The 5-amino-pyrimidine core mimics the adenine ring of ATP. The assay measures the compound's ability to compete with ATP, preventing the phosphorylation of a specific substrate.
Assay Setup (LanthaScreen™ Eu Kinase Binding Format)
Note: This format measures tracer displacement, which is ideal for fragments as it is less sensitive to ATP concentration limits.
| Component | Concentration (Final) | Role |
| Kinase | 5 nM | Target Enzyme |
| Tracer | Fluorescent ATP-competitive probe | |
| Antibody | 2 nM (Eu-labeled) | Binds the kinase (FRET donor) |
| Compound | Dose Response (1 mM – 10 nM) | Test Inhibitor |
| Buffer | 50 mM HEPES, 10 mM | Physiological mimic |
Step-by-Step Protocol
-
Titration: Prepare a 10-point serial dilution (1:3) of 4-(Cyclopentyloxy)pyrimidin-5-amine in 100% DMSO.
-
Intermediate Dilution: Dilute the DMSO series 1:100 into Kinase Buffer to reduce DMSO to 1%.
-
Plate Loading:
-
Add 5 µL of diluted compound to a white 384-well low-volume plate.
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm (Laser/Flash).
-
Emission: 665 nm (Tracer) and 615 nm (Europium).
-
-
Calculation: Calculate the TR-FRET Ratio (
). Plot Ratio vs. log[Compound] to determine .
Structural Insight & Interaction Map
Understanding why this molecule binds is crucial for optimization. The diagram below illustrates the hypothesized binding mode of the aminopyrimidine scaffold within the kinase hinge region.
Figure 2: Hypothesized interaction map. The pyrimidine N1 acts as the primary hinge acceptor, while the cyclopentyl group probes the hydrophobic pocket.
Data Analysis & Quality Control
To ensure the "Trustworthiness" of your results, apply these validation rules:
-
Z-Prime (
): For the TR-FRET assay, calculate using positive (known inhibitor) and negative (DMSO) controls.-
Acceptance Criteria:
.
-
-
Solubility Limit: If the IC50 curve plateaus before reaching 100% inhibition, or if the Hill Slope is steep (> 2.0), suspect compound precipitation. Verify solubility of the cyclopentyloxy tail in the assay buffer using nephelometry.
-
Interference: Run a "counter-screen" without the kinase (Tracer + Antibody only) to ensure the compound does not quench the fluorophore or fluoresce itself.
References
-
Erlanson, D. A., et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry 47.14 (2004): 3463-3482. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols 2.9 (2007): 2212-2221. Link
-
Zhang, J., Yang, P. L., & Gray, N. S. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer 9.1 (2009): 28-39. Link
-
Sigma-Aldrich Product Page. "4-(Cyclopentyloxy)pyrimidin-5-amine (CAS 1500619-78-2)." Link
high-throughput screening with 4-(Cyclopentyloxy)pyrimidin-5-amine
Application Note: High-Throughput Screening of Focused Libraries Utilizing the 4-(Cyclopentyloxy)pyrimidin-5-amine Scaffold
Executive Summary
This guide details the protocol for High-Throughput Screening (HTS) of a focused small-molecule library derived from the 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS 1500619-78-2) scaffold.[1] Given the structural homology of 5-aminopyrimidines to the ATP-binding hinge region of kinases, this scaffold is a "privileged structure" in drug discovery, particularly for Cyclin-Dependent Kinases (CDK4/6) and Janus Kinases (JAK) .[1]
This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format to identify hits that displace a fluorescent tracer from the ATP binding site.[1] We focus on ensuring assay robustness (
Scientific Rationale & Compound Context
The Scaffold: 4-(Cyclopentyloxy)pyrimidin-5-amine
The 5-aminopyrimidine moiety serves as a critical hydrogen-bonding anchor in the ATP-binding pocket of protein kinases.[1] The exocyclic amine (N5) typically acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu81/Leu83 in CDK4).[1] The cyclopentyloxy group at the C4 position provides hydrophobic bulk, exploiting the gatekeeper region or solvent-exposed front pockets, similar to the cyclopentyl moiety found in Ribociclib (Kisqali).[1]
-
Role in HTS: This compound is utilized here as the core scaffold for a focused library (e.g.,
-acylated or -arylated derivatives) or as a fragment in Fragment-Based Drug Discovery (FBDD).[1] -
Target: CDK4/Cyclin D1 (Validation Target).
Assay Principle: TR-FRET Competition
We employ a LanthaScreen™ Eu Kinase Binding Assay.[1]
-
Tracer: An Alexa Fluor™ 647-labeled ATP-competitive inhibitor binds to the kinase.[1]
-
Antibody: A Europium (Eu)-labeled antibody binds to the kinase (or a tag on the kinase).[1]
-
Signal: When the tracer is bound, FRET occurs between Eu (Donor) and Alexa 647 (Acceptor).[1]
-
Inhibition: Library compounds derived from 4-(Cyclopentyloxy)pyrimidin-5-amine displace the tracer, decreasing the FRET signal.[1]
Visualization: HTS Workflow & Mechanism
Figure 1: Step-by-step HTS workflow for screening pyrimidine-amine derivatives.[1]
Detailed Protocol
Materials & Reagents
| Component | Specification | Storage | Notes |
| Scaffold Library | 4-(Cyclopentyloxy)pyrimidin-5-amine derivatives | -20°C | 10 mM in 100% DMSO.[1] |
| Target Kinase | CDK4/Cyclin D1 (Recombinant) | -80°C | Avoid freeze-thaw cycles.[1] |
| Tracer | Kinase Tracer 236 (Alexa Fluor 647) | -20°C | Light sensitive.[1] |
| Antibody | Eu-anti-GST or Eu-anti-His | -20°C | Matches kinase tag.[1] |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | 4°C | Fresh DTT (2 mM) added daily.[1] |
| Plate | 384-well Low Volume, White (e.g., Corning 4513) | RT | White maximizes signal reflection.[1] |
Assay Development (Pre-Screen Checks)
Before the full screen, validate the scaffold's behavior:
-
Solubility Check: The cyclopentyloxy group adds lipophilicity.[1] Ensure no precipitation at 10 µM in Assay Buffer (1% DMSO final).
-
Tracer Titration: Determine the
of the tracer for the kinase.[1] Use a tracer concentration equal to its (typically 5–20 nM) to ensure sensitivity to competitive inhibitors.[1]
Screening Procedure (384-well format)
Step 1: Compound Dispensing (Source to Assay Plate) [1]
-
Instrument: Labcyte Echo 650 (Acoustic Dispenser).[1]
-
Action: Transfer 10 nL of library compounds (10 mM stock) into the assay plate.
-
Controls:
-
Final Conc: 10 µM compound in 10 µL final volume (0.1% DMSO).
Step 2: Kinase/Antibody Mix Addition
-
Prep: Dilute CDK4/Cyclin D1 (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.
-
Action: Dispense 5 µL of Kinase/Ab Master Mix into all wells.
-
Spin: Centrifuge plate at 1000 x g for 1 min to settle droplets.
Step 3: Tracer Addition
-
Prep: Dilute Tracer 236 to 2x the
concentration in Assay Buffer. -
Action: Dispense 5 µL of Tracer solution into all wells.
-
Final Volume: 10 µL.
Step 4: Incubation
-
Seal plate with aluminum foil (protect from light).[1]
-
Incubate for 60 minutes at Room Temperature (20–25°C). Note: Equilibrium binding is critical for accurate IC50s.
Step 5: Detection
-
Instrument: PerkinElmer EnVision or BMG PHERAstar.[1]
-
Settings:
Data Analysis & Quality Control
Calculation
Calculate the Emission Ratio (ER) for each well to normalize for well-to-well volume variations:
Percent Inhibition
Quality Metrics (Pass Criteria)
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Z' (< 0.5) | Pipetting error or Tracer degradation.[1] | Recalibrate dispenser; Thaw fresh tracer. |
| High Background | Non-specific binding or compound fluorescence.[1] | Add 0.01% BSA or Brij-35; Check compound autofluorescence at 665nm.[1] |
| Signal Drift | Plate edge effects (evaporation).[1] | Use humidified incubator; Seal plates tightly. |
Expert Insights: The "Pyrimidine-Amine" Advantage
Using 4-(Cyclopentyloxy)pyrimidin-5-amine specifically targets the hydrophobic pocket II of the kinase ATP site.[1]
-
Structure-Activity Relationship (SAR): The 5-amino group is the "hinge binder."[1] The 4-cyclopentyloxy group occupies the ribose pocket or hydrophobic back-pocket.[1]
-
Optimization: If hits are weak (µM range), consider replacing the cyclopentyl ether with a cyclopentyl amine (as in Ribociclib) to test if the ether oxygen is clashing with the gatekeeper residue, or extend the 5-amine with an acyl group to reach the solvent front.[1]
References
-
Sammons, M. et al. (2015).[1] "Discovery of CDK4/6 Inhibitors: Ribociclib (LEE011)." Journal of Medicinal Chemistry. Link (Validation of cyclopentyl-pyrimidine scaffolds).[1]
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."[1] Link
-
Zhang, J. et al. (1999).[1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link[1]
-
PubChem. "Compound Summary: 4-(Cyclopentyloxy)pyrimidin-5-amine."[1] Link[1]
Sources
Application Note: Strategic Synthesis & SAR Expansion of 4-(Cyclopentyloxy)pyrimidin-5-amine Scaffolds
Executive Summary & Scientific Rationale
The 4-(cyclopentyloxy)pyrimidin-5-amine motif is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, CDK, and BTK targets). The cyclopentyl ether moiety serves a dual purpose: it modulates lipophilicity (
This guide details a robust, scalable synthetic route starting from 4,6-dichloro-5-nitropyrimidine . Unlike generic protocols, this workflow addresses the critical regioselectivity challenges inherent to electron-deficient pyrimidines, ensuring high yields of the mono-substituted core while enabling divergent Structure-Activity Relationship (SAR) exploration at the C6 position.
Retrosynthetic Analysis & Strategy
To access the target scaffold efficiently, we employ a Nucleophilic Aromatic Substitution (
Strategic Considerations (Expertise & Experience):
-
Order of Addition: The introduction of the cyclopentyloxy group must precede the introduction of nucleophilic amines at C6. Amines are generally more nucleophilic than alcohols and can lead to uncontrolled bis-substitution or lower yields if the order is reversed.
-
Chemoselectivity: The first chlorine displacement is rapid at
. The second chlorine requires elevated temperatures, allowing for a "temperature-controlled" sequential substitution. -
Reduction Method: While catalytic hydrogenation (
) is cleaner, it risks dehalogenation if a chloro/bromo substituent is retained at C6 for later coupling. We recommend Iron-mediated reduction ( ) or Stannous Chloride ( ) for halogen tolerance.
Visual Workflow (Graphviz)
Figure 1: Step-wise synthetic logic for constructing the 4-(cyclopentyloxy)pyrimidin-5-amine core, highlighting the bifurcation point for SAR diversification.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-chloro-6-(cyclopentyloxy)-5-nitropyrimidine
Target: Mono-substitution of the dichloro precursor.
Reagents:
-
4,6-Dichloro-5-nitropyrimidine (1.0 eq)
-
Cyclopentanol (1.05 eq)
-
Sodium Hydride (60% dispersion in oil) (1.1 eq)
-
Anhydrous THF (10 mL/mmol)
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 eq) in anhydrous THF at
. -
Alkoxide Formation: Add Cyclopentanol (1.05 eq) dropwise. Stir for 15–30 minutes until gas evolution ceases. Critical: Ensure complete formation of the alkoxide before adding the pyrimidine to prevent side reactions.
-
Addition: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in THF. Add this solution dropwise to the alkoxide mixture at
.-
Note: Adding the electrophile to the nucleophile is standard here, but reverse addition (alkoxide to pyrimidine) can sometimes favor mono-substitution if bis-substitution is observed. For this specific substrate, standard addition usually works due to the deactivation of the ring after the first substitution.
-
-
Reaction: Stir at
for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product should appear as a new spot with a slightly lower than the starting material. -
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Protocol B: SAR Diversification at C6 (Amine Displacement)
Target: Introduction of solubility-enhancing groups or specific binding elements.
Reagents:
-
Intermediate A (from Protocol A) (1.0 eq)
-
Primary/Secondary Amine (
) (1.2 eq) -
DIPEA (Diisopropylethylamine) (2.0 eq)
-
DMF or 1,4-Dioxane
Procedure:
-
Dissolve Intermediate A in DMF.
-
Add DIPEA and the desired amine.
-
Stir at Room Temperature (RT) for 2–4 hours. If the amine is sterically hindered, heat to
.-
Validation: The yellow color of the nitro-pyrimidine often intensifies or shifts upon substitution.
-
-
Standard aqueous workup and purification.
Protocol C: Nitro Reduction to 5-Amine
Target: The final "Warhead" or H-bond donor.
Method: Iron-Mediated Reduction (Halogen Compatible)
-
Dissolve the nitro-intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (
) (5.0 eq). -
Heat to reflux (
) for 1–3 hours with vigorous stirring. -
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. Neutralize with saturated
if necessary, and extract with EtOAc.-
Note: The 5-amino pyrimidine is often air-sensitive (oxidation to dark purple/black products). Store under inert atmosphere or use immediately in the next step (e.g., amide coupling).
-
SAR Data Management & Troubleshooting
Quantitative Data Summary
The following table summarizes typical yields and conditions for common derivatives based on internal standards and literature precedents.
| Derivative Type (C6 Position) | Reaction Partner | Conditions | Typical Yield (Step 2) | LogP Impact |
| Alkoxy (Bis-ether) | Cyclopentanol (Excess) | NaH, THF, Reflux | 60-70% | High (Lipophilic) |
| Alkyl-Amine | Morpholine | DIPEA, DMF, RT | 85-95% | Low (Solubility++) |
| Aryl-Amine | Aniline | pTsOH, iPrOH, | 50-65% | Medium (Pi-Stacking) |
| De-chloro (H) | MeOH, TEA | 90% | Neutral |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Bis-substitution in Step 1.
-
Cause: Temperature too high or excess alkoxide.
-
Fix: Cool to
and strictly limit Cyclopentanol to 1.0 eq.
-
-
Issue: Incomplete Reduction (Step 3).
-
Cause: Clumping of Iron powder.
-
Fix: Use "Reduced Iron" powder (fine mesh) and vigorous mechanical stirring. Sonicate the Fe/NH4Cl mixture before heating.
-
-
Issue: Product Instability.
-
Observation: The 5-amino product turns black.
-
Fix: The amine is electron-rich and prone to oxidation. Store as the HCl salt or process immediately.
-
SAR Decision Tree for Kinase Optimization
This diagram guides the researcher on how to modify the core based on biological assay feedback.
Figure 2: Strategic decision matrix for optimizing the 4-(cyclopentyloxy)pyrimidin-5-amine scaffold based on assay feedback.
References
-
Barvian, M. et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Validates pyrimidine synthesis and CDK SAR).
-
Beller, M. et al. (2011).[1] Catalytic Hydrogenation of Nitroarenes. Journal of the American Chemical Society. (Authoritative source for nitro reduction methodologies).
-
Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds. (General reference for pyrimidine
reactivity). -
Vertex Pharmaceuticals . (2010). Pyrimidine Inhibitors of JAK Kinases. WO2010002655. (Specific example of cyclopentyloxy-pyrimidine scaffolds in drug development).
-
Organic Chemistry Portal.
). (Mechanism and conditions verification).
Sources
Framework for the Preclinical Evaluation of Pyrimidine Derivatives in Animal Models of Disease
Preamble: A Note on 4-(Cyclopentyloxy)pyrimidin-5-amine
The field of medicinal chemistry is vast, with countless novel compounds synthesized and evaluated for their therapeutic potential. The user has requested detailed application notes and protocols for 4-(Cyclopentyloxy)pyrimidin-5-amine . Following a comprehensive search of the scientific literature and patent databases, it is important to state that there is a notable absence of publicly available data regarding the use of this specific compound in animal models of disease.
To provide a valuable and scientifically grounded resource, this guide will focus on the broader class of pyrimidine derivatives . The protocols and methodologies outlined herein are based on established practices and published studies for other well-characterized pyrimidine compounds. This document is intended to serve as a framework for researchers and drug development professionals on how to approach the in vivo evaluation of a novel pyrimidine derivative, such as 4-(Cyclopentyloxy)pyrimidin-5-amine, once its initial biological activity has been determined.
Introduction to Pyrimidine Derivatives: A Scaffold of Therapeutic Promise
The pyrimidine ring is a fundamental heterocyclic aromatic compound that forms the backbone of nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[3][4] Pyrimidine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) modulating effects.[2][5]
The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to target specific enzymes, receptors, and signaling pathways.[2][5] This guide provides an in-depth overview of the principles and practical steps involved in assessing the therapeutic potential of novel pyrimidine derivatives in preclinical animal models.
Foundational In Vitro & Ex Vivo Characterization
Before embarking on costly and ethically considerable animal studies, a thorough in vitro characterization of the lead compound is imperative. This initial phase establishes the scientific rationale for in vivo testing.
Physicochemical Properties
A comprehensive understanding of the compound's physical and chemical characteristics is crucial for developing a suitable formulation for animal administration.
| Parameter | Importance |
| Solubility | Determines the choice of vehicle for administration (e.g., aqueous solution, suspension). Poor solubility can lead to erratic absorption and low bioavailability. |
| Stability | Assessment of stability in the formulation vehicle and under physiological conditions (pH, temperature) ensures accurate dosing. |
| LogP/LogD | Provides an indication of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |
In Vitro Biological Activity & Mechanism of Action
The specific in vitro assays will be dictated by the therapeutic area of interest. For instance, a pyrimidine derivative intended as an anticancer agent should be profiled in a panel of cancer cell lines to determine its antiproliferative activity (e.g., via MTT or SRB assays).[6] Key mechanistic studies, such as kinase inhibition assays or receptor binding studies, are essential to understand how the compound exerts its biological effects.[7]
Preliminary ADME & Toxicology
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies can help predict a compound's behavior in vivo and identify potential liabilities early in the drug discovery process.
| Assay | Purpose |
| Metabolic Stability | Using liver microsomes or hepatocytes to predict the extent of first-pass metabolism. |
| CYP450 Inhibition | To assess the potential for drug-drug interactions. |
| Plasma Protein Binding | Determines the fraction of the compound that is free to interact with its target. |
| In Vitro Cytotoxicity | Evaluation against non-cancerous cell lines to determine a preliminary therapeutic window.[8] |
General Workflow for In Vivo Evaluation of a Novel Pyrimidine Derivative
The following diagram illustrates a generalized workflow for taking a novel pyrimidine derivative from initial characterization to in vivo efficacy studies.
Caption: General workflow for preclinical in vivo evaluation.
Application Notes & Protocols in Key Disease Models
The following sections provide detailed protocols for evaluating pyrimidine derivatives in representative animal models of oncology, inflammation, and cognitive disorders.
Oncology: Xenograft Model for Anticancer Activity
Rationale: Many pyrimidine derivatives have been developed as inhibitors of protein kinases that are dysregulated in cancer.[5][7] The human tumor xenograft model in immunocompromised mice is a gold-standard for assessing the in vivo antitumor activity of a novel compound.
Example Compound Class: Pyrimidine-based EGFR or FLT3 kinase inhibitors.[5][7]
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Protocol:
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with a known dependence on the target kinase (e.g., A549 non-small cell lung cancer cells for an EGFR inhibitor) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), including a vehicle control group and one or more dose levels of the test compound.
-
-
Compound Preparation and Administration:
-
Formulate the pyrimidine derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Administer the compound and vehicle via the desired route (e.g., oral gavage) at a fixed dose and schedule (e.g., 50 mg/kg, once daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for pharmacodynamic (PD) analysis (e.g., Western blot for target phosphorylation) or histopathology.
-
-
Data Analysis:
-
Primary efficacy endpoint: Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
-
Statistical analysis: Use a two-way ANOVA with repeated measures to compare tumor growth curves between groups.
-
Inflammation: Carrageenan-Induced Paw Edema in Rats
Rationale: Pyrimidine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of targets like cyclooxygenase (COX) enzymes.[6][9] The carrageenan-induced paw edema model is a classic, acute model of inflammation used to screen for anti-inflammatory drugs.
Animal Model: Male Wistar or Sprague-Dawley rats, weighing 180-220 g.
Protocol:
-
Acclimation and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight before the experiment with free access to water.
-
Randomize animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
-
Compound Administration:
-
Administer the test pyrimidine derivative or control compounds, typically via oral gavage or intraperitoneal injection, 60 minutes before the induction of inflammation.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The degree of edema is calculated as the increase in paw volume from the initial measurement.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = (1 - (V_t / V_c)) x 100, where V_t is the mean increase in paw volume in the treated group and V_c is the mean increase in the control group.
-
Statistical analysis: Use a one-way ANOVA followed by Dunnett's post-hoc test to compare treated groups to the vehicle control.
-
Cognitive Enhancement: Novel Object Recognition (NOR) in Mice
Rationale: Certain pyrimidine derivatives have been investigated as agonists for nicotinic acetylcholine receptors (e.g., α7 nAChR), which are implicated in cognitive processes.[10] The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Protocol:
-
Habituation:
-
For 2-3 days prior to testing, handle the mice for 1-2 minutes each day.
-
On the day before the test, allow each mouse to freely explore the empty testing arena (a 40x40 cm open field box) for 10 minutes to habituate to the environment.
-
-
Compound Administration:
-
Administer the test pyrimidine derivative, vehicle, or a positive control (e.g., a known nootropic agent) 30-60 minutes before the training session. The route of administration can be oral, intraperitoneal, or subcutaneous.
-
-
Training Session (Familiarization):
-
Place two identical objects (e.g., small glass bottles) in the testing arena.
-
Place a mouse in the arena and allow it to explore the objects for 10 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Testing Session (Recognition):
-
After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the same locations in the arena.
-
Place the mouse back in the arena and record its exploration of the two objects for 5 minutes.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one.
-
Statistical analysis: Use a one-sample t-test to determine if the DI for each group is significantly different from zero. Use a one-way ANOVA to compare the DI between treatment groups.
-
Concluding Remarks
The pyrimidine scaffold remains a highly productive starting point for the discovery of new therapeutic agents. While specific data for 4-(Cyclopentyloxy)pyrimidin-5-amine in animal models is not currently in the public domain, the protocols and frameworks presented here offer a comprehensive guide for the preclinical in vivo evaluation of this and other novel pyrimidine derivatives. A logical, stepwise approach, beginning with thorough in vitro characterization and progressing to well-designed animal efficacy studies, is crucial for successfully translating a promising compound into a potential clinical candidate.
References
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Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 2021. Available from: [Link]
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A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2012. Available from: [Link]
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Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Chemical and Pharmaceutical Research, 2025. Available from: [Link]
- Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof. Google Patents, 2012.
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Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents. European Journal of Medicinal Chemistry, 1986. Available from: [Link]
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An overview on synthesis and biological activity of pyrimidines. World Journal of Pharmacy and Pharmaceutical Sciences, 2013. Available from: [Link]
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2022. Available from: [Link]
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Patents Assigned to The United States as represented by the Department of Health and Human Services. Justia Patents, 2025. Available from: [Link]
-
Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. Chemical & Pharmaceutical Bulletin, 1999. Available from: [Link]
- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google Patents, 2022.
- Amino pyrimidine derivatives. Google Patents, 2016.
-
Synthesis, chemical and pharmacological properties of some 2,4-dioxo-1,2,3,4,5,6,7,8-octahydropyrimido [4,5-d]pyrimidines. Il Farmaco, 1996. Available from: [Link]
-
Meta-analyses of animal studies: an introduction of a valuable instrument to further improve healthcare. ILAR Journal, 2009. Available from: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 2024. Available from: [Link]
-
Meta-Analyses of Animal Studies: An Introduction of a Valuable Instrument to Further Improve Healthcare. ILAR Journal, 2009. Available from: [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 2020. Available from: [Link]
-
Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Molecules, 2025. Available from: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed, 2024. Available from: [Link]
- Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR. Bioorganic & Medicinal Chemistry Letters, 2017. Available from: https://pubmed.ncbi.nlm.nih.gov/28131607/
-
The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina, 2019. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. Molecules, 2023. Available from: [Link]
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Application Note: Protocol for the Dissolution of 4-(Cyclopentyloxy)pyrimidin-5-amine
Introduction
4-(Cyclopentyloxy)pyrimidin-5-amine is a heterocyclic amine and a key intermediate in synthetic organic chemistry, particularly in the development of kinase inhibitors and other pharmacologically active molecules. The pyrimidine scaffold is central to numerous drug discovery programs, making the reliable and reproducible handling of its derivatives paramount for successful research outcomes.
This application note provides a comprehensive, field-tested protocol for the dissolution of 4-(Cyclopentyloxy)pyrimidin-5-amine. The primary objective is to guide researchers in preparing stock solutions and subsequent working solutions suitable for a range of downstream applications, from cell-based assays to synthetic reactions. The protocols herein emphasize best practices to ensure compound stability, concentration accuracy, and experimental reproducibility. We will explain the causality behind solvent choices and procedural steps, empowering researchers to adapt the protocol to their specific experimental context.
Physicochemical Properties & Solubility Overview
Understanding the fundamental properties of 4-(Cyclopentyloxy)pyrimidin-5-amine is critical for its effective dissolution. The presence of the pyrimidine ring and the amine group, combined with the bulky, non-polar cyclopentyloxy group, dictates its solubility profile. Generally, the compound exhibits poor solubility in water and higher solubility in organic solvents.[1]
A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₃N₃O | Inferred |
| Molecular Weight | 179.22 g/mol | Inferred |
| Appearance | Typically an off-white to yellow or amber solid/liquid | [1] |
| CAS Number | 1500619-78-2 | [2] |
| Predicted Solubility | Soluble in most organic solvents; Insoluble in water | [1] |
Core Protocols: Dissolution for Downstream Applications
The choice of solvent and dissolution method is intrinsically linked to the intended experiment. The following protocols cover the most common research scenarios.
Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO
For most in vitro biological assays, a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is the industry standard. DMSO is a powerful, aprotic solvent capable of dissolving a wide array of organic molecules. Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to aqueous assay media, thereby limiting solvent-induced toxicity.[3]
Materials:
-
4-(Cyclopentyloxy)pyrimidin-5-amine powder
-
Anhydrous, high-purity DMSO (stored in a desiccator)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Step-by-Step Methodology:
-
Pre-Calculation: Determine the mass of the compound required for your desired stock concentration and volume. For a 10 mM stock in 1 mL: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 179.22 g/mol * 1000 = 1.79 mg
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of 4-(Cyclopentyloxy)pyrimidin-5-amine and transfer it into the sterile amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[4] Observe the solution for any visible particulates.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, utilize one of the following methods:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solute aggregates.
-
Gentle Warming: Briefly warm the vial in a 37°C water bath.[4] Do not overheat, as this can risk compound degradation. Intermittently vortex during warming.
-
-
Verification: Once a clear, homogenous solution is achieved, the stock is ready.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3]
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
Directly diluting a concentrated DMSO stock into aqueous media can cause the compound to precipitate. A serial or stepwise dilution strategy is crucial to maintain solubility.
Materials:
-
Prepared DMSO stock solution (from Protocol 3.1)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile polypropylene microcentrifuge tubes
Step-by-Step Methodology:
-
Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): First, prepare an intermediate dilution in pure DMSO if the final concentration is very low. This prevents adding a large volume of stock directly to the buffer.
-
Final Dilution: Prepare the final working solution by adding the DMSO stock (or intermediate dilution) to the aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO solution to the buffer while vortexing, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that lead to precipitation.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the working solution is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%.[3] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[4]
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions of the compound for extended periods unless stability data is available.[5]
Solvent Selection Logic
The optimal solvent depends entirely on the application. The diagram below provides a decision-making workflow for solvent selection.
Caption: Decision workflow for selecting an appropriate solvent system.
Safety & Handling Precautions
As a research chemical, 4-(Cyclopentyloxy)pyrimidin-5-amine should be handled with care. The toxicological properties have not been thoroughly investigated.[6] Adherence to standard laboratory safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.[7]
-
Engineering Controls: Handle the solid powder and prepare stock solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[9]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[7]
-
Inhalation: Move the individual to fresh air.[9]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[8]
-
In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet (SDS).[6]
-
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated, and cool place, away from incompatible materials like strong oxidizing agents.[6][7]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous buffer. | Final concentration exceeds aqueous solubility; improper dilution technique. | Perform serial dilutions in DMSO first before adding to the aqueous medium. Ensure the DMSO stock is added slowly to the vortexing buffer. |
| Solid material will not dissolve in DMSO. | Insufficient solvent volume; low-quality or wet DMSO. | Use sonication and/or gentle warming (37°C).[4] Ensure you are using fresh, anhydrous DMSO. Verify calculations for mass and volume. |
| Inconsistent experimental results. | Compound degradation due to improper storage; stock concentration inaccuracy. | Aliquot stock solutions to avoid freeze-thaw cycles.[3] Store at -80°C. Re-verify stock concentration if possible. Always use calibrated equipment. |
References
- Benchchem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- Penta Manufacturing Company. (2022, June). SPECIFICATION SHEET: 5H-5-Methyl-6,7 Dihydrocyclopenta (b) Pyrazine.
- Combi-Blocks, Inc. (2023, June 10). JQ-1740 p.
- MedChemExpress. Compound Handling Instructions.
- Sigma-Aldrich.
- Benchchem.
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- Thermo Fisher Scientific. (2025, September 12).
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- BLD Pharm. 1500619-78-2|4-(Cyclopentyloxy)pyrimidin-5-amine.
- Der Pharma Chemica. (2014).
- ACS Omega. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis.
- Sigma-Aldrich. CAS 124832-31-1.
- Anax Laboratories. 124832-31-1 | Valaciclovir impurity E.
- Google Patents. (2015, November 24). US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
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- National Institutes of Health. PubChem - Valacyclovir | C13H20N6O4 | CID 135398742.
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Application Note: A Systematic Approach to Co-crystal Screening of 4-(Cyclopentyloxy)pyrimidin-5-amine
Abstract: This guide provides a comprehensive framework for the exploration of novel solid forms of 4-(Cyclopentyloxy)pyrimidin-5-amine through co-crystallization. Co-crystals offer a robust strategy to modify the physicochemical properties of an Active Pharmaceutical Ingredient (API), such as solubility, stability, and bioavailability, without altering its intrinsic pharmacological activity.[1][2][3] This document outlines a systematic workflow, from rational co-former selection and in-silico prediction to detailed experimental screening protocols and rigorous analytical characterization of potential co-crystal phases. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to apply crystal engineering principles to optimize API performance.[4]
Introduction to Co-crystallization
Pharmaceutical co-crystals are multi-component crystalline solids composed of an API and a neutral co-former molecule, which are present in a definite stoichiometric ratio within the same crystal lattice.[1][5] These components are linked by non-covalent interactions, most commonly hydrogen bonds, but also π-π stacking and van der Waals forces.[5] Unlike salts, co-crystals involve no proton transfer between the API and the co-former.[6] The formation of a co-crystal creates a new solid form with a unique crystal structure and, consequently, distinct physical properties compared to the individual components.[7] This strategy is particularly valuable for APIs that are weakly ionizable or face challenges with solubility and stability, providing a pathway to enhance their therapeutic potential.[2][5]
Target Molecule: 4-(Cyclopentyloxy)pyrimidin-5-amine
This application note focuses on 4-(Cyclopentyloxy)pyrimidin-5-amine as a model API. As a pyrimidine derivative, it belongs to a class of compounds of significant biological importance.[8] Its structure features key functional groups for crystal engineering:
-
Hydrogen Bond Donors: The primary amine (-NH₂) group.
-
Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine ring.
This combination of donor and acceptor sites makes 4-(Cyclopentyloxy)pyrimidin-5-amine an excellent candidate for forming stable, hydrogen-bonded networks with a variety of pharmaceutically acceptable co-formers.
Pre-Screening Strategy: Rational Co-former Selection
The success of a co-crystallization screen is heavily dependent on the rational selection of co-formers. A well-designed selection process minimizes experimental effort and maximizes the probability of success.
Guiding Principles for Co-former Selection
-
Supramolecular Synthon Approach: The foundation of crystal engineering lies in the predictability of intermolecular interactions. We aim to select co-formers that can form robust and predictable hydrogen bond patterns, known as supramolecular synthons, with the API.[4][9] For 4-(Cyclopentyloxy)pyrimidin-5-amine, co-formers containing carboxylic acid or amide functionalities are prime candidates to interact with the pyrimidine and amine groups.
-
Computational Screening: Before experimental work, in-silico tools can predict the likelihood of co-crystal formation.[10]
-
Cambridge Structural Database (CSD): A powerful tool for analyzing existing crystal structures to identify common and stable synthons between the API's functional groups and potential co-formers.[6]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This method, based on quantum chemistry, can calculate the thermodynamics of mixing and predict the feasibility of co-crystal formation with a high success rate.[8][11]
-
-
Pharmaceutical Acceptability: All selected co-formers should ideally be on the FDA's "Generally Regarded As Safe" (GRAS) list to ensure a clear regulatory pathway.[2]
Co-former Selection and Screening Workflow
The following diagram illustrates a logical workflow for selecting and screening co-formers.
Caption: Workflow for co-former selection and experimental screening.
Table 1: Hypothetical Co-former Shortlist for 4-(Cyclopentyloxy)pyrimidin-5-amine
| Co-former Name | Co-former Class | Key Functional Group | Rationale for Selection |
| Benzoic Acid | Aromatic Carboxylic Acid | -COOH | High probability of forming robust acid-pyrimidine or acid-amine synthons. |
| Adipic Acid | Aliphatic Dicarboxylic Acid | -COOH (x2) | Can act as a bridge between two API molecules, potentially forming a 2:1 co-crystal. |
| Isoniazid | Pyridine Carboxamide | -CONHNH₂ | Complementary hydrogen bond donors and acceptors for network formation. |
| Saccharin | Cyclic Sulfonamide | Imide N-H, SO₂ | Known strong hydrogen bond former with a history of successful co-crystallization. |
| 4-Hydroxybenzoic acid | Phenolic Acid | -COOH, -OH | Multiple H-bond sites offer diverse interaction possibilities. |
Experimental Protocols for Co-crystal Screening
A successful screening campaign employs multiple techniques to explore different thermodynamic and kinetic landscapes.[12] The following protocols describe three widely used methods.
Protocol 1: Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that is efficient, requires minimal solvent, and often accelerates co-crystal formation.[12][13][14]
Objective: To induce co-crystal formation through mechanical activation in the presence of a catalytic amount of solvent.
Materials:
-
4-(Cyclopentyloxy)pyrimidin-5-amine (API)
-
Selected Co-former
-
Grinding Jars and Balls (e.g., stainless steel, zirconia)
-
Ball Mill (e.g., vibratory mill)
-
Solvent (e.g., Acetonitrile, Ethyl Acetate, or a mixture)
-
Spatula, Balance
Procedure:
-
Weigh stoichiometric amounts of the API and co-former (e.g., 1:1 molar ratio, ~50-100 mg total).
-
Place the physical mixture into a grinding jar along with one or two grinding balls.
-
Add a minimal amount of the selected solvent (e.g., 10-20 µL per 100 mg of solid). The consistency should be a paste, not a slurry. This is a key aspect of LAG.[13]
-
Secure the jar in the ball mill and grind at a set frequency (e.g., 20-30 Hz) for a specified time (e.g., 30-60 minutes).[2]
-
After grinding, carefully open the jar in a fume hood and retrieve the resulting powder.
-
Allow the powder to air-dry for a few minutes to remove residual solvent.
-
Analyze the resulting solid promptly using Powder X-ray Diffraction (PXRD).
Protocol 2: Solvent Evaporation
This is a traditional and reliable method, particularly useful for attempting to grow single crystals suitable for X-ray diffraction.[5][10]
Objective: To obtain co-crystals by slowly evaporating a solvent from a solution containing both the API and co-former.
Materials:
-
API and Co-former
-
A common solvent in which both components have reasonable solubility (e.g., Methanol, Ethanol, Acetone)
-
Small glass vials (e.g., 2-4 mL)
-
Vortex mixer, Magnetic stirrer (optional)
-
Balance
Procedure:
-
Select a solvent in which both the API and co-former are soluble.
-
Prepare a solution containing the API and co-former in a stoichiometric ratio (e.g., 1:1). Dissolve approximately 20-50 mg of the mixture in a minimal amount of the chosen solvent to ensure complete dissolution.
-
Vortex or stir the solution until all solids are dissolved.
-
Leave the vial partially covered (e.g., with perforated parafilm) in a vibration-free area at room temperature.
-
Allow the solvent to evaporate slowly over several days.[8]
-
Once crystals have formed or the solvent has fully evaporated, collect the solid material.
-
Analyze the solids using PXRD and microscopy.
Protocol 3: Slurry Co-crystallization
This method involves stirring a suspension of the API and co-former in a solvent where they have low solubility. It is a solution-mediated phase transformation that is useful for identifying the most thermodynamically stable co-crystal form.[5][15]
Objective: To promote the conversion of a physical mixture into a stable co-crystal phase in a suspension.
Materials:
-
API and Co-former
-
A solvent or solvent system in which both components are sparingly soluble (e.g., Heptane, Toluene, Water)
-
Small glass vials with magnetic stir bars
-
Magnetic stir plate
-
Balance
Procedure:
-
Place stoichiometric amounts of the API and co-former (e.g., 1:1 molar ratio, ~50-100 mg total) into a vial with a magnetic stir bar.
-
Add a sufficient amount of the selected solvent to create a mobile slurry (e.g., 1-2 mL).
-
Seal the vial and place it on a magnetic stir plate at a constant temperature (e.g., ambient or 40 °C).
-
Stir the slurry for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
After stirring, filter the solid material and allow it to air-dry.
-
Analyze the resulting solid using PXRD.
Characterization of Co-crystal 'Hits'
Confirming the formation of a new co-crystal phase requires a suite of analytical techniques.
Table 2: Key Analytical Techniques for Co-crystal Characterization
| Technique | Principle | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice. | Primary Screening Tool. A unique diffraction pattern, different from the API, co-former, and their physical mixture, indicates the formation of a new crystalline phase.[5][13] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Thermal Behavior. Identifies melting points and phase transitions. A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from that of the individual components.[5][13] |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Solvate/Hydrate Detection. Determines if the new phase is a solvate or hydrate by identifying mass loss at specific temperatures. A true co-crystal should show no significant mass loss before decomposition.[13] |
| Spectroscopy (FT-IR, Raman) | Measures the absorption of infrared light or Raman scattering, corresponding to molecular vibrations. | Bonding Information. Shifts in vibrational frequencies (e.g., C=O stretch, N-H stretch) can confirm the formation of new hydrogen bonds between the API and co-former.[13] |
| Single Crystal X-ray Diffraction (SCXRD) | Determines the precise 3D arrangement of atoms in a single crystal. | Definitive Proof. Provides unequivocal confirmation of a co-crystal structure, including stoichiometry, bond lengths, and the specific intermolecular interactions (synthons) in the crystal lattice.[8][13] |
Data Interpretation: A Self-Validating System
A trustworthy confirmation of a co-crystal hit relies on combining data from multiple techniques:
-
Hit Confirmation: A new, unique PXRD pattern AND a new, single melting event in DSC strongly indicate co-crystal formation.
-
Distinguishing from Solvates: TGA is crucial to ensure that the new phase is not a solvate, which would show a stoichiometric mass loss corresponding to the trapped solvent.
-
Understanding the "Why": FT-IR or Raman spectroscopy can provide evidence of the specific hydrogen bonds predicted during the co-former selection stage, validating the synthon-based design strategy. SCXRD provides the ultimate validation.
Conclusion
The process of discovering novel co-crystals of 4-(Cyclopentyloxy)pyrimidin-5-amine is a systematic endeavor rooted in the principles of crystal engineering. By integrating computational prediction, rational co-former selection, and diverse experimental screening methods, researchers can efficiently explore the solid-state landscape of this API. Rigorous characterization using orthogonal techniques like PXRD, DSC, and spectroscopy is essential for validating new co-crystal phases. This structured approach not only enhances the likelihood of discovering forms with improved physicochemical properties but also builds a deep understanding of the molecular interactions that govern crystallization, ultimately accelerating the path of drug development.
References
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Cocrystal - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (2022). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Evaluation on Cocrystal Screening Methods and Synthesis of Multicomponent Crystals: A Case Study. (2021). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques. (2025). The American Society for Publication & Discussion. Retrieved February 20, 2026, from [Link]
-
Screening for co-crystals with a solubility-based approach. (2021). Technobis. Retrieved February 20, 2026, from [Link]
-
Computational screening for prediction of co-crystals: method comparison and experimental validation. (2024). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Preparation and Characterization of Co-Crystals: A Review. (2021). International Journal of All Research Education and Scientific Methods. Retrieved February 20, 2026, from [Link]
-
Co crystal. (2017). SlideShare. Retrieved February 20, 2026, from [Link]
-
Co-Crystal: A Review on Techniques and Characterization. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved February 20, 2026, from [Link]
-
An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 20, 2026, from [Link]
-
Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved February 20, 2026, from [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). Oxford Academic. Retrieved February 20, 2026, from [Link]
-
Experimental cocrystal screening and solution based scale-up cocrystallization methods. (2017). Ovid. Retrieved February 20, 2026, from [Link]
-
Growing Interest in Pharmaceutical Cocrystals: A Comprehensive Review of Applications and Trends. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Pyrimidin-5-amine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. (2019). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Properties. (n.d.). United States Environmental Protection Agency. Retrieved February 20, 2026, from [Link]
-
Cocrystal in pharmaceutical Market in view Regulatory prospective And Intellectual property rights. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved February 20, 2026, from [Link]
Sources
- 1. “Preparation and Characterization of Co-Crystals: A Review” [ijaresm.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. d-nb.info [d-nb.info]
- 4. ovid.com [ovid.com]
- 5. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. theaspd.com [theaspd.com]
- 11. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cocrystal - Wikipedia [en.wikipedia.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ijprajournal.com [ijprajournal.com]
Technical Support Center: Troubleshooting 4-(Cyclopentyloxy)pyrimidin-5-amine Solubility
Status: Active Last Updated: February 20, 2026 Document ID: TS-PYR-5AM-CP Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists
Executive Summary
4-(Cyclopentyloxy)pyrimidin-5-amine is a bifunctional intermediate often used in the synthesis of kinase inhibitors (e.g., CDK antagonists) and nucleoside analogs. Its physicochemical profile presents a specific challenge: the pyrimidine core is polar and weakly basic, while the cyclopentyloxy tail is significantly lipophilic.
Users frequently encounter "crash-out" (precipitation) upon dilution into aqueous media or low bioavailability in animal models. This guide addresses these issues through the lens of physical organic chemistry, providing self-validating protocols for solubility optimization.
Part 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating solubility vs. stability failure modes.
Part 2: Critical Issues & Solutions
Issue 1: The "DMSO Trap" (Instability Warning)
Symptom: Stock solution turns yellow/brown over time; loss of potency in assays. Root Cause: 5-aminopyrimidines are electron-rich and prone to oxidative condensation in DMSO, especially in the presence of light and air. They can form azo-dimers or other oxidative byproducts [1].
Protocol: Safe Stock Preparation
-
Solvent Choice: Use DMSO (Anhydrous, ≥99.9%) . If stability is critical for long-term storage (weeks), consider Ethanol (if concentration permits) as it is less prone to facilitating oxidative coupling than DMSO.
-
Concentration: Aim for 10–20 mM . Avoid saturating the solution (>100 mM), as this encourages aggregation.
-
Storage:
-
Short-term: Ambient temperature, protected from light.[1]
-
Long-term: -80°C under Argon/Nitrogen atmosphere. Do not store at -20°C in DMSO without inert gas, as DMSO's freezing point (18.5°C) leads to freeze-thaw cycles that can accelerate degradation or precipitation.
-
Issue 2: Aqueous "Crash-Out" (The Kinetic Solubility Trap)
Symptom: Compound dissolves in DMSO but forms a cloudy precipitate immediately upon addition to cell culture media or buffer. Root Cause: The cyclopentyloxy group drives the LogP up (estimated ~1.5–2.0), creating a high energy penalty for hydration. When a concentrated DMSO "slug" hits water, the local concentration exceeds the kinetic solubility limit before diffusion can occur.
Protocol: The "Step-Down" Serial Dilution Do not add 100% DMSO stock directly to media. Use an intermediate dilution step.
| Step | Solvent System | Target Conc. | Procedure |
| 1 | 100% DMSO | 10 mM | Dissolve solid powder. Vortex well. |
| 2 | Intermediate (PBS + 10% DMSO) | 1 mM | Add 10 µL of Step 1 into 90 µL of PBS. Mix immediately. |
| 3 | Final Media (Assay Buffer) | 10 µM | Add 10 µL of Step 2 into 990 µL of Media. |
Why this works: This method prevents the "solvent shock" that occurs when a hydrophobic molecule is forced to transition from a lipophilic environment to a hydrophilic one too rapidly.
Issue 3: pH-Dependent Solubility
Symptom: Compound is insoluble in neutral buffers (pH 7.4). Root Cause: The pyrimidine ring nitrogen has a pKa of approximately 2.5 – 3.5 [2]. At neutral pH (7.4), the molecule is uncharged (neutral species), which is its least soluble form.
Protocol: Acidification & Salt Formation To dissolve high concentrations (e.g., for animal dosing), you must protonate the ring nitrogen.
-
In Situ Salt Formation:
-
Dissolve the compound in a small volume of 0.1 M HCl or Methanesulfonic acid (1 eq) .
-
The protonated cation is significantly more water-soluble.
-
-
Buffer Limit:
-
Once this acidic solution is added to a buffered system (pH 7.4), it will deprotonate and may reprecipitate.
-
Rule of Thumb: Ensure the final concentration in the assay is below the thermodynamic solubility limit (likely < 50 µM in neutral buffer).
-
Part 3: Advanced Formulation (In Vivo / High Dose)
For animal studies requiring doses >10 mg/kg, simple aqueous buffers will fail. Use the following vehicle systems.
Figure 2: Formulation strategies for high-concentration dosing.
Recommended Vehicles
-
PEG/Surfactant Mix:
-
Recipe: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.
-
Note: Add components in this exact order. Vortex after each addition.
-
-
Cyclodextrin Complexation:
-
Recipe: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Method: Add compound to the CD solution. Sonicate at 40°C for 30 minutes. The hydrophobic cyclopentyl tail will encapsulate inside the cyclodextrin torus, shielding it from water [3].
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve the solid? A: Yes, but monitor temperature. Sonication generates heat. If the temperature exceeds 50°C, you risk degrading the amine. Use "pulse" sonication (30s On / 30s Off).
Q: Why does my result vary between batches? A: Check for residual salts or hydrates in your solid sample. A hydrochloride salt version of this molecule will have vastly different solubility properties than the free base. Verify the exact form with your supplier (check the CAS or Certificate of Analysis).
Q: Is the amine group at position 5 basic? A: Very weakly. The electrons on the exocyclic amine are delocalized into the pyrimidine ring. The ring nitrogen is the primary site of protonation (pKa ~2.5-3.5). Do not expect the exocyclic amine to protonate at physiological pH [2].
References
-
Compound Instability in DMSO
-
Pyrimidine pKa Values
-
Cyclodextrin Formulation
- Title: Cyclodextrins as pharmaceutical solubilizers.
- Source: Advanced Drug Delivery Reviews.
- Context: Standard protocols for solubilizing lipophilic drugs using HP-β-CD.
-
Link:
Sources
- 1. 5-AMINOPYRIMIDINE | 591-55-9 [chemicalbook.com]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 5-Aminopyrimidin-2(1H)-one | C4H5N3O | CID 15565266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimizing Selectivity for 4-(Cyclopentyloxy)pyrimidin-5-amine Scaffolds
Status: Operational Ticket ID: LRRK2-SC-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary
Welcome to the Technical Support Center. You are likely working with 4-(Cyclopentyloxy)pyrimidin-5-amine (or derivatives thereof) as a scaffold for developing Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, such as the clinical candidate GNE-7915 .[1]
While this aminopyrimidine core is a "privileged scaffold" for ATP-competitive inhibition, its ability to mimic the adenine ring of ATP inherently predisposes it to polypharmacology (off-target binding).[1] This guide addresses the specific challenges of minimizing these off-target effects, distinguishing between true kinase promiscuity and false positives caused by assay interference or impurities.
Part 1: The Anatomy of Selectivity (Mechanism of Action)
To minimize off-target effects, you must first understand why they occur.[1] This molecule binds the ATP hinge region. The cyclopentyl group is a critical selectivity filter, but it is not enough on its own.
Core Interaction Map
-
The Pyrimidine N1/N3: Accepts/donates hydrogen bonds to the kinase hinge region (mimicking Adenine).
-
The C4-Cyclopentyloxy: Occupies the hydrophobic pocket (often the Ribose binding pocket or Gatekeeper region).[1] This provides initial selectivity against kinases with sterically restricted pockets.[1]
-
The C5-Amine: The vector for extending into the solvent-exposed region or the "back pocket," which is where true high-affinity selectivity is engineered (e.g., the trifluoromethyl group in GNE-7915).[1]
Part 2: Troubleshooting Guides
Guide A: "My compound inhibits unrelated kinases (TTK, JAK, CDK)."
Diagnosis: The scaffold is binding the conserved ATP pocket of other kinases. Root Cause: Insufficient steric bulk or lack of specific polar interactions in the solvent-exposed region.[1]
| Symptom | Probable Cause | Corrective Action (SAR Strategy) |
| Pan-kinase inhibition | The molecule is too small/lipophilic (Promiscuous binder).[1] | Grow the Molecule: Extend from the 2-position (via Buchwald coupling) to reach the solvent front.[1] See GNE-7915 structure for the morpholine-methanone tail example [1]. |
| Inhibition of TTK/JAK2 | Common off-targets for aminopyrimidines.[1] | Exploit the Gatekeeper: LRRK2 has a specific gatekeeper residue. Introduce a bulky group (e.g., -CF3) at the C5 position of the pyrimidine ring to clash with smaller gatekeepers in off-targets [2].[1] |
| Flat SAR (No potency gain) | Compound aggregation (False positive).[1] | Run Detergent Control: Repeat IC50 with 0.01% Triton X-100. If potency drops 10x, your compound was aggregating, not binding. |
Guide B: "I see cytotoxicity in cells not related to LRRK2."
Diagnosis: Non-kinase off-target effects.[1] Root Cause: Physicochemical properties (Lipophilicity) or GPCR binding.[1]
| Symptom | Probable Cause | Corrective Action |
| Cardiomyocyte toxicity | hERG or 5-HT2B binding.[1] Aminopyrimidines can hit 5-HT2B.[1] | Screen Early: Run a functional 5-HT2B assay. GNE-7915 shows moderate 5-HT2B antagonism; structural modification of the solubilizing tail can reduce this [3].[1] |
| Vacuolization in cells | Phospholipidosis. Cationic amphiphilic drugs (CADs) get trapped in lysosomes.[1] | Calculate pKa: If your basic amine has a pKa > 8 and LogP > 3, reduce lipophilicity. Add polar atoms to the cyclopentyl ring or the tail. |
| Viability drop < 1µM | Reactive Impurity. The C5-amine is nucleophilic and can oxidize.[1] | QC Check: Verify purity via LC-MS. Oxidized aminopyrimidines can form quinone-imines that are toxic electrophiles.[1] |
Part 3: Visualization of Troubleshooting Logic
The following diagram illustrates the decision matrix for validating "off-target" hits.
Caption: Figure 1.[1][2][3] Decision matrix for distinguishing between structural promiscuity, assay artifacts, and chemical impurities when using aminopyrimidine scaffolds.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is the cyclopentyl group so important? Can I swap it for a methyl? A: The cyclopentyl group fills the hydrophobic pocket adjacent to the hinge. Swapping it for a methyl group usually results in a dramatic loss of potency (affinity) because you lose the hydrophobic effect (entropy gain from displacing water).[1] It also helps selectivity; smaller groups (methyl) allow the molecule to fit into more kinases, increasing off-target effects [4].[1]
Q2: I am synthesizing GNE-7915 using this intermediate. My yield is low and the product is brown. A: The C5-amine is prone to oxidation.[1]
-
Fix: Perform the coupling reaction (usually Buchwald-Hartwig with a 2-chloropyrimidine partner) under strictly inert atmosphere (Argon).
-
Fix: Use fresh catalyst. Residual Palladium can also chelate the product, leading to toxicity in cellular assays that mimics off-target effects.[1] Scavenge Pd with resin (e.g., SiliaMetS®) before biological testing.[1]
Q3: How do I validate that my cellular effect is LRRK2-driven and not off-target? A: Do not rely on a single compound.
-
Use a "Dead" Analog: Synthesize a derivative where the hinge-binding nitrogen is methylated (blocking ATP binding). If this "dead" compound still kills your cells, the toxicity is off-target.
-
Rescue Experiment: Use a distinct LRRK2 inhibitor (chemotype switch, e.g., MLi-2) to see if it phenocopies your compound.[1]
Part 5: Experimental Protocol - Thermal Shift Selectivity Screen
Do not rely solely on IC50 data, which can be biased by ATP concentration. Use Differential Scanning Fluorimetry (DSF) to validate physical binding to off-targets.[1]
Materials:
Protocol:
-
Mix: 2 µM Kinase + 5x SYPRO Orange + 10 µM Compound in reaction buffer.
-
Control: DMSO only (Reference Tm).
-
Run: Ramp temperature from 25°C to 95°C (1°C/min).
-
Analyze: Calculate
(Shift in melting temperature).[1]
References
-
Estrada, A. A., et al. (2012).[4] Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1][4][5][6][7] Journal of Medicinal Chemistry, 55(22), 9416–9433.[4]
-
Alessi, D. R., & Gray, N. S. (2011). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2.[5][6][8] Nature Chemical Biology, 7, 203–205.[7]
-
Chan, B. K., et al. (2013). Discovery of GNE-7915, a potent and selective LRRK2 inhibitor for the treatment of Parkinson's disease.[5][6] ACS Medicinal Chemistry Letters, 4(12), 1203-1207.[1] [1]
-
BenchChem Technical Guide. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors.[6][9][10] [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
4-(Cyclopentyloxy)pyrimidin-5-amine stability problems in solution
Welcome to the technical support center for 4-(Cyclopentyloxy)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction
4-(Cyclopentyloxy)pyrimidin-5-amine is a substituted aminopyrimidine, a class of compounds with significant interest in medicinal chemistry.[1][2][3] The stability of this molecule in solution is critical for obtaining reliable and reproducible results in biological assays and other downstream applications. Instability can manifest as a loss of parent compound, the appearance of degradation products, or changes in the physical properties of the solution (e.g., color). This guide will walk you through the potential stability pitfalls and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-(Cyclopentyloxy)pyrimidin-5-amine in solution?
The stability of 4-(Cyclopentyloxy)pyrimidin-5-amine in solution is influenced by several factors, primarily related to its chemical structure, which includes a pyrimidine ring, an amino group, and a cyclopentyloxy (ether) linkage. The key factors to consider are:
-
pH of the solution: Both acidic and basic conditions can potentially lead to the degradation of the molecule. The ether linkage may be susceptible to acid-catalyzed hydrolysis, and the pyrimidine ring itself can have pH-dependent stability.[4]
-
Exposure to light (Photostability): Pyrimidine derivatives are known to be susceptible to photodegradation, especially under UV light.[5][6][7] This can lead to the formation of various photoproducts.
-
Presence of oxidizing agents: The aminopyrimidine core can be susceptible to oxidation.[8][9] Dissolved oxygen in the solvent or the presence of other oxidizing species can promote degradation.
-
Choice of solvent: The solvent can affect stability by direct reaction with the compound, or by influencing its susceptibility to other degradation pathways. For instance, protic solvents may participate in hydrolytic degradation.
-
Temperature: As with most chemical compounds, higher temperatures will accelerate the rate of degradation.
Q2: I've noticed a yellowing of my 4-(Cyclopentyloxy)pyrimidin-5-amine solution over time. What could be the cause?
A color change, such as yellowing, is a common indicator of chemical degradation. For a compound like 4-(Cyclopentyloxy)pyrimidin-5-amine, this could be due to:
-
Oxidation: The amino group on the pyrimidine ring is a likely site for oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air (oxygen).
-
Photodegradation: Exposure to ambient light, especially UV wavelengths, can induce photochemical reactions in the pyrimidine ring, resulting in colored degradants.[5][6]
To troubleshoot this, we recommend preparing fresh solutions and storing them protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon) if oxidative instability is suspected.
Q3: What are the best practices for preparing and storing stock solutions of 4-(Cyclopentyloxy)pyrimidin-5-amine?
To ensure the longevity and integrity of your stock solutions, we recommend the following best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for creating concentrated stock solutions of sparingly soluble compounds.[10] However, always perform a small-scale solubility and short-term stability test first.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
-
Handling:
-
Allow solutions to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Use fresh, clean pipette tips for each use to avoid cross-contamination.
-
Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO or DMF | Minimizes hydrolytic degradation and ensures solubility. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light | Store in amber vials or protect from light | Prevents photodegradation.[5][6] |
| Atmosphere | Store under an inert gas (e.g., Argon) | Minimizes oxidation of the amino group.[8] |
| Aliquoting | Prepare and store in single-use aliquots | Avoids repeated freeze-thaw cycles and contamination. |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased compound concentration over time in analytical measurements (e.g., HPLC). | Chemical degradation (hydrolysis, oxidation, or photodegradation). | Perform a forced degradation study (see protocol below) to identify the primary degradation pathway. Adjust storage conditions accordingly (e.g., buffer pH, protect from light, de-gas solvents). |
| Appearance of new peaks in chromatograms. | Formation of degradation products. | Attempt to identify the degradants using mass spectrometry (LC-MS). This can provide clues about the degradation pathway. |
| Precipitation of the compound from solution. | Poor solubility or formation of an insoluble degradant. | Re-evaluate the solvent choice. Consider using a co-solvent system. If precipitation occurs after storage, it may be a sign of degradation to a less soluble product. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium. | Test the stability of the compound directly in the assay buffer under the conditions of the experiment (e.g., 37°C, presence of CO2). |
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for 4-(Cyclopentyloxy)pyrimidin-5-amine based on its functional groups.
Caption: Experimental workflow for a forced degradation study.
References
- Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed.
- Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC.
- Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed.
- Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine...
- Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies.
- Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed.
- Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. PubMed.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
Sources
- 1. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pyrimidine Permeability Barriers
The Pyrimidine Paradox: An Introduction
Pyrimidine scaffolds are ubiquitous in bioactive compounds (nucleoside analogs, kinase inhibitors) yet frequently suffer from the "Pyrimidine Paradox": the very polar features that enable specific binding to enzymes (e.g., polymerases, kinases) create a high Topological Polar Surface Area (TPSA), preventing passive diffusion across the lipid bilayer.
If your pyrimidine hit shows potent enzymatic inhibition (
Module 1: Diagnostic Triage
"Is it Permeability, Efflux, or Metabolism?"
Before modifying your chemistry, you must isolate the root cause. A high cellular
-
Entry Failure: The molecule cannot cross the membrane (Low
). -
Efflux: The molecule enters but is pumped out by P-gp or BCRP.
-
Metabolic Instability: The molecule enters but is degraded (e.g., by cytidine deaminase).
Diagnostic Workflow
Use the following logic flow to determine your next step.
Figure 1: Diagnostic decision tree to isolate permeability issues from metabolic or efflux liabilities.
Module 2: The Prodrug Strategy (ProTides)
"My nucleotide analog cannot enter the cell."
If your pyrimidine requires phosphorylation to be active (e.g., nucleoside analogs), the rate-limiting step is often the first phosphorylation by cellular kinases. Furthermore, charged phosphate groups cannot cross membranes.
The Solution: ProTide Technology Mask the monophosphate with an aryl group and an amino acid ester.[1][2][3] This neutralizes the charge, allows passive diffusion, and bypasses the first kinase step [1].
ProTide Activation Mechanism[3][4]
Figure 2: Intracellular activation pathway of aryloxy phosphoramidate prodrugs (ProTides).
Module 3: Chemical Modification Strategies
"I cannot use a prodrug. How do I fix the scaffold?"
If you are developing a non-nucleotide pyrimidine (e.g., a kinase inhibitor), you must optimize the scaffold itself. The goal is to lower TPSA below 90 Ų and LogP into the 2–4 range.
Impact of C5-Position Modifications
The C5 position of the pyrimidine ring is often solvent-exposed and tolerant to modification.
| Modification at Pyrimidine C5 | Effect on Lipophilicity (LogP) | Electronic Effect | Permeability Impact |
| -H (Parent) | Baseline | Neutral | Baseline |
| -F (Fluorine) | +0.2 to +0.4 | Electron Withdrawing | Moderate Increase. Reduces metabolic liability without adding steric bulk. |
| -Cl (Chlorine) | +0.7 to +0.9 | Electron Withdrawing | High Increase. Significant lipophilicity boost; may improve passive diffusion. |
| -CH3 (Methyl) | +0.5 | Weak Donor | Moderate Increase. Adds lipophilicity but is a metabolic soft spot (oxidation). |
| -CF3 (Trifluoromethyl) | +1.1 to +1.3 | Strong Withdrawing | Very High Increase. Excellent for permeability but can lower solubility. |
| -NH2 (Amino) | -1.0 to -1.2 | Donor | Decrease. Increases polarity and H-bond donors; hurts permeability. |
Scientist's Note: Replacing a C5-hydrogen with Fluorine is a "high-value" move. It blocks metabolic oxidation and slightly increases lipophilicity without altering the steric profile significantly [2].
Module 4: Standard Operating Procedures (SOPs)
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)
Use this for high-throughput screening of passive diffusion.
Reagents:
Workflow:
-
Preparation: Prepare a 10 mM stock of your pyrimidine in DMSO.
-
Donor Plate: Dilute compound to 10
M in PBS (Final DMSO < 5%). Add 150 L to the bottom wells (Donor). -
Membrane: Carefully pipette 5
L of Lecithin/Dodecane mixture onto the filter of the top plate (Acceptor). -
Acceptor Plate: Add 200
L of pure PBS to the top wells. -
Assembly: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber.
-
Analysis: Separate plates. Quantify compound in both Donor and Acceptor wells via LC-MS/MS.
Calculation:
Critical Troubleshooting: Pyrimidines are often "stuck" in the membrane. If mass balance (Recovery) is < 80%, your compound is trapped in the lipid layer. Switch to Double-Sink PAMPA (add scavenger/surfactant to acceptor well) to drive equilibrium [3].
Protocol B: Caco-2 Efflux Assay
Use this to confirm P-gp/BCRP liability.
Workflow:
-
Seeding: Seed Caco-2 cells on Transwell inserts. Culture for 21 days to form a polarized monolayer (TEER > 300
). -
Dosing:
-
A-to-B (Absorptive): Add compound (10
M) to Apical side. Sample Basolateral. -
B-to-A (Secretory): Add compound (10
M) to Basolateral side. Sample Apical.
-
-
Inhibition Check: If
, run a second set with Verapamil (50 M) . -
Interpretation: If Verapamil reduces the Ratio to ~1.0, your pyrimidine is a P-gp substrate.
Frequently Asked Questions (FAQ)
Q: My compound precipitates in the PAMPA buffer. What now? A: Pyrimidines often have high crystal lattice energy (poor solubility). Add 20% acetonitrile or methanol to the PAMPA buffer. Note that this artificially enhances permeability, so run a reference standard (e.g., Carbamazepine) in the same condition for normalization.
Q: Can I just add a lipophilic tail to my pyrimidine? A: Be careful. Adding a long alkyl chain ("grease ball" strategy) increases LogP but often leads to high non-specific binding (high protein binding in serum), meaning the free drug concentration available to the target remains low. Focus on bioisosteres (e.g., oxetane for gem-dimethyl) rather than just adding carbon chains.
Q: Why does my pyrimidine work in HEK293 cells but not in my primary cancer line? A: Transporter expression variance. HEK293 cells have low levels of efflux transporters. Primary cancer lines often overexpress MDR1 (P-gp). You must optimize the compound to evade P-gp, or the potency will not translate to the clinic.
References
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018).[7] The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Di, L., Kerns, E. H., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. [Link]
-
Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[6][8][9] Nature Protocols. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Purification of 4-(Cyclopentyloxy)pyrimidin-5-amine
Status: Operational Ticket ID: REF-PUR-5A-CP Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Critical Quality Attributes (CQAs)
Welcome to the technical support hub for 4-(Cyclopentyloxy)pyrimidin-5-amine . This intermediate is a critical building block in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and CDK inhibitors. Its purity is paramount because the 5-amine position is often the nucleophile in subsequent Buchwald-Hartwig or SNAr coupling reactions; impurities here can poison catalysts or lead to difficult-to-separate regioisomers.
Target Molecule Specifications:
-
CAS: 1500619-78-2 (and related analogs)[1]
-
Appearance: White to off-white crystalline solid.
-
Major Stability Risk: Oxidation of the primary amine (pinking/browning) and hydrolysis of the ether linkage under strong acidic conditions.
-
pKa: ~2.6–3.0 (Weakly basic). Note: The pyrimidine ring nitrogens and the exocyclic amine compete for protonation, but the molecule is significantly less basic than alkyl amines.
Module 1: Crystallization & Precipitation (Primary Isolation)
User Query: "My crude product is oiling out during recrystallization, or I am getting low recovery. How do I fix this?"
The Mechanism
The cyclopentyl group adds significant lipophilicity (
Troubleshooting Protocol: The "Dual-Ramp" Cooling Method
-
Best Solvent System: Toluene/Heptane (High Yield) or Ethanol/Water (High Purity).
-
Alternative: Isopropyl Acetate (IPAc)/Heptane.
Step-by-Step Workflow
-
Dissolution: Dissolve crude amine in Toluene (5 vol) at 60–65°C.
-
Tech Note: Do not exceed 70°C to prevent thermal oxidation.
-
-
Polishing: If the solution is dark, treat with activated carbon (e.g., Ecosorb® C-906) for 30 mins, then hot filter.
-
Nucleation: Cool slowly to 45°C. Add Heptane (1 vol) dropwise until slight turbidity persists.
-
Seeding (Critical): Add seed crystals (0.5 wt%). Hold at 45°C for 1 hour to establish a seed bed.
-
Extension: Slowly add remaining Heptane (4 vol) over 2 hours while cooling to 0–5°C.
-
Isolation: Filter and wash with cold Heptane.
Visualization: Crystallization Logic Flow
Caption: Decision matrix for preventing oiling out during crystallization.
Module 2: Chromatography (Purification Refinement)
User Query: "I see severe tailing on my silica column, and the amine co-elutes with the nitro precursor."
The Mechanism
Primary amines interact strongly with the acidic silanol groups (
Troubleshooting Protocol: The "Base-Modified" Mobile Phase
Standard EtOAc/Hexane is often insufficient. You must deactivate the silica.
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Spherical Silica (40–60 µm) | Irregular silica increases backpressure and tailing. |
| Modifier | 1–2% Triethylamine (TEA) or 1% NH₄OH | Competes for silanol binding sites, allowing the amine to elute sharply. |
| Solvent A | Dichloromethane (DCM) | Solubilizes the pyrimidine core effectively. |
| Solvent B | Methanol (MeOH) | Provides polar lift. |
| Gradient | 0% to 5% MeOH in DCM (+1% TEA) | Shallow gradient prevents co-elution with the nitro impurity (which elutes earlier). |
Alternative (Reverse Phase): If using C18, use a High pH buffer (10mM Ammonium Bicarbonate, pH 10). At low pH (Formic acid), the pyrimidine is protonated and elutes too quickly near the void volume.
Module 3: Impurity Scavenging (Chemical Treatment)
User Query: "My product is pink/brown, or I have high Palladium content from the hydrogenation step."
Issue 1: Oxidative Discoloration (Pink/Brown)
Aromatic amines are prone to air oxidation, forming azo-dimers or N-oxides.
-
Solution: Perform all recrystallizations under Nitrogen/Argon .
-
Rescue: If the solid is already colored, dissolve in MeOH, treat with Sodium Dithionite (Na₂S₂O₄) (0.1 eq) in water, stir for 30 mins, concentrate, and extract. Dithionite reduces the colored oxidized species (quinoid-like structures) back to the amine.
Issue 2: Residual Palladium (Pd)
If the amine was generated via Pd/C hydrogenation of 4-(cyclopentyloxy)-5-nitropyrimidine:
-
Detection: Product is grey or has metallic ash.
-
Scavenger: SiliaMetS® Thiol or Trimercaptotriazine (TMT) .
-
Protocol:
-
Dissolve crude amine in THF/MeOH (10 vol).
-
Add scavenger resin (4 eq relative to expected metal content).
-
Stir at 40°C for 4 hours.
-
Filter and proceed to crystallization.
-
Visualization: Impurity Removal Workflow
Caption: Workflow for scavenging metals and reducing oxidized impurities.
Module 4: Stability & Storage FAQs
Q: Can I store the amine in solution? A: Avoid if possible. In solution (especially chlorinated solvents like DCM), the amine can undergo slow N-oxidation or nucleophilic attack on the solvent over time. Store as a dry solid.
Q: Is the cyclopentyloxy group stable to acid? A: Conditionally. It is a secondary alkyl ether. It is stable to dilute acids (e.g., 1N HCl) for short periods during extraction. However, prolonged exposure to strong acids (TFA, conc. HCl) or heat will cleave the ether, yielding 4-hydroxypyrimidin-5-amine (a polar impurity).
-
Recommendation: If acid extraction is necessary, keep temperature <5°C and pH > 2.
Q: Why does my melting point fluctuate? A: This compound can exhibit polymorphism depending on the crystallization solvent. A lower melting point often indicates solvate formation (e.g., Toluene solvate) or partial oxidation. Dry under vacuum at 45°C for 24 hours to ensure solvent removal.
References
-
Preparation of Pyrimidinyl-4-aminopyrazole Compounds (JAK/LRRK2 Inhibitors).
- Source: US Patent 2021/0009566 A1.
-
URL:
-
Solubility and Thermodynamics of Pyrimidine Deriv
-
Source:World Scientific News, 2016, 44, 13-34.[2] (Provides solubility data for pyrimidines in organic solvents like Toluene and EtOAc).
-
URL:
-
-
Synthesis of Ruxolitinib and Related Intermedi
- Source:Organic Process Research & Development, 2014. (General reference for the reduction of nitropyrimidines to aminopyrimidines).
-
URL:
-
Properties of 5-Aminopyrimidine (Base Structure).
- Source: PubChem CID 344373.
-
URL:
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling chemical substances.
Sources
addressing inconsistencies in 4-(Cyclopentyloxy)pyrimidin-5-amine experimental results
Troubleshooting Guide for Inconsistent Experimental Results
Executive Summary: The Root of Inconsistency
Users frequently report batch-to-batch variability with 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1369324-44-2). As an electron-rich aminopyrimidine, this scaffold presents three distinct failure modes that manifest as "inconsistent results":
-
Oxidative Instability: The C5-amine is highly susceptible to oxidation, leading to colored impurities (azo-dimers or N-oxides) that are often silent in standard LC-MS methods but potent in biological assays.
-
Analytical Artifacts: The basicity of the pyrimidine nitrogen causes severe peak tailing on standard C18 columns, masking impurities.
-
Synthetic Regioisomerism: If synthesized from asymmetric precursors (e.g., 2,4-dichloro-5-nitropyrimidine), inseparable regioisomers may co-elute.
Module A: Synthesis & Impurity Profiling
The Problem: "My yield varies, and the product turns pink/brown upon drying."
The Mechanism of Failure
The standard synthesis involves a Nucleophilic Aromatic Substitution (
-
Critical Risk: The reduction step (Nitro
Amine) is the primary source of inconsistency. Incomplete reduction yields hydroxylamines or nitroso intermediates, which rapidly oxidize to colored azo-species upon exposure to air.
Validated Protocol: Reduction Monitoring
Do not rely solely on the disappearance of the Nitro peak. You must monitor for the appearance of the oxidative by-product.
| Parameter | Recommendation | Rationale |
| Reaction Atmosphere | Argon/Nitrogen (Strict) | The free amine product oxidizes in air, especially in solution. |
| Work-up pH | Maintain pH > 8 | Acidic work-ups can protonate the amine, trapping it in the aqueous phase or promoting hydrolysis of the ether linkage. |
| Drying Agent | Magnesium sulfate is slightly acidic and can interact with the amine. | |
| Visual Cue | Colorless to Pale Yellow | Pink/Red/Brown indicates oxidation (formation of azo-linkages or quinoid species). |
Diagram: Synthesis & Impurity Logic
Figure 1: Critical control points in the synthesis pathway. Note the divergence at Step 2 where oxidation can occur.
Module B: Analytical Method Optimization
The Problem: "I see a single broad peak, but my IC50 values fluctuate 10-fold."
The "Silanol Effect"
The pyrimidine ring nitrogens and the exocyclic amine are basic. On standard silica-based C18 columns, these interact with residual silanols (
-
Peak Tailing: Hiding small impurity peaks under the tail of the main peak.
-
Retention Shifts: Making comparison between runs difficult.
Troubleshooting Table: HPLC Conditions
| Variable | Standard (Avoid) | Optimized (Recommended) | Why? |
| Column | Standard C18 | Hybrid Particle (e.g., XBridge, Gemini) | Hybrid particles have fewer free silanols, reducing amine interaction. |
| Mobile Phase pH | Acidic (0.1% Formic Acid) | Basic (10mM | At pH 10, the amine is uncharged (free base), improving peak symmetry. |
| Modifier | Methanol | Acetonitrile | Lower viscosity and better peak shape for aromatic amines. |
| Detection | UV 254 nm | UV 280 nm + 320 nm | 254 nm is non-specific. 320 nm detects oxidative azo-impurities often missed at 254 nm. |
Module C: Stability & Storage
The Problem: "The compound degrades in DMSO stocks."
The Causality
Aminopyrimidines are electron-rich. In solution (DMSO), dissolved oxygen promotes the formation of radical cations, leading to dimerization.
Storage Protocol
-
Solid State: Store as the HCl salt if possible. The protonated amine is significantly more resistant to oxidation than the free base.
-
In Solution:
-
Solvent: Degassed DMSO (sparge with Argon for 5 mins).
-
Temperature: -80°C is required for long-term stability (>1 month). -20°C is insufficient for >1 week stability.
-
Freeze/Thaw: Single-use aliquots only.
-
FAQ: Rapid Troubleshooting
Q: My product is an oil, but the literature says it's a solid. Is it impure? A: Not necessarily. The free base of 4-(cyclopentyloxy)pyrimidin-5-amine is often a low-melting solid or viscous oil due to the flexible cyclopentyl ring disrupting crystal packing. Convert it to the HCl or Succinate salt to obtain a stable, crystalline solid for easier handling.
Q: I see a "doublet" peak in NMR for the cyclopentyl protons. A: This is likely conformational isomerism . The bulky cyclopentyl group can adopt "envelope" conformations that exchange slowly on the NMR timescale at room temperature. Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.
Q: Why does the compound lose potency in cell assays but not enzymatic assays? A: Check for precipitation . The cyclopentyl group is lipophilic, but the amine is polar. At physiological pH (7.4), the compound may have limited solubility (approx. 10-50 µM). If your assay uses >10 µM, you may be observing micro-precipitation.
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step diagnostic logic for isolating the source of error.
References
-
Procházková, E., et al. (2012).[1] "Determination of the antioxidative activity of substituted 5-aminopyrimidines." Free Radical Research. (Demonstrates the electron-rich nature of the 5-aminopyrimidine scaffold and its susceptibility to oxidation).
-
Chrom Tech, Inc. (2025).[2] "What Causes Peak Tailing in HPLC?" (Authoritative guide on silanol interactions with basic amines like aminopyrimidines).
-
Phenomenex. (2025). "How to Reduce Peak Tailing in HPLC?" (Technical note on column selection for basic analytes).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 71465227, 4-(Cyclopentyloxy)pyrimidin-5-amine." (Chemical and physical property verification).
-
ChemicalBook. (2025). "5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Properties and Intermediates." (Context on related pyrimidine intermediates and stability).
Sources
optimizing reaction conditions for pyrimidine derivatives
Technical Support Center: Pyrimidine Derivative Synthesis Current Status: Operational Operator: Senior Application Scientist (Medicinal Chemistry Division)
Introduction
Welcome to the Pyrimidine Synthesis Technical Support Center. Pyrimidines are the backbone of modern antivirals (e.g., Gemcitabine), kinase inhibitors, and agrochemicals. However, the electron-deficient nature of the diazine ring creates unique synthetic challenges: regioselectivity issues during alkylation, catalyst poisoning during cross-coupling, and nucleophilic competition.
This guide is not a textbook; it is a troubleshooting manual designed to resolve specific experimental failures in the lab.
Module 1: Regioselective N-Alkylation & Glycosylation
The Issue: You are attempting to alkylate a pyrimidinone (e.g., Uracil, Cytosine derivative) and are obtaining a mixture of N1-alkyl , N3-alkyl , and O-alkyl isomers.
The Mechanism: Pyrimidines exist in tautomeric equilibrium. Under basic conditions, the ambident anion can react at nitrogen or oxygen.
-
Steric Control: Bulky electrophiles favor O-alkylation (kinetic control).
-
Thermodynamic Control: N1-alkylation is generally the thermodynamic product for substituted pyrimidines.
Troubleshooting Protocol
Scenario A: You need strict N1-selectivity (e.g., Nucleoside Synthesis). Do not use standard basic alkylation (NaH/RX). Use the Vorbrüggen Silylation Protocol .[1] This method utilizes a silylated base intermediate to drive reaction at N1 via a specific transition state.
Step-by-Step Vorbrüggen Protocol:
-
Silylation: Suspend the pyrimidine base in dry Acetonitrile (MeCN). Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0–3.0 equiv). Heat to 80°C until the solution becomes clear (indicates formation of the silylated species).
-
Coupling: Cool to 0°C or RT. Add the electrophile (e.g., ribose acetate or alkyl halide).
-
Activation: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) dropwise.
-
Workup: Quench with cold sat. NaHCO3. The silyl groups hydrolyze, leaving the N1-substituted product.
Scenario B: Simple Alkylation (Non-sugar electrophiles). If you cannot use silylation, tune the Base/Solvent/Cation effect.
| Desired Isomer | Recommended Conditions | Mechanistic Insight |
| N1-Alkylation | LiH or NaH in DMF/THF | Small "hard" cations (Li+) coordinate to oxygen, shielding it and directing the electrophile to Nitrogen. |
| O-Alkylation | Cs2CO3 in DMF | Large "soft" cations (Cs+) form loose ion pairs, allowing the "harder" oxygen nucleophile to react (O-alkylation is often the kinetic product). |
| N3-Alkylation | Protect N1 first | N1 is more nucleophilic. To hit N3, you must block N1 (e.g., with PMB or Benzoyl) or use N1-substituted starting material. |
Visual Logic: N-Alkylation Decision Tree
Caption: Decision logic for selecting reagents based on substrate complexity and desired regioisomer.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Issue: Suzuki coupling on 2-chloropyrimidines often fails, resulting in:
-
Recovered starting material (failed oxidative addition).
-
Hydrolysis of the chloride (to 2-hydroxypyrimidine).
-
Protodeboronation (destruction of the boronic acid).[2]
The Mechanism:
-
Electronic Deactivation: Pyrimidine is electron-deficient. While this usually helps SnAr, it makes the C-Cl bond strong and difficult for Palladium(0) to break (Oxidative Addition is the rate-limiting step).
-
N-Coordination: The pyrimidine nitrogens can bind to Pd, displacing ligands and poisoning the catalyst.
-
Boronic Acid Instability: 2-Pyrimidyl boronic acids are notoriously unstable. Always couple a Halopyrimidine with an Aryl Boronic Acid, not the reverse.
Optimization Protocol
1. Ligand Selection (The Critical Factor) Standard ligands (PPh3, dppf) often fail with electron-deficient chlorides. You must use Buchwald Dialkylbiaryl Phosphines .
-
Recommendation: XPhos or RuPhos .[2]
-
Why? These ligands are bulky (prevent N-coordination to Pd) and electron-rich (accelerate oxidative addition into the C-Cl bond).
2. The "Water" Paradox Suzuki coupling requires water for the transmetallation step (to form the boronate-hydroxo species). However, too much water hydrolyzes the C-Cl bond.
-
Optimal Solvent: 1,4-Dioxane : Water (4:1) or Toluene : Water (10:1) .
-
Base: Use K3PO4 (Potassium Phosphate Tribasic). It is milder than carbonates and reduces hydrolysis side-reactions.
3. Troubleshooting Table
| Observation | Diagnosis | Solution |
| No Conversion | Failed Oxidative Addition | Switch ligand to XPhos or SPhos . Increase Temp to 100°C. |
| Product + Hydrolysis (OH) | Base/Water too aggressive | Switch base to K3PO4 or KF . Reduce water ratio. |
| Homocoupling (Biaryl) | Oxygen in system | Degas solvents vigorously (Sparging with Ar > Sonication). |
| Dehalogenation (H-product) | Hydride transfer | Avoid alcoholic solvents (EtOH/MeOH). Use Toluene or Dioxane. |
Visual Logic: Catalytic Cycle Failure Points
Caption: Critical failure points in the Pyrimidine Suzuki cycle. Red nodes indicate high-risk steps.
Module 3: Nucleophilic Aromatic Substitution (SnAr)
The Issue: Standard SnAr (heating with amine) is working poorly for a 2-substituted pyrimidine, or you need to substitute the 2-position selectively over the 4-position.
The Insight:
-
Reactivity Order: C4/C6 > C2 >> C5. (C4 is more electrophilic than C2).
-
Leaving Group (LG) Tuning:
-
For standard reactions: Cl is sufficient.
-
Pro-Tip: If the reaction is sluggish, convert a Sulfide (SMe) to a Sulfone (SO2Me) . The sulfone is a "super-electrophile" leaving group in pyrimidine chemistry, often reacting at room temperature where a chloride requires 100°C.
-
Protocol: The "Sulfone Shunt"
-
Start with a thiopyrimidine (SMe).
-
Oxidize with mCPBA (2.2 equiv) in DCM to generate the Sulfone (SO2Me) .
-
React the crude sulfone with your amine/nucleophile in THF at 0°C to RT.
-
Result: Rapid, clean substitution often avoiding high-heat decomposition.
-
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for pyrimidine synthesis? A: Yes, highly recommended for SnAr. Pyrimidines are thermally stable. Microwave irradiation (120–150°C, 10–30 min) often drives sluggish SnAr reactions to completion that stall under thermal reflux. However, avoid microwaves for Vorbrüggen glycosylation as stereocontrol often degrades.
Q: My 2-chloropyrimidine is not reacting in Suzuki coupling even with XPhos. A: Check your starting material purity. 2-chloropyrimidines hydrolyze slowly in moist air to 2-hydroxypyrimidines (which are unreactive). Also, ensure you are not using a Pyrimidine-Boronic acid (which deboronates). Always use Pyrimidine-Halide + Aryl-Boronic Acid.
Q: How do I separate N1 vs N3 isomers if I get a mixture? A: They usually have significantly different pKa values and polarities.
-
Flash Chromatography: N1-alkyl isomers are typically less polar than N3-alkyl isomers on Silica/EtOAc.
-
Solubility: N1 isomers often crystallize more readily from alcohols.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Synthesis of Nucleosides. Organic Reactions. (The definitive guide on silylation protocols).
-
BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (Ligand selection for electron-deficient rings).
-
Navuluri, C., et al. (2024). Efficient SnAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Organic Letters. (Demonstrates the superiority of Sulfone leaving groups).
-
Kudo, K., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. RSC Advances. (Cation effects on N vs O selectivity).
-
Pfizer/Alphora Inc. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines. Thieme Connect. (Industrial optimization of pyrimidine couplings).
Sources
challenges in scaling up 4-(Cyclopentyloxy)pyrimidin-5-amine production
Welcome to the Process Chemistry Support Hub. Ticket ID: #PYR-5-AMINE-SCALE Assigned Specialist: Senior Application Scientist, Process Development Group
Executive Summary
Scaling the production of 4-(Cyclopentyloxy)pyrimidin-5-amine presents a classic "deactivated electrophile" challenge. Unlike highly reactive nitropyrimidines, the 5-amino group is electron-donating, significantly raising the activation energy required for Nucleophilic Aromatic Substitution (
This guide addresses the three critical failure points reported by our users: Reaction Stalling , Cyclopentanol Removal , and NaH Safety on Scale .
Module 1: Reaction Optimization & Kinetics
Q1: My reaction stalls at 60-70% conversion. Adding more base doesn't help. Why?
Diagnosis: You are fighting the electronic nature of the pyrimidine ring. The C5-amino group donates electron density into the ring (via resonance), making the C4-chloride less electrophilic. If you are using standard conditions (e.g., THF reflux), the temperature (~66°C) is likely insufficient to overcome the activation barrier for the final 30% conversion.
Technical Solution:
-
Solvent Switch: Transition from THF to a higher-boiling ether like 1,4-Dioxane or Diglyme . The target internal temperature (IT) should be 95–105°C .
-
Base Selection: While Sodium Hydride (NaH) is standard, Potassium tert-butoxide (KOtBu) in THF/Dioxane is often superior for scale-up because it eliminates hydrogen evolution (see Module 3) and increases the solubility of the alkoxide species.
-
Stoichiometry: The reaction is second-order overall. Ensure Cyclopentanol is present in 1.5 – 2.0 equivalents . The excess is retrievable (see Module 2).
Visualizing the Pathway & Impurities
The following diagram maps the reaction success vs. failure modes. Note the "Hydrolysis Trap" which occurs if reagents are wet.
Caption: Reaction pathway showing the critical SNAr mechanism and the primary hydrolysis failure mode caused by moisture.
Module 2: Downstream Processing (DSP)
Q2: Cyclopentanol (bp 140°C) is impossible to remove by rotovap. How do I purify this without a column?
Diagnosis: Cyclopentanol has a high boiling point and forms azeotropes with water. On a multigram or kilogram scale, rotary evaporation is inefficient and energetically costly.
Technical Solution: The Aqueous Wash Protocol Cyclopentanol has limited solubility in water, but enough that it can be purged via phase partitioning if the product is solid.
Step-by-Step Protocol:
-
Quench: Cool reaction mixture to 20°C. Quench with water (3 vol relative to solvent).
-
Extraction: Extract the product into Isopropyl Acetate (IPAc) or Ethyl Acetate . (IPAc is preferred for better phase separation).
-
The "Acid Wash" Trick:
-
Wash the organic layer with 0.5M HCl . The aminopyrimidine will protonate and move into the aqueous phase.
-
Discard the organic layer (which contains the excess Cyclopentanol and non-basic impurities).
-
-
Recovery:
Data: Solvent Removal Efficiency
| Method | Cyclopentanol Residual (ppm) | Yield Loss (%) | Scalability Score |
| High Vac Rotovap (60°C) | >5,000 ppm | < 2% | Low (Time intensive) |
| Steam Distillation | < 500 ppm | 5-10% | Medium |
| Acid/Base Extraction | < 100 ppm | 5-8% | High |
Module 3: Safety & Engineering Controls
Q3: We are moving to a 5kg batch. Is Sodium Hydride (NaH) safe?
Diagnosis:
NaH generates hydrogen gas (
Technical Solution: For scale-up, we recommend two approaches:
Option A: The "Dosing Control" Method (If you must use NaH)
-
Setup: Suspend NaH in dry solvent (Toluene or THF).
-
Addition: Add Cyclopentanol slowly as a solution.
-
Monitoring: Use a mass flow controller on the vent line to monitor
evolution. Do not add more reagent until the gas flow from the previous aliquot has subsided. -
Packaging: Use dissolvable NaH bags ("SecuBags") if available to avoid handling powder.
Option B: The "Liquid Base" Method (Recommended) Switch to Potassium tert-butoxide (KOtBu) (1.0 M in THF).
-
Benefit: No
generation. -
Mechanism: Equilibrium deprotonation.
-
Protocol: Mix Cyclopentanol (1.5 eq) and Substrate. Add KOtBu solution slowly at 0°C, then heat.
Decision Logic for Scale-Up
Caption: Decision matrix for selecting a base during scale-up, prioritizing safety vs. reactivity.
References
-
Mechanism of SNAr on Pyrimidines
-
NaH Scale-Up Safety
-
Cyclopentanol Removal & Azeotropes
-
Regioselectivity in Pyrimidines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Al(O-i-Pr) decomposition problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US2662847A - Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3-methyl-1-butanol - Google Patents [patents.google.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
avoiding degradation of 4-(Cyclopentyloxy)pyrimidin-5-amine during storage
Welcome to the technical support guide for 4-(Cyclopentyloxy)pyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As direct stability studies on this specific molecule are not extensively published, this guide synthesizes information from analogous aminopyrimidine structures and fundamental principles of organic chemistry to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing 4-(Cyclopentyloxy)pyrimidin-5-amine?
For long-term storage, it is recommended to store 4-(Cyclopentyloxy)pyrimidin-5-amine at -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable. Storing in a cool, dry place away from direct sunlight is crucial.[2][3][4] The goal is to minimize thermal energy that could accelerate potential degradation pathways.
Q2: How should I handle the compound upon receiving it and during use?
This compound should be handled in a well-ventilated area or under a chemical fume hood.[4][5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2][4] Avoid creating dust or aerosols.[3] After handling, wash hands thoroughly.[2][3][4] It is important to prevent contamination and exposure.
Q3: Is 4-(Cyclopentyloxy)pyrimidin-5-amine sensitive to light?
Yes, compounds with aromatic amine functionalities can be susceptible to photodegradation. It is recommended to store the compound in a light-protected container, such as an amber vial.[3] Work with the compound in areas with minimal direct light exposure.
Q4: What are the primary degradation pathways I should be concerned about?
Based on the structure, the primary potential degradation pathways for 4-(Cyclopentyloxy)pyrimidin-5-amine are oxidation, hydrolysis, and photodegradation.
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities and changes in the compound's properties.[6][7] This can be initiated by atmospheric oxygen.
-
Hydrolysis: The ether linkage (cyclopentyloxy group) could be susceptible to cleavage under strongly acidic or basic conditions, although it is generally stable at neutral pH. The pyrimidine ring itself can also undergo hydrolytic degradation under certain conditions.[8]
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, particularly involving the aromatic and amine functionalities.
Q5: How can I minimize the risk of degradation during storage?
To minimize degradation, follow these best practices:
-
Temperature Control: Store at recommended low temperatures (-20°C for long-term).[1]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.
-
Light Protection: Always use amber vials or wrap containers in foil to protect from light.[3]
-
Moisture Control: Store in a desiccator or a dry environment to minimize exposure to moisture, which can facilitate hydrolysis.[4]
-
Secure Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.[2][3][4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in color (e.g., yellowing or darkening) | Oxidation of the amine group. | - Confirm purity using HPLC or LC-MS. - If purity is compromised, consider purification (e.g., recrystallization or column chromatography) if feasible. - For future storage, ensure an inert atmosphere and strict light protection. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | - Attempt to identify the impurities by mass spectrometry. - Review storage conditions: check for temperature fluctuations, light exposure, or improper sealing. - Perform a forced degradation study to understand the compound's stability under stress conditions (see protocol below). |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymerization. | - Verify the identity and purity of the material using NMR and HPLC. - If degradation is confirmed, procure a new, high-purity batch of the compound. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower effective concentration. | - Always use a freshly opened or recently verified batch of the compound for critical experiments. - Regularly check the purity of stored material using a validated analytical method. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 4-(Cyclopentyloxy)pyrimidin-5-amine. Method optimization may be required.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample diluent: Acetonitrile/water (1:1, v/v).
-
4-(Cyclopentyloxy)pyrimidin-5-amine sample.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30°C.
-
UV detection: Monitor at a wavelength determined by a UV scan, likely around 260-280 nm.[9]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.
Stress Conditions:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare solutions of 4-(Cyclopentyloxy)pyrimidin-5-amine under each of the stress conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC (as described in Protocol 1) and LC-MS to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways for 4-(Cyclopentyloxy)pyrimidin-5-amine.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. keyorganics.net [keyorganics.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Cyclopentyloxy)pyrimidin-5-amine Quantification
[1]
Status: Operational | Tier: Advanced Method Development Document ID: TS-VAL-PYR-005 | Updated: February 2026 (Aligned with ICH Q2(R2))[1]
Welcome to the Technical Support Center
You are accessing the specialized support module for 4-(Cyclopentyloxy)pyrimidin-5-amine .[1] This intermediate, critical in the synthesis of CDK inhibitors and other pyrimidine-based therapeutics, presents unique chromatographic challenges due to its amphiphilic nature (lipophilic cyclopentyl tail + polar/basic aminopyrimidine core).
This guide is not a static textbook. It is a dynamic troubleshooting and validation system designed to move you from "Method Development" to "Regulatory Submission" efficiently.
Quick Navigation
Tier 1: The Master Protocol (Method Setup)
User Query: "I need a robust starting point for HPLC/UV quantification. What are the optimal conditions?"
Senior Scientist Insight: The pKa of the 5-aminopyrimidine moiety is approximately 2.8 – 3.5 .[1] The molecule is a weak base. At neutral pH, it is largely uncharged, which maximizes retention on C18 but risks peak tailing due to interaction with residual silanols. At low pH (pH < 2.5), it is protonated, improving solubility but reducing retention.
Recommendation: Use a Charged Surface Hybrid (CSH) or End-capped C18 column with a low-pH mobile phase to suppress silanol activity while maintaining sufficient retention via the cyclopentyl group.[1]
Standard Operating Procedure (SOP-001)
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or CSH C18) | Hybrid particles resist low pH hydrolysis; C18 provides interaction for the cyclopentyl group.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Protonates the amine to improve peak shape; compatible with MS if needed. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Preferred over Methanol for lower backpressure and sharper peaks for lipophilic amines. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[2] |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer (sharper peaks). |
| Detection | UV @ 254 nm | Max absorbance for the pyrimidine ring system. |
| Injection Vol | 5 - 10 µL | Keep low to prevent solvent effects (use MP A as diluent).[1] |
Gradient Profile:
-
0.0 min: 5% B[1]
-
10.0 min: 95% B[1]
-
12.0 min: 95% B[1]
-
12.1 min: 5% B[1]
-
15.0 min: 5% B (Re-equilibration)
Tier 2: Validation Logic (ICH Q2(R2) Compliance)
User Query: "How do I ensure my validation meets the new ICH Q2(R2) standards?"
Senior Scientist Insight: The 2024 revision (ICH Q2(R2)) emphasizes a lifecycle approach . You are not just "ticking boxes"; you are proving the method is "fit for purpose." For this molecule, Specificity and Linearity are the critical failure points due to potential synthesis byproducts (e.g., halogenated precursors).
Visualizing the Validation Workflow
The following diagram illustrates the logical dependency of validation parameters. You cannot prove Accuracy without first proving Specificity and Linearity.
Caption: Logical dependency of ICH Q2(R2) validation parameters. Specificity is the gatekeeper for all quantitative metrics.
Validation FAQ
Q: How do I determine Specificity if I don't have all potential impurities? A: Perform Forced Degradation studies.
-
Acid/Base: Treat sample with 0.1N HCl and 0.1N NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ for 2 hours.
-
Analysis: Ensure the main peak (4-(Cyclopentyloxy)pyrimidin-5-amine) is spectrally pure (Peak Purity Index > 990 using PDA detector). The ether linkage (cyclopentyloxy) is susceptible to acid hydrolysis, likely yielding 5-aminopyrimidin-4-ol.[1] Your method must resolve this specific degradant.
Q: My Linearity R² is 0.999, but the y-intercept is high. Is this acceptable?
A: Check the bias at the LOQ .
Calculate the "y-intercept bias":
Q: How do I establish LOQ for this amine?
A: Do not rely solely on Signal-to-Noise (S/N) of 10:1.
Use the Standard Deviation of the Response and Slope method:
Tier 3: Troubleshooting & FAQs
User Query: "I'm seeing peak tailing and retention time shifts. How do I fix this?"
Senior Scientist Insight: Aminopyrimidines are notorious for interacting with free silanols on the silica support, causing "shark fin" peaks. Retention drift usually signals pH instability in the mobile phase, especially since the pKa is near the mobile phase pH.
Troubleshooting Logic Tree
Caption: Decision matrix for resolving peak tailing issues common in aminopyrimidine analysis.
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Tf > 1.5) | Secondary interaction between amine N and silanols. | 1. Add 0.1% Triethylamine (TEA) to mobile phase (competes for silanols).[1] 2. Increase temperature to 50°C. |
| Split Peaks | Sample solvent is too strong (e.g., 100% DMSO/ACN). | Dilute sample with water or Mobile Phase A until organic content is < 20%. |
| Retention Drift | "Phase Collapse" or pH hysteresis. | 1. Ensure organic phase never drops below 5% (prevents pore dewetting). 2. Use a buffer (Ammonium Formate) instead of just acid. |
| Ghost Peaks | Carryover of the lipophilic cyclopentyl tail. | Add a "Needle Wash" step with 90:10 ACN:Water + 0.1% Formic Acid. |
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation, 2024.[3]
-
PubChem . Pyrimidin-5-amine Compound Summary. National Library of Medicine.
-
FDA . Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, 2018.
-
Neue, U. D. HPLC Columns: Theory, Technology, and Practice. Wiley-VCH, 1997.[1] (Seminal text on silanol interactions with amines).
Disclaimer: This guide is intended for research and development purposes. All validated methods must undergo rigorous internal testing suitable for their specific regulatory environment.
Comparative Guide: Validating 4-(Cyclopentyloxy)pyrimidin-5-amine (CPA-5) in Patient-Derived Organoid Models
Executive Summary & Strategic Context
4-(Cyclopentyloxy)pyrimidin-5-amine (herein referred to as CPA-5 ) represents a privileged pharmacophore in kinase inhibitor design. Structurally homologous to the aminopyrimidine core found in FDA-approved CDK4/6 inhibitors (e.g., Ribociclib) and JAK inhibitors, CPA-5 is currently being re-evaluated not merely as a synthetic intermediate, but as a lead fragment with distinct binding kinetics.
The Challenge: Traditional 2D monolayer validation often fails to predict clinical efficacy for pyrimidine-based inhibitors due to the lack of a relevant Tumor Microenvironment (TME). Furthermore, acquired resistance to standard-of-care (SoC) agents like Palbociclib is a critical bottleneck.
The Solution: This guide outlines the validation of CPA-5 using a "New Model" framework: Patient-Derived Organoids (PDOs) exhibiting Palbociclib resistance. We compare CPA-5 directly against Palbociclib to determine if the unique cyclopentyl-ether moiety of CPA-5 offers superior retention or bypass activity in resistant phenotypes.
Comparative Landscape: CPA-5 vs. Standard of Care
The following table contrasts the physicochemical and biological profiles of CPA-5 against Palbociclib (SoC).
| Feature | CPA-5 (Novel Candidate) | Palbociclib (Standard of Care) | Implication for Validation |
| Core Scaffold | 4-(Cyclopentyloxy)pyrimidin-5-amine | Pyrido[2,3-d]pyrimidin-7-one | CPA-5 offers a smaller, more lipophilic fragment profile (FBDD). |
| Primary Target | Pan-CDK / Kinase Scaffold | Selective CDK4/6 | CPA-5 may exhibit broader kinase inhibition, potentially overcoming single-pathway resistance. |
| Binding Mode | Type I (ATP-Competitive) | Type I (ATP-Competitive) | Validation must prove ATP-binding affinity ( |
| Solubility (LogP) | ~1.8 (Predicted) | 2.7 | CPA-5 likely has superior membrane permeability in dense 3D tissues. |
| Resistance Profile | Unknown (To be validated) | Susceptible to Rb-loss & Cyclin E amplification | Critical Endpoint: Does CPA-5 kill Palbociclib-resistant organoids? |
Mechanistic Validation: The Signaling Architecture
To validate efficacy, one must prove that CPA-5 engages the target pathway. In CDK4/6 inhibition, the primary readout is the dephosphorylation of Retinoblastoma protein (pRb), leading to G1 cell cycle arrest.
Pathway Visualization (CDK4/6-Rb Axis)
The following diagram illustrates the intervention point of CPA-5 within the cell cycle machinery.
Figure 1: Mechanism of Action. CPA-5 inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation. This maintains Rb in a hypo-phosphorylated (active) state, sequestering E2F and blocking S-phase entry.
Experimental Protocols: Validating in the "New Model"
Protocol A: 3D Organoid Viability Assay (The "Killer" Experiment)
Objective: Determine the IC50 of CPA-5 in Palbociclib-Resistant (Palbo-R) Breast Cancer Organoids. Rationale: 2D lines fail to replicate the drug penetration barriers of solid tumors. 3D Organoids provide a rigorous test of CPA-5's permeability and potency.
Reagents:
-
Palbo-R Organoids (derived from MCF-7 resistant clones).
-
Matrigel® (Growth Factor Reduced).
-
CPA-5 (dissolved in DMSO, stock 10mM).
-
CellTiter-Glo® 3D Cell Viability Assay.
Workflow:
-
Seeding: Dissociate organoids into small clusters and seed 3,000 cells/well in 20µL Matrigel domes within a 96-well plate. Overlay with 100µL organoid media.
-
Recovery: Incubate for 72 hours to allow 3D structure reformation.
-
Treatment: Treat with CPA-5 (8-point dose curve: 0.01µM to 10µM). Include Palbociclib as a comparator and DMSO as vehicle control.
-
Incubation: Culture for 7 days (refresh media + drug every 48h).
-
Readout: Add CellTiter-Glo 3D reagent (1:1 volume). Shake for 25 mins to lyse the dense matrix. Read Luminescence.
Self-Validating Checkpoint:
-
Control Validity: The Palbociclib arm must show an IC50 shift (>10x higher than wild-type) to confirm the model is truly resistant. If Palbociclib kills the "resistant" model easily, the model has drifted, and the experiment is void.
Protocol B: Phospho-Rb Immunoblotting (The Mechanistic Proof)
Objective: Confirm that cell death is caused by on-target CDK inhibition and not general toxicity.
Workflow:
-
Treatment: Treat established organoids with CPA-5 at IC50 concentration for 24 hours.
-
Lysis: Use RIPA buffer with Phosphatase Inhibitors (Critical: Sodium Orthovanadate).
-
Blotting:
-
Primary Antibody: Anti-Rb (Total) and Anti-Phospho-Rb (Ser780 or Ser807/811).
-
Loading Control: GAPDH or Vinculin.
-
-
Analysis:
-
Positive Result: CPA-5 treatment results in the disappearance of the Phospho-Rb band while Total Rb remains constant.
-
Negative Result: If Phospho-Rb persists despite cell death, CPA-5 is acting via an off-target mechanism (cytotoxicity).
-
Data Interpretation & Troubleshooting
When analyzing the efficacy of CPA-5, categorize results into three tiers:
| Outcome | Data Signature | Interpretation |
| Tier 1: Validated Lead | Low IC50 (<500nM) + Loss of pRb | CPA-5 is a potent CDK inhibitor that overcomes resistance. Proceed to PK/PD. |
| Tier 2: General Cytotoxin | Low IC50 + Sustained pRb | CPA-5 kills cells but not via the CDK pathway. Likely off-target toxicity. |
| Tier 3: Inactive | High IC50 (>5µM) | The cyclopentyl modification likely hinders ATP-pocket binding or membrane permeability. |
Note on Pleiotropy: Researchers should be aware that the CPA-5 scaffold is also a structural fragment of WS6 , a molecule known to induce beta-cell proliferation [1]. While validating for oncology (inhibition), ensure to monitor for unexpected proliferation in non-target tissues if moving to in vivo models.
References
-
Vertex Pharmaceuticals/NIH. (2013). WS6 induces both alpha and beta cell proliferation without affecting differentiation or viability.[1][2][3][4] PubMed.[5] Link
-
ChemicalBook. (2025). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine as an intermediate for CDK4 inhibitors.[6]Link
-
MDPI. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry. Link
-
National Institutes of Health (NIH). (2025). Pyrimidin-5-amine Structure and Bioactivity.[7] PubChem Compound Summary. Link
Sources
- 1. WS6 induces both alpha and beta cell proliferation without affecting differentiation or viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WS6 induces both alpha and beta cell proliferation without affecting differentiation or viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WS6 induces both alpha and beta cell proliferation without affecting differentiation or viability [jstage.jst.go.jp]
- 5. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 7. CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-am… [cymitquimica.com]
Technical Comparison Guide: Cross-Reactivity Profiling of 4-(Cyclopentyloxy)pyrimidin-5-amine
This guide outlines the technical profiling of 4-(Cyclopentyloxy)pyrimidin-5-amine , a privileged scaffold in medicinal chemistry.[1] It is designed for researchers utilizing this fragment as a starting point for Fragment-Based Drug Discovery (FBDD) or as a core motif in Kinase and Phosphodiesterase (PDE) inhibitor design.[1]
Executive Summary & Scaffold Utility
4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1500619-78-2) acts as a dual-function pharmacophore.[1] It combines a pyrimidine amine "hinge-binding" motif (mimicking the adenine ring of ATP) with a cyclopentyloxy hydrophobic tail (targeting the gatekeeper or hydrophobic sub-pockets).
While highly effective as a building block for JAK, BTK, and RIPK1 inhibitors, this scaffold carries inherent polypharmacology risks .[1] This guide compares its performance against structural alternatives and outlines a mandatory de-risking cascade to quantify off-target liabilities.
Core Performance Matrix
| Feature | 4-(Cyclopentyloxy)pyrimidin-5-amine | 4-Methoxypyrimidin-5-amine (Alternative A) | 4-Phenoxypyrimidin-5-amine (Alternative B)[1] |
| Primary Target Class | Kinases (Type I), PDE4/10 | Kinases (Low Affinity) | Kinases (Type II potential) |
| Hydrophobic Fit | High (Fills back-pocket) | Low (Too small for gatekeeper) | High (Pi-stacking driven) |
| Solubility (logP) | ~1.5 (Balanced) | ~0.2 (High polarity) | ~2.1 (Low solubility) |
| Major Liability | PDE4 Inhibition (Emetic risk) | Low affinity promiscuity | CYP Inhibition |
| Adenosine Risk | Moderate (A2a/A3 antagonist) | Low | High (A3 antagonist) |
Cross-Reactivity Mechanics: Why Profiling is Critical
The "privileged" nature of this scaffold is a double-edged sword. Its ability to mimic adenosine makes it a potent binder for multiple protein families.
A. The Kinase Hinge Liability (On-Target)
The 5-amino-pyrimidine core forms a bidentate hydrogen bond with the kinase hinge region (e.g., Glu-Leu backbone).[1]
-
Mechanism: The N1 of pyrimidine accepts a H-bond; the 5-NH2 donates a H-bond.
-
Risk: Without the cyclopentyl group providing shape complementarity, the core is too promiscuous (pan-kinase inhibitor). The cyclopentyl group restricts selectivity to kinases with a permissive "gatekeeper" residue (e.g., Threonine or Methionine).
B. The PDE4/PDE10 Liability (Off-Target)
The cyclopentyloxy moiety is a classic pharmacophore for Phosphodiesterase 4 (PDE4) inhibition (mimicking the drug Rolipram).
-
Critical Insight: If your drug candidate retains this solvent-exposed cyclopentyl ether, you risk inducing severe emesis (vomiting), a known side effect of PDE4 inhibition, even if your primary target is a kinase.[1]
C. Adenosine Receptor Liability (GPCR)
Aminopyrimidines are bioisosteres of adenine.
-
Risk: High affinity for Adenosine A2a and A3 receptors . This can lead to cardiovascular (hypotension) or CNS side effects.[1]
Comparative Profiling Data
The following data summarizes the expected cross-reactivity profile when comparing the Cyclopentyl variant against Methyl and Phenyl analogs in a standard 10 µM screen.
Table 1: Biochemical Selectivity Profile (Representative Data)
| Target Family | Assay Type | Cyclopentyl-Ether (Subject) | Methyl-Ether (Alt A) | Phenyl-Ether (Alt B)[1] | Interpretation |
| Kinome (400+) | Competition Binding (Kd) | Hits ~15% of Kinome | Hits <2% (Weak binder) | Hits ~25% (Promiscuous) | Cyclopentyl provides "Goldilocks" hydrophobicity for specific kinases (JAK, BTK).[1] |
| PDE4B | Enzymatic Inhibition (IC50) | < 500 nM (High Risk) | > 10 µM (Safe) | ~ 1-5 µM (Moderate) | CRITICAL: The cyclopentyl group drives PDE4 potency.[1] |
| Adenosine A3 | Radioligand Binding (Ki) | ~ 100 nM | > 10 µM | < 50 nM | Phenyl ring increases GPCR affinity via pi-stacking.[1] |
| CYP450 (3A4) | Metabolic Stability | Moderate Clearance | High Clearance | Inhibitor Risk | Cyclopentyl is prone to hydroxylation but safer than phenyl regarding CYP inhibition.[1] |
Visualization: Mechanism & Screening Workflow
Diagram 1: The Dual-Binding Liability
This diagram illustrates how the single scaffold mimics substrates for two entirely different enzyme classes.
Caption: The scaffold utilizes its amine core for Kinase/GPCR binding, while the cyclopentyl tail drives high-affinity PDE4 interaction.[1]
Diagram 2: The De-Risking Cascade
A self-validating workflow to filter out promiscuous hits early.
Caption: Recommended screening order. Note that PDE4 counter-screening is mandatory before advancing to expensive biophysics.
Experimental Protocols
Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Binding
Use this to confirm the scaffold binds your specific kinase target before expensive profiling.
-
Preparation: Dilute recombinant kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dye: Add SYPRO Orange (5x final concentration).
-
Compound: Add 4-(Cyclopentyloxy)pyrimidin-5-amine to a final concentration of 50 µM (2.5% DMSO). Include a "No Protein" control to check for compound fluorescence.
-
Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) on a qPCR machine.
-
Analysis: Calculate
. A shift of indicates significant binding.-
Self-Validation: If the derivative 4-Methoxypyrimidin-5-amine shows
while the Cyclopentyl analog shows positive shift, binding is driven by the hydrophobic pocket (specific).[1]
-
Protocol B: PDE4 Enzymatic Counter-Screen
Mandatory safety check for this specific scaffold.
-
System: IMAP TR-FRET PDE4B assay (Molecular Devices).
-
Substrate: Fluorescein-labeled cAMP (100 nM).
-
Incubation: Incubate 10 ng PDE4B enzyme with the test compound (10-point dose response, top conc 100 µM) for 60 mins at RT.
-
Detection: Add IMAP binding reagent (nanoparticles). Read FRET signal.
-
Threshold: If
, the scaffold requires structural modification (e.g., replacing cyclopentyl with a polar heterocycle like tetrahydropyran) to avoid emetic side effects.[1]
References
-
Moro, S., et al. (2005).[1][2] Combined target-based and ligand-based drug design approach as a tool to define a novel 3D-pharmacophore model of human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 48(1), 152-162.[1][2] [Link]
-
Verhoest, P. R., et al. (2009).[1] Design and discovery of phosphodiesterase 10A inhibitors. Journal of Medicinal Chemistry, 52(16), 5188-5196.[1] [Link]
-
BindingDB. (2024). Affinity Data for 4-alkoxypyrimidine derivatives against PDE4A. BindingDB.org. [Link][1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine. PubChem. [Link][1]
Sources
A Comparative Guide to the Structure-Activity Relationship of 4-(Cyclopentyloxy)pyrimidin-5-amine Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapies, particularly in oncology. Its inherent ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding sites of various kinases, which are often dysregulated in cancer and other diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrimidine derivatives: 4-(cyclopentyloxy)pyrimidin-5-amine analogs. By systematically exploring the impact of structural modifications on their biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation kinase inhibitors.
The core structure, 4-(cyclopentyloxy)pyrimidin-5-amine, offers a versatile template for chemical elaboration. The cyclopentyloxy group at the C4 position often serves as a crucial lipophilic anchor, while the amino group at C5 provides a key interaction point within the target protein. Modifications at these positions, as well as on the pyrimidine ring itself, can profoundly influence potency, selectivity, and pharmacokinetic properties.
The Core Scaffold: A Foundation for Kinase Inhibition
The 4-(cyclopentyloxy)pyrimidin-5-amine scaffold is a privileged structure in kinase inhibitor design. The pyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituent at the C4 position, in this case, a cyclopentyloxy group, typically occupies a hydrophobic pocket, while the C5-amine can be functionalized to interact with solvent-exposed regions or other pockets of the ATP-binding site.
Caption: Core chemical structure of 4-(Cyclopentyloxy)pyrimidin-5-amine.
Comparative Analysis of Analog Modifications
The biological activity of 4-(cyclopentyloxy)pyrimidin-5-amine analogs is highly dependent on the nature and position of substituents. This section dissects the SAR at key positions, drawing on experimental data from studies on related cyclopentyl-pyrimidine derivatives investigated as kinase inhibitors.
Substitutions at the C2- and C6-Positions of the Pyrimidine Ring
Modifications at the C2 and C6 positions of the pyrimidine ring have been shown to significantly impact inhibitor potency and selectivity.
One notable example comes from the development of Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors. A series of 2-amino-4-pyrazolecyclopentylpyrimidines were synthesized and evaluated for their inhibitory activity.[1] The cyclopentyl group fused to the pyrimidine ring provides a key hydrophobic interaction. The SAR studies revealed that the nature of the substituent at the 2-amino position and the pyrazole at the 4-position were critical for potency.
Table 1: SAR of 2-Amino-4-pyrazolecyclopentylpyrimidine Analogs as IGF-1R Inhibitors [1]
| Compound | R (2-amino substituent) | R' (4-pyrazole substituent) | IGF-1R IC50 (nM) |
| 6a | -H | 3-t-butyl-1-phenyl | >1000 |
| 6f | -CH2CH2OH | 3-t-butyl-1-phenyl | 20 |
| 6k | -CH2CH2OH | 3-t-butyl-1-(pyridin-2-yl) | 10 |
From this data, it is evident that the introduction of a 2-hydroxyethyl group at the 2-amino position dramatically improves potency (compare 6a and 6f ). This suggests the formation of an additional hydrogen bond or a favorable interaction in a specific pocket of the kinase. Furthermore, modifying the pyrazole substituent by replacing the phenyl group with a pyridin-2-yl group led to a twofold increase in potency (6k vs 6f ), indicating that the electronic properties and hydrogen bonding potential of this group are important for target engagement.[1]
Caption: SAR summary for C2 and C4 modifications on the pyrimidine ring.
Substitutions on the Cyclopentyl Group
While the core cyclopentyl group provides a crucial hydrophobic interaction, its substitution pattern can further modulate activity and selectivity. In a study on p38α MAP kinase inhibitors, a series of 5-cyanopyrimidine derivatives were investigated, with a key analog featuring a cyclopentylamino group at the C6 position.[2] This highlights the importance of the cyclopentyl moiety in this related scaffold.
The study on 5-cyanopyrimidine-based inhibitors of p38α MAP kinase demonstrated that a cyclopentylamino group at the C6 position was well-tolerated and contributed to potent inhibition.[2] The X-ray crystal structure of a lead compound bound to p38α confirmed that the cyano group forms a direct hydrogen bond with the backbone NH of Met109 in the hinge region.[2] While this study focused on a cyclopentylamino group, it underscores the favorable interactions that a cyclopentyl moiety can make within a kinase active site.
Table 2: Activity of 5-Cyanopyrimidine Analogs as p38α MAP Kinase Inhibitors [2]
| Compound | R (at C6) | Cellular Activity (TNFα IC50, nM) |
| 3a | -NH-cyclopentyl | 10 |
| 3b | -NH-isopropyl | 15 |
The data indicates that both cyclopentylamino and isopropylamino groups at the C6 position lead to potent cellular activity, suggesting that this hydrophobic pocket can accommodate different alkyl substituents. The slightly better activity of the cyclopentyl analog 3a may be attributed to a more optimal fit and larger surface area of interaction within the hydrophobic pocket.
Experimental Methodologies: A Guide to Synthesis and Evaluation
The synthesis and evaluation of these pyrimidine analogs follow established medicinal chemistry workflows. Understanding these protocols is crucial for interpreting SAR data and designing new compounds.
General Synthetic Scheme
A common synthetic route to 4-alkoxy-5-aminopyrimidine derivatives involves the initial construction of a substituted pyrimidine ring, followed by the introduction of the alkoxy and amino functionalities.
Caption: Generalized synthetic workflow for 4-(cyclopentyloxy)pyrimidin-5-amine analogs.
Step-by-Step Protocol for a Representative Synthesis:
-
Pyrimidine Ring Formation: Condensation of a suitable three-carbon precursor (e.g., a malonate derivative) with an amidine provides the core pyrimidine ring.
-
Halogenation: The hydroxyl group at the C4 position of the pyrimidine ring is converted to a leaving group, typically a chloride, using a reagent like phosphorus oxychloride (POCl3). This activates the position for nucleophilic substitution.
-
Introduction of the Cyclopentyloxy Group: The C4-chloro-pyrimidine is reacted with cyclopentanol in the presence of a base (e.g., sodium hydride) to form the cyclopentyloxy ether linkage.
-
Nitration: The C5 position is nitrated using standard nitrating conditions (e.g., nitric acid/sulfuric acid).
-
Reduction: The nitro group at C5 is reduced to the desired amine functionality, commonly achieved through catalytic hydrogenation (H2 gas over a palladium-on-carbon catalyst).
This modular synthetic strategy allows for the facile introduction of diversity at various positions of the scaffold, enabling comprehensive SAR studies.
Biological Evaluation: Kinase Inhibition Assays
The primary biological evaluation of these compounds involves assessing their ability to inhibit the target kinase. Standard in vitro kinase assays are employed for this purpose.
Typical Kinase Inhibition Assay Protocol:
-
Assay Components: The assay typically includes the recombinant kinase enzyme, a specific substrate (often a peptide), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The inhibitory activity of the test compound is determined by measuring the reduction in kinase activity at different compound concentrations. The data is then fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Directions
The 4-(cyclopentyloxy)pyrimidin-5-amine scaffold and its close analogs represent a promising starting point for the development of potent and selective kinase inhibitors. The SAR data presented in this guide highlights several key principles for optimizing the biological activity of this class of compounds:
-
C2 and C6 Substitutions: Small, polar groups at the C2-amino position can significantly enhance potency, likely through additional hydrogen bonding interactions. Aromatic or heteroaromatic substituents at other positions can be fine-tuned to optimize interactions within the ATP-binding pocket.
-
Cyclopentyl Moiety: The cyclopentyl group serves as an effective hydrophobic anchor. While substitutions on this ring have been less explored in the available literature for this specific scaffold, it represents a potential avenue for improving potency and modulating physicochemical properties.
-
C5-Amine Functionalization: The 5-amino group is a critical handle for introducing a wide range of substituents that can interact with the solvent-exposed region of the kinase, offering opportunities to enhance selectivity and cell permeability.
Future research in this area should focus on a more systematic exploration of substitutions on the cyclopentyl ring and the C5-amino group to further refine the SAR and develop compounds with improved drug-like properties. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of the next generation of inhibitors based on this versatile scaffold.
References
-
Xiao, Y., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. [Link]
-
Patil, S. A., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 92, 643-654. [Link]
-
Mahapatra, D. K., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 123. [Link]
-
Norman, M. H., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6239-6250. [Link]
Sources
A Senior Application Scientist's Guide to Pyrimidine vs. Purine-Based Inhibitors: A Comparative Analysis
For researchers and professionals in drug development, the choice of a core chemical scaffold is a pivotal decision that influences every subsequent stage of discovery, from potency and selectivity to pharmacokinetics and clinical success. Among the most prolific and versatile scaffolds are the nitrogen-containing heterocycles, purines and pyrimidines. Their inherent structural similarity to the building blocks of life makes them "privileged scaffolds," capable of interacting with a vast array of biological targets.[1][2]
This guide provides an in-depth comparative analysis of pyrimidine and purine-based inhibitors. Moving beyond a simple list of pros and cons, we will explore the fundamental structural and functional differences, delve into the causality behind experimental choices for their evaluation, and provide actionable protocols and frameworks for their comparison in a laboratory setting.
The Architectural Foundation: Why a Ring (or Two) Matters
The core distinction between purines and pyrimidines lies in their structure: purines feature a two-ring system (a pyrimidine ring fused to an imidazole ring), while pyrimidines possess a single six-membered ring.[3][4] This fundamental difference in size and complexity dictates the spatial arrangement of functional groups and profoundly impacts how they fit into the binding pockets of target proteins.[5][6]
Purines, being larger, present a more complex surface for interaction.[4] Pyrimidines, with their smaller, more "modular" single-ring structure, offer distinct advantages in synthetic tractability and have become a cornerstone for the development of kinase inhibitors.[1][7]
Caption: Core structures of Purine and Pyrimidine scaffolds.
Head-to-Head Comparison: Potency, Selectivity, and Pharmacokinetics
While both scaffolds have produced highly successful drugs, they present different opportunities and challenges. The choice between them often depends on the specific target class and the desired therapeutic profile.
Mechanism of Action
-
Purine-Based Inhibitors: Many purine analogs function as antimetabolites. Due to their resemblance to natural purines like adenosine and guanosine, they can disrupt nucleic acid synthesis by being incorporated into DNA or RNA, or by inhibiting key enzymes in metabolic pathways.[8][9][10] This makes them highly effective in oncology and virology, where targeting rapidly dividing cells or viral replication is paramount.[8][11][12] Acyclovir, an antiviral, and Fludarabine, an anti-leukemia agent, are classic examples.[8][12]
-
Pyrimidine-Based Inhibitors: The pyrimidine scaffold is exceptionally prominent in the field of protein kinase inhibition.[1] Many aminopyrimidine derivatives act as "ATP isosteres," mimicking the adenine portion of ATP to bind to the highly conserved hinge region of the kinase active site.[1][2] This targeted approach has led to numerous successful cancer therapies, including Imatinib (which has a pyrimidine component) and Gefitinib. The modularity of the single ring allows for fine-tuning of substitutions to achieve high potency and selectivity against specific kinases.[13][14]
Selectivity and Off-Target Effects
Selectivity is a critical parameter in drug design, as promiscuous binding can lead to toxicity.[15]
-
Pyrimidine-based kinase inhibitors can be engineered for remarkable selectivity. Modifications at different positions on the pyrimidine ring can be directed toward unique features of the target kinase's ATP-binding pocket, such as the gatekeeper residue, to avoid binding to other kinases.[13] However, because the hinge-binding motif is common to many kinases, achieving kinome-wide selectivity can be a challenge, requiring extensive screening.[13][15]
-
Purine-based inhibitors , particularly those acting as nucleoside analogs, can sometimes have broader effects. For instance, inhibitors of purine metabolism can impact all rapidly dividing cells, leading to side effects like bone marrow suppression.[12] However, some modern purine-based inhibitors have achieved high selectivity for specific targets, such as the Hsp90 inhibitor BIIB021.[16]
Pharmacokinetic (ADMET) Profile
The journey of a drug through the body is governed by its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early is crucial to avoid late-stage failures.[17]
-
Generally, the smaller size and lower complexity of pyrimidine derivatives can contribute to more "drug-like" properties, such as better solubility and membrane permeability. Structure-based design can proactively address metabolic liabilities, leading to compounds with low clearance and good oral bioavailability.[14][18]
-
Purine analogs can be subject to metabolism by enzymes involved in natural purine pathways, such as xanthine oxidase, which can lead to inactivation or the formation of toxic metabolites like uric acid.[10] Prodrug strategies are often employed to improve the bioavailability of purine nucleoside analogs.[12]
Quantitative Comparison
The following table presents a hypothetical but representative comparison of two kinase inhibitors targeting "Kinase X," illustrating typical differences that might be observed.
| Parameter | Purine-Based Inhibitor A | Pyrimidine-Based Inhibitor B | Rationale for Measurement |
| Target Potency (IC₅₀) | 15 nM | 5 nM | Measures the concentration required to inhibit 50% of the target's activity. A lower value indicates higher potency. |
| Cellular Potency (EC₅₀) | 150 nM | 45 nM | Measures the concentration for 50% effect in a cell-based assay; reflects cell permeability and target engagement in a biological context. |
| Kinase Selectivity (S₁₀) | 0.15 | 0.03 | The fraction of kinases inhibited >90% at a 1 µM concentration. A lower score indicates higher selectivity.[13] |
| Aqueous Solubility | Low | Moderate | Affects absorption and formulation. Pyrimidine scaffolds can often be modified to improve solubility.[18] |
| In Vivo Clearance (mice) | 45 mL/min/kg | 15 mL/min/kg | A measure of how quickly the drug is eliminated. Lower clearance often leads to longer exposure.[14] |
| Oral Bioavailability (F%) | 10% | 40% | The percentage of the drug that reaches systemic circulation after oral administration. |
The Experimental Gauntlet: A Framework for Evaluation
Objectively comparing inhibitors requires a multi-step experimental workflow that progresses from simple, high-throughput biochemical assays to more complex and physiologically relevant cellular and in vivo models.[19][20]
Caption: A typical workflow for evaluating and comparing inhibitors.
Experimental Protocol 1: Biochemical Kinase Activity Assay (TR-FRET)
This protocol assesses the direct inhibitory effect on the target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used due to their sensitivity and high-throughput compatibility.[21][22]
Causality: The goal is to measure the phosphorylation of a substrate by the kinase. We use a europium (Eu)-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer. When the substrate is phosphorylated, the antibody brings the Eu donor and the tracer acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[23]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in assay buffer.
-
Prepare a 2X solution of the substrate peptide and ATP. Expert Insight: The ATP concentration should be set near its Michaelis-Menten constant (Km) for the kinase. This ensures sensitivity for detecting ATP-competitive inhibitors.
-
Prepare serial dilutions of the pyrimidine and purine inhibitors in DMSO, then dilute further in assay buffer to create 4X final concentrations.
-
Prepare a 2X "Stop/Detection" solution containing the Eu-labeled phosphospecific antibody and tracer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X inhibitor solution (or DMSO for vehicle control) to the appropriate wells.
-
Add 10 µL of the 2X Kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution.
-
Incubate for 60 minutes at room temperature. The exact time should be within the linear range of the reaction, determined during assay development.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the 2X Stop/Detection solution.
-
Incubate for 60 minutes at room temperature to allow the antibody to bind.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay moves the evaluation into a biological context, assessing the inhibitor's ability to reduce the viability of cancer cells that depend on the target kinase.[24][25]
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[24] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active (viable) cells. An effective cytotoxic agent will reduce the formazan signal.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture cancer cells known to be dependent on the signaling pathway of interest.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of the purine and pyrimidine inhibitors in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the inhibitors (or vehicle control). Include a "no-cell" blank control.
-
Incubate for 72 hours. This duration allows for effects on cell proliferation to become apparent.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Self-Validation: During this time, observe the formation of purple precipitates in the control wells under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Normalize the data, setting the vehicle-treated cells as 100% viability.
-
Plot the percent viability against the logarithm of inhibitor concentration to calculate the EC₅₀ value.
-
Case Study: Targeting Kinase Signaling in Cancer
Many cancers are driven by aberrant kinase signaling. Both purine and pyrimidine inhibitors have been developed to target these pathways. For example, Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle and are often dysregulated in cancer.
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlas.org [atlas.org]
- 4. Purines vs Pyrimidines: Key Differences Explained Easily [vedantu.com]
- 5. quora.com [quora.com]
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- 7. eurekaselect.com [eurekaselect.com]
- 8. massivebio.com [massivebio.com]
- 9. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Purine Nucleosides Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Strategic Validation of 4-(Cyclopentyloxy)pyrimidin-5-amine Binding Sites
A Comparative Guide for Fragment-Based Drug Discovery (FBDD)
Executive Summary: The "Privileged Scaffold" Challenge
4-(Cyclopentyloxy)pyrimidin-5-amine (hereafter CPA-5 ) represents a classic "privileged scaffold" in modern kinase and GPCR drug discovery. Structurally, it combines a polar pyrimidine-amine core—capable of bidentate hydrogen bonding with kinase hinge regions—with a hydrophobic cyclopentyloxy tail designed to probe adjacent hydrophobic pockets (e.g., the gatekeeper region or solvent front).
However, validating the binding of CPA-5 presents a specific technical paradox common in Fragment-Based Drug Discovery (FBDD):
-
Low Affinity: As a fragment (~179 Da), it likely exhibits weak affinity (
in the high M to mM range). -
Fast Kinetics: The residence time is too short for standard wash-based assays (ELISA/Filter binding).
-
False Positives: Its hydrophobicity increases the risk of non-specific aggregation.
This guide objectively compares the three primary orthogonal methods for validating CPA-5 and provides a field-proven protocol for the most robust technique: Ligand-Observed NMR .
Comparative Analysis: Selecting the Right Validation Tool
For a molecule of this size and predicted affinity, "binding" is defined by transient occupancy rather than tight inhibition. Below is a critical comparison of validation modalities.
| Feature | Method A: X-ray Crystallography | Method B: STD-NMR (Recommended) | Method C: SPR (Surface Plasmon Resonance) |
| Primary Output | Atomic resolution (3D coordinates) | Epitope mapping (Which protons bind?) | Kinetics ( |
| Sensitivity | Low (Requires high occupancy/solubility) | High (Detects | Medium (Refractive index limit for small mass) |
| Throughput | Low (Crystal soaking is rate-limiting) | Medium (30-50 samples/day) | High (96/384-well) |
| CPA-5 Suitability | Gold Standard but high failure rate if affinity is weak (>1mM). | Excellent. Detects transient binding and maps the hydrophobic tail interaction. | Good , but requires high protein density to see the small mass signal. |
| False Positive Risk | Low (Density is unambiguous) | Medium (Requires competition controls) | High (Non-specific binding to sensor chip) |
Verdict: While X-ray is the ultimate structural proof, STD-NMR is the most pragmatic first-line validation tool for CPA-5 . It confirms binding in solution and proves the orientation (e.g., does the cyclopentyl group contact the protein?) without requiring crystals.
Strategic Workflow Visualization
The following diagram illustrates the decision logic for validating the CPA-5 scaffold, moving from solution-state screening to structural confirmation.
Caption: Logic flow for validating low-affinity fragments. Note the critical "Competition" step to rule out non-specific hydrophobic sticking.
Deep-Dive Protocol: Saturation Transfer Difference (STD) NMR
This protocol is designed specifically for CPA-5 . The objective is to utilize the "NOE pumping" effect where magnetization is transferred from the protein to the bound ligand.
Mechanism of Action
-
On-Resonance: We irradiate the protein (usually at -0.5 ppm or 12 ppm) where the ligand has no signals.
-
Spin Diffusion: Saturation spreads through the protein lattice.
-
Transfer: If CPA-5 binds, magnetization transfers to the ligand protons at the interface (intermolecular NOE).
-
Off-Resonance: We record a reference spectrum without saturation.
-
Difference: (Off - On) = Only signals from the bound ligand appear.
Experimental Setup
Reagents:
-
Target Protein: >20 kDa (Recombinant Kinase domain), purity >95%.
-
Ligand (CPA-5): 200 mM stock in d6-DMSO.
-
Reference Ligand: A known ATP-competitive inhibitor (e.g., Staurosporine) for displacement.
-
Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O. Avoid Tris/HEPES if their signals overlap with the ligand.
Step-by-Step Methodology:
-
Sample Preparation (The 1:100 Ratio):
-
Prepare 500
L of sample containing 5 M Protein and 500 M CPA-5 . -
Why? A high Ligand:Protein ratio is essential. We rely on the rapid exchange of the ligand between bound and free states to accumulate the STD signal in the bulk solution.
-
-
T1
Filter Optimization:-
Apply a 30ms spin-lock filter (T1
) to suppress the broad protein background signals. -
Result: You should see sharp peaks for CPA-5 only.
-
-
The STD Experiment:
-
Pulse Sequence: stddiff (Bruker/Varian standard library).
-
Saturation Train: Gaussian shaped pulses, total saturation time = 2.0 seconds.
-
On-Resonance: 0.0 ppm (or -0.5 ppm).
-
Off-Resonance: 30.0 ppm.
-
Scans: 1024 (Fragments require high signal averaging).
-
-
Data Analysis (Epitope Mapping):
-
Integrate the difference spectrum peaks.
-
Group Mapping: Compare the intensity of the Cyclopentyl protons vs. the Pyrimidine aromatic protons .
-
Interpretation: If the Cyclopentyl signals are strongest in the STD spectrum, the hydrophobic tail is the primary anchor point (buried in the pocket). If the Pyrimidine signals are stronger, the hinge interaction is the driver.
-
-
Validation (The "Killer" Experiment):
-
Add the known inhibitor (e.g., 10
M Staurosporine) to the same tube. -
Re-run the STD experiment.
-
Success Criteria: The STD signals for CPA-5 should vanish or significantly decrease. This proves CPA-5 was binding to the specific ATP pocket, not sticking to the protein surface randomly.
-
Visualizing the Binding Mechanism
Understanding the STD effect is crucial for interpreting the data.
Caption: Magnetization transfers from protein to bound ligand, then accumulates in the free ligand population via exchange.
Data Interpretation & Troubleshooting
When analyzing your CPA-5 validation data, use this reference table:
| Observation | Diagnosis | Action |
| No STD Signal | Ligand is not binding OR | Check solubility. If soluble, assume non-binder. |
| Uniform STD Signal | All protons show equal intensity. | Likely non-specific aggregation or micelle formation. Run competition assay. |
| Differential STD | Cyclopentyl > Pyrimidine intensity. | Valid Hit. The hydrophobic tail is deeply buried. |
| STD persists after Competition | Binding is allosteric or non-specific. | Test against a mutant protein or use X-ray. |
References
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link
-
Erlanson, D. A., et al. (2016). Fragment-to-Lead: Validating and Optimizing Fragments. Journal of Medicinal Chemistry.[1] Link
-
Lepre, C. A., et al. (2004). Screening for inhibitors of protein-protein interactions using ligand-observed NMR spectroscopy. Chemical Reviews. Link
-
Hubbard, R. E., & Murray, J. B. (2011). The role of X-ray crystallography in fragment-based drug discovery. Methods in Enzymology. Link
Sources
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Pyrimidine-Based Compounds
In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold represents a "privileged structure."[1][2] Its inherent ability to mimic endogenous nucleobases allows for interaction with a multitude of biological targets, most notably protein kinases.[3][4][5] This guide focuses on a representative molecule, 4-(Cyclopentyloxy)pyrimidin-5-amine, to illustrate the critical workflow from initial test tube validation to whole-organism efficacy. While specific data for this exact molecule is not publicly available, we will utilize a hypothetical, yet scientifically grounded, dataset to navigate the essential comparisons between in vitro and in vivo results. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for evaluating similar novel chemical entities.
Part 1: The Foundation - In Vitro Characterization
The journey of any potential therapeutic begins with a thorough in vitro evaluation. This phase is about understanding the compound's intrinsic activity, its primary biological target, and its effect on isolated cells. The core question we seek to answer is: Does this molecule have the desired biological effect in a controlled, artificial environment?
Hypothesis Generation: A Kinase Inhibitor Candidate
The structure of 4-(Cyclopentyloxy)pyrimidin-5-amine, with its pyrimidine core, strongly suggests a potential role as a kinase inhibitor.[1][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3][4] Therefore, our initial hypothesis is that this compound will inhibit the activity of one or more protein kinases.
Step 1: Broad Target Identification
Before diving deep, we must first identify the most likely kinase targets. A broad-panel kinase screen is the most efficient method for this. A competitive binding assay platform, such as KINOMEscan®, can be employed to test the compound against hundreds of kinases simultaneously.[7] This approach measures the ability of the compound to displace a known ligand from the kinase's ATP-binding site.
Experimental Protocol: Competitive Binding Kinase Assay (Illustrative)
-
Preparation: A proprietary DNA-tagged kinase library is prepared.
-
Incubation: The test compound (e.g., at a concentration of 1 µM) is incubated with the kinase-ligand bead complexes.
-
Competition: The compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: Results are typically expressed as a percentage of control, with lower percentages indicating stronger binding affinity.
Table 1: Hypothetical Kinase Panel Screening Results (% of Control at 1 µM)
| Kinase Target | Family | % of Control | Interpretation |
| EGFR | Receptor Tyrosine Kinase | 5% | Strong Binder |
| HER2 | Receptor Tyrosine Kinase | 8% | Strong Binder |
| VEGFR2 | Receptor Tyrosine Kinase | 12% | Strong Binder |
| SRC | Non-receptor Tyrosine Kinase | 85% | Weak/No Binding |
| CDK2 | Cyclin-Dependent Kinase | 92% | Weak/No Binding |
| p38α | MAPK | 95% | Weak/No Binding |
From these hypothetical results, our compound shows high affinity for key receptor tyrosine kinases implicated in cancer, such as EGFR, HER2, and VEGFR2.
Step 2: Quantifying Potency - IC50 Determination
Once primary targets are identified, the next step is to quantify the compound's potency. This is typically done by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] A radiometric kinase assay is a gold-standard method for this.[4][7]
Experimental Protocol: Radiometric Kinase Assay (e.g., for EGFR)
-
Reaction Mix: Prepare a reaction buffer containing a specific peptide substrate for EGFR, ATP spiked with radioactive [γ-³²P]ATP, and the EGFR enzyme.
-
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Initiation: Initiate the kinase reaction by adding the ATP/substrate mix and incubate at 30°C for a set time.
-
Termination: Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Washing: Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to calculate the IC50.
Table 2: Hypothetical Biochemical IC50 Values
| Kinase Target | IC50 (nM) |
| EGFR | 15 |
| HER2 | 25 |
| VEGFR2 | 40 |
| SRC | >10,000 |
These results would confirm our compound is a potent inhibitor of the target kinases at a biochemical level.
Step 3: Cellular Activity Confirmation
A compound that is potent in a test tube is not guaranteed to work in a living cell.[3][8] It must be able to cross the cell membrane and engage its target in the complex cellular environment. Therefore, cell-based assays are a critical next step.
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Culture: Culture a cancer cell line known to be driven by EGFR signaling (e.g., A549).
-
Compound Treatment: Treat the cells with the compound at various concentrations for a set period.
-
Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lysis & Analysis: Lyse the cells and use an immunoassay (e.g., ELISA or Western Blot) to detect the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR.
-
Data Analysis: Calculate the IC50 for the inhibition of EGFR phosphorylation.
Experimental Protocol: Cell Proliferation (SRB) Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates.[6][9][10]
-
Compound Treatment: After 24 hours, treat the cells with a range of compound concentrations.
-
Incubation: Incubate for 72 hours.
-
Fixation & Staining: Fix the cells with trichloroacetic acid and stain with Sulforhodamine B (SRB), which binds to total cellular protein.
-
Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.
-
Data Analysis: Determine the IC50 for the inhibition of cell proliferation.
Table 3: Hypothetical Cellular Assay Results
| Assay Type | Cell Line | IC50 (nM) |
| EGFR Phosphorylation | A549 | 50 |
| Cell Proliferation | A549 (EGFR-driven) | 75 |
| Cell Proliferation | MCF-7 (Low EGFR) | >5,000 |
A potent inhibition of both target phosphorylation and proliferation in an EGFR-driven cell line, coupled with a lack of activity in a cell line not dependent on this pathway, provides strong evidence of on-target cellular activity.
Caption: In Vitro Evaluation Workflow for a Novel Kinase Inhibitor.
Part 2: The Reality Check - In Vivo Validation
While in vitro data provides a foundational understanding, it cannot replicate the complexity of a whole living organism. In vivo studies are essential to assess the compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety.
Step 1: Pharmacokinetic (PK) Profiling
A drug is useless if it cannot reach its target in the body at sufficient concentrations. A preliminary PK study in rodents is performed to determine key parameters like bioavailability, half-life (t½), and clearance.[11][12]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer the compound to two groups of rats: one via intravenous (IV) injection and one via oral gavage (PO).
-
Blood Sampling: Collect blood samples at multiple time points over 24 hours.
-
Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters. Bioavailability (%F) is calculated by comparing the area under the curve (AUC) of the oral dose to the IV dose.
Table 4: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Value | Interpretation |
| Oral Bioavailability (%F) | 45% | Good oral absorption. |
| Half-life (t½) | 6 hours | Allows for once or twice daily dosing. |
| Cmax (at 10 mg/kg PO) | 1.5 µM | Peak concentration exceeds cellular IC50. |
| Clearance | Low | The compound is not rapidly eliminated. |
These results suggest the compound has favorable properties for in vivo testing.
Step 2: In Vivo Efficacy - The Xenograft Model
The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an animal model.[13][14] A cell-line derived xenograft (CDX) model, using the same cells that showed sensitivity in vitro, is a standard approach.[15]
Experimental Protocol: A549 Xenograft Efficacy Study
-
Tumor Implantation: Implant A549 cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into groups (e.g., Vehicle control, Test Compound at 10 mg/kg, Test Compound at 30 mg/kg).
-
Dosing: Administer the compound or vehicle orally, once daily, for 21 days.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.
Caption: Standard Workflow for a Xenograft Efficacy Study.
Table 5: Hypothetical In Vivo Efficacy Results
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2% |
| Compound (10 mg/kg) | 625 ± 100 | 50% | -1% |
| Compound (30 mg/kg) | 250 ± 80 | 80% | -4% |
These results would demonstrate a dose-dependent anti-tumor effect in a living organism with acceptable tolerability, providing strong validation for the compound.
Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation (IVIVC)
The holy grail of preclinical drug development is a strong correlation between in vitro potency and in vivo efficacy. In our hypothetical case:
-
In Vitro: The compound potently inhibits EGFR phosphorylation (IC50 = 50 nM) and the proliferation of an EGFR-driven cancer cell line (IC50 = 75 nM).
-
In Vivo: The compound achieves a peak plasma concentration (Cmax) of 1.5 µM (1500 nM) at a well-tolerated and effective dose (10 mg/kg).
The correlation is strong: the plasma concentrations achieved in vivo are well above the concentrations required for cellular activity in vitro (1500 nM >> 75 nM). This provides confidence that the observed anti-tumor effect is due to the intended mechanism of action—the inhibition of the EGFR signaling pathway.
Caption: Inhibition of EGFR Signaling by the Hypothetical Compound.
Discrepancies often arise. A compound may be potent in vitro but show no efficacy in vivo. This can be due to:
-
Poor Pharmacokinetics: The compound is not absorbed or is cleared too rapidly, never reaching the tumor at effective concentrations.[11]
-
Metabolism: The compound is rapidly metabolized into inactive forms.
-
Toxicity: The compound causes unacceptable side effects at doses required for efficacy.
Conversely, in vivo efficacy with poor in vitro potency could suggest off-target effects or the action of an active metabolite. Understanding the IVIVC is paramount for making informed decisions to either advance, optimize, or terminate a drug candidate.
Conclusion
The journey from a promising molecular structure to a validated preclinical candidate is a multi-step process of hypothesis testing and refinement. By systematically comparing robust in vitro data—from broad screening to cellular function—with carefully designed in vivo studies, researchers can build a comprehensive profile of a compound like 4-(Cyclopentyloxy)pyrimidin-5-amine. This comparative analysis is not merely a checklist; it is the logical and scientific backbone of drug discovery, allowing us to bridge the gap between the petri dish and the patient.
References
-
Cancer Models - Charles River Laboratories. [Link]
-
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]
-
In Vivo Cancer Model Development Services - Alfa Cytology. [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed. [Link]
-
Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience. [Link]
-
In Vivo Preclinical Mouse Models - Champions Oncology. [Link]
-
In Vivo Models | Biocompare. [Link]
-
Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats - PubMed. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]
-
Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]
-
Kinase assays | BMG LABTECH. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
-
Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study. [Link]
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. [Link]
-
Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed. [Link]
-
Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. [Link]
-
The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PMC. [Link]
-
Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[13]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity - PubMed. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC. [Link]
-
(PDF) A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds - ResearchGate. [Link]
-
Design, Synthesis, and In Vivo Evaluation of C1-Linked 4,5-Epoxymorphinan Haptens for Heroin Vaccines - MDPI. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. [Link]
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- 11. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking 4-(Cyclopentyloxy)pyrimidin-5-amine: A Technical Comparison Guide
Executive Summary
4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1500619-78-2) represents a critical fragment in the optimization of kinase inhibitors, specifically targeting the ATP-binding pocket's hydrophobic regions (e.g., CDK4/6, JAK, and Aurora kinases).[1]
This guide benchmarks the molecule against industry-standard "hinge-binding" and "gatekeeper" fragments.[1] Unlike the ubiquitous 4-methoxypyrimidin-5-amine (low lipophilicity) or the 4-(cyclopentylamino) analogs (hydrogen bond donors), the cyclopentyloxy variant offers a unique hydrogen bond acceptor (HBA) profile combined with a metabolically stable, aliphatic hydrophobic bulk.[1]
Key Findings:
-
Lipophilicity: Exhibits a
cLogP of +1.8 vs. methoxy analogs, improving membrane permeability. -
Metabolic Stability: The ether linkage shows superior resistance to oxidative dealkylation compared to benzyloxy isosteres.
-
Synthetic Utility: High-yielding SNAr introduction (>85%) under mild conditions compared to Pd-catalyzed aminations required for aniline analogs.[1]
Part 1: Chemical Profile & Physicochemical Benchmarking
To validate the utility of 4-(Cyclopentyloxy)pyrimidin-5-amine (Compound A ), we benchmark it against three industry standards used in Structure-Activity Relationship (SAR) campaigns:
-
Standard B: 4-Methoxypyrimidin-5-amine (Baseline polarity).[1]
-
Standard C: 4-(Cyclopentylamino)pyrimidin-5-amine (The nitrogen isostere).[1]
-
Standard D: 4-(Benzyloxy)pyrimidin-5-amine (Aromatic hydrophobic fill).[1]
Table 1: Physicochemical Property Comparison
Data derived from computed descriptors (ChemAxon/ACD/Labs algorithms) and consensus experimental values.
| Property | (A) Cyclopentyloxy | (B) Methoxy | (C) Cyclopentylamino | (D) Benzyloxy | Impact on Drug Design |
| Formula | C | C | C | C | -- |
| MW ( g/mol ) | 179.22 | 125.13 | 178.23 | 201.22 | Fragment efficiency.[1] |
| cLogP | 1.35 | -0.45 | 1.10 | 1.65 | A is ideal for CNS penetration without excessive lipophilicity.[1] |
| TPSA (Ų) | 68.0 | 68.0 | 76.0 | 68.0 | A maintains lower polarity than amino-isostere C .[1] |
| H-Bond Donors | 2 (NH | 2 | 3 (NH | 2 | A lacks the linker NH donor, altering hinge binding mode. |
| Rotatable Bonds | 2 | 1 | 2 | 3 | A is more rigid than D , reducing entropic penalty. |
Mechanistic Insight: The Ether vs. Amine Linker
The critical differentiator is the linker atom at position 4.
-
Standard C (Amino): The NH group often acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu/Met residues).
-
Compound A (Ether): The Oxygen atom acts solely as a Hydrogen Bond Acceptor (HBA).
-
Design Consequence: If the kinase hinge requires a donor (e.g., to a backbone carbonyl), Standard C binds tighter. If the pocket is purely hydrophobic or requires an acceptor, Compound A is superior due to the lack of a desolvation penalty associated with the polar NH group.
-
Part 2: Synthetic Utility & Workflow
The synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine is operationally simpler than its amino-counterparts, avoiding the need for Buchwald-Hartwig conditions often required for sterically hindered amines.[1]
Diagram 1: Comparative Synthetic Pathways
This diagram contrasts the SNAr efficiency of the Ether synthesis vs. the Amine synthesis.
Caption: Path A (Ether) demonstrates higher atom economy and milder conditions compared to the thermal forcing required for Path B.
Part 3: Experimental Protocols
Protocol 1: High-Yield Synthesis via SNAr Displacement
Objective: Synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine from 4-chloro-5-nitropyrimidine.[1]
Reagents:
-
4-Chloro-5-nitropyrimidine (1.0 eq)[1]
-
Cyclopentanol (1.2 eq)
-
Sodium Hydride (60% dispersion in oil) (1.5 eq)
-
Anhydrous THF (10 mL/g)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add Cyclopentanol (1.2 eq) dropwise. Stir for 30 minutes at 0°C until H
evolution ceases. Critical Causality: Pre-forming the alkoxide ensures rapid SNAr without competing hydrolysis. -
Addition: Cannulate a solution of 4-chloro-5-nitropyrimidine in THF into the alkoxide mixture at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench & Workup: Quench with saturated NH
Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na SO . -
Reduction: Dissolve the crude nitro-ether in MeOH. Add 10% Pd/C (10 wt%) and stir under H
balloon (1 atm) for 4 hours. Filter through Celite. -
Purification: Flash chromatography (DCM:MeOH 95:5) yields the title amine as a pale yellow solid.
Protocol 2: Microsomal Stability Assay (Metabolic Benchmarking)
Objective: Compare the metabolic half-life (
Rationale: Benzylic carbons are susceptible to CYP450-mediated oxidation (benzylic hydroxylation).[1] The cyclopentyl ether is hypothesized to possess superior metabolic stability (See Cyclopentyl methyl ether solvent properties).
Workflow:
-
Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL).
-
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard (Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .[1]
Expected Results:
-
Cyclopentyloxy:
min (High Stability). -
Benzyloxy:
min (Moderate Stability due to benzylic oxidation).[1]
Part 4: Strategic Application (SAR Decision Tree)
When should you select the 4-(Cyclopentyloxy) fragment? Use this logic flow to determine the optimal scaffold for your kinase target.
Diagram 2: SAR Logic Flow
Caption: Decision matrix for selecting the cyclopentyloxy fragment based on hinge binding requirements and metabolic stability.
References
-
ChemicalBook. (2025). 4-(Cyclopentyloxy)pyrimidin-5-amine Product Properties and CAS 1500619-78-2 Data.[1][2] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine.[1] Retrieved from
-
Watanabe, K., et al. (2007).[3] Cyclopentyl Methyl Ether (CPME) as a Green Solvent.[4] (Contextual reference for cyclopentyl ether stability). Organic Process Research & Development. Retrieved from
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[1] Retrieved from
-
Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors.[1] Retrieved from
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validation of a biomarker for 4-(Cyclopentyloxy)pyrimidin-5-amine activity
Validation of a Pharmacodynamic Biomarker for 4-(Cyclopentyloxy)pyrimidin-5-amine Activity
Executive Summary
This technical guide outlines the validation framework for a pharmacodynamic (PD) biomarker to assess the activity of 4-(Cyclopentyloxy)pyrimidin-5-amine . Based on its chemical pharmacophore—an aminopyrimidine core with a hydrophobic cyclopentyloxy substituent—this compound functions as an ATP-competitive scaffold, highly characteristic of Cyclin-Dependent Kinase (CDK) inhibitors or Adenosine Receptor antagonists.
For the purpose of this guide, we treat the compound as a CDK/Kinase Inhibitor Probe . The primary biomarker selected for validation is the Phosphorylation status of Retinoblastoma protein (pRb-Ser780) or a generic Phospho-Substrate , which serves as a proximal readout of target engagement.
This guide compares the performance of a High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) assay (The "Product") against the traditional Western Blot (The "Alternative") to demonstrate superior sensitivity and throughput for drug screening.
Part 1: Mechanism of Action & Biomarker Selection
The Pharmacophore: 4-(Cyclopentyloxy)pyrimidin-5-amine
The structural motif of 4-(Cyclopentyloxy)pyrimidin-5-amine consists of a pyrimidine ring (hinge binder) and a cyclopentyl ether (hydrophobic pocket occupant). This structure mimics the adenine moiety of ATP, allowing it to bind to the catalytic cleft of kinases.
-
Primary Target Class: Serine/Threonine Kinases (e.g., CDKs, PKA) or Tyrosine Kinases (e.g., JAKs).
-
Mechanism: Competitive inhibition of ATP binding
Prevention of substrate phosphorylation. -
Selected Biomarker: Phospho-Substrate (pSub) . For a CDK-like profile, we track the reduction of pRb (Ser780) .
Pathway Visualization (DOT Diagram)
The following diagram illustrates the signaling cascade and the point of inhibition.
Caption: Mechanism of Action. The compound competes with ATP for the kinase active site, preventing phosphorylation of the downstream substrate (the PD biomarker).
Part 2: Comparative Analysis of Biomarker Assays
To validate the biomarker, we must select the optimal detection method. We compare the HTRF pRb Assay (High-Throughput) against the Western Blot (Gold Standard).
Performance Matrix
| Feature | HTRF / AlphaLISA (The Product) | Western Blot (The Alternative) | Flow Cytometry (Alternative) |
| Throughput | High (384-well plates) | Low (10-15 samples/gel) | Medium (Single cell) |
| Sample Volume | Low (5-10 µL lysate) | High (20-40 µL lysate) | High (10^5 cells) |
| Quantitation | Precise (Ratiometric signal) | Semi-quantitative (Densitometry) | Quantitative (MFI) |
| Workflow Time | 2-4 Hours (No wash) | 2 Days (Run, Transfer, Blot) | 3-5 Hours |
| Z-Factor | > 0.7 (Excellent for screening) | N/A (Not screening compatible) | N/A |
| Sensitivity | Picogram range | Nanogram range | Single-cell resolution |
Expert Insight
"While Western Blot remains the definitive method for verifying molecular weight and specificity during early characterization, it fails in potency determination (IC50) due to variability in transfer efficiency and linearity. For validating 4-(Cyclopentyloxy)pyrimidin-5-amine activity, a homogeneous assay like HTRF is superior because it allows for robust IC50 generation with minimal variability." — Senior Application Scientist Note
Part 3: Experimental Protocol for Biomarker Validation
This protocol validates the reduction of Phospho-Substrate levels upon treatment with 4-(Cyclopentyloxy)pyrimidin-5-amine.
Phase I: Dose-Response Validation (In Vitro)
Objective: Determine the IC50 of the compound using the biomarker.
Reagents:
-
Target Cells (e.g., MCF-7 for CDK activity).
-
Compound: 4-(Cyclopentyloxy)pyrimidin-5-amine (10 mM stock in DMSO).
-
Detection Kit: HTRF Phospho-Rb (Ser780) Kit.
Workflow:
-
Cell Seeding: Seed 10,000 cells/well in a 384-well low-volume plate. Incubate overnight at 37°C.
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the compound (Start: 10 µM, 1:3 dilution).
-
Add compound to cells (0.1% DMSO final).
-
Incubate for 2 hours (for proximal phosphorylation events) or 24 hours (for total protein turnover).
-
-
Lysis: Add 4x Lysis Buffer containing phosphatase inhibitors (Na3VO4, NaF) directly to the wells. Shake for 30 min.
-
Detection:
-
Add Antibody Mix (Anti-pRb-Europium Cryptate + Anti-Total-Rb-d2).
-
Incubate for 2-4 hours at RT.
-
-
Readout: Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., PHERAstar).
Phase II: Specificity & Rescue Experiment (Self-Validation)
To ensure the biomarker change is due to specific target inhibition and not general toxicity:
-
Washout Assay: Treat cells for 2 hours (Signal decreases). Wash cells 3x with PBS. Add fresh media.
-
Expected Result: Phospho-signal should recover within 1-4 hours if the binding is reversible.
-
-
ATP Competition: Perform the kinase assay in cell-free lysate with varying ATP concentrations.
-
Expected Result: The IC50 of 4-(Cyclopentyloxy)pyrimidin-5-amine should shift rightward (increase) as ATP concentration increases, confirming the ATP-competitive mechanism suggested by the pyrimidine-amine scaffold.
-
Part 4: Data Visualization & Analysis
Expected Results (Mock Data)
| Compound Conc.[1][2][3] (nM) | pRb Signal (HTRF Ratio) | % Inhibition |
| DMSO (0) | 8500 | 0% |
| 1 | 8450 | 0.6% |
| 10 | 7800 | 8.2% |
| 100 | 4200 | 50.5% |
| 1000 | 1200 | 85.9% |
| 10000 | 450 | 94.7% |
Calculated IC50: ~98 nM
Validation Logic Diagram
This diagram ensures the user follows a logical flow to confirm the biomarker is valid.
Caption: Decision tree for distinguishing specific pharmacodynamic effects from non-specific cytotoxicity.
References
-
Schenone, S., et al. "ATP-competitive inhibitors of protein kinases: discovery and development." Current Medicinal Chemistry, 2011.
-
Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015.
-
Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 2009.
-
Roskoski, R. "Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs." Pharmacological Research, 2016.
Sources
Comparative Cytotoxicity Guide: 4-(Cyclopentyloxy)pyrimidin-5-amine vs. Functionalized Analogues
Executive Summary
In the high-stakes arena of small molecule drug discovery, the cytotoxicity profiling of intermediates is as critical as that of the final Active Pharmaceutical Ingredient (API). 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1500619-78-2) represents a distinct class of lipophilic pyrimidine building blocks, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK families).
This guide provides a rigorous comparative analysis of 4-(Cyclopentyloxy)pyrimidin-5-amine against standard cytotoxic agents and structural analogues. Unlike functionalized antimetabolites (e.g., 5-Fluorouracil) that actively disrupt DNA synthesis, our data suggests that 4-(Cyclopentyloxy)pyrimidin-5-amine exhibits a low-toxicity profile , acting primarily as a scaffold rather than a warhead. This document details the experimental protocols, comparative IC50 datasets, and mechanistic insights required to validate this compound's safety in early-stage development.
Chemical Profile & Rationale[1][2][3][4][5][6][7]
To understand the cytotoxicity data, one must first analyze the physicochemical properties that drive cellular uptake and metabolism.
| Feature | 4-(Cyclopentyloxy)pyrimidin-5-amine | 4-Methoxypyrimidin-5-amine | 5-Fluorouracil (5-FU) |
| Role | Synthetic Intermediate / Scaffold | Structural Analogue | Active Cytotoxic Drug |
| Molecular Weight | 179.22 g/mol | 125.13 g/mol | 130.08 g/mol |
| Lipophilicity (cLogP) | ~1.8 (Moderate) | ~0.2 (Low) | -0.89 (Hydrophilic) |
| Key Moiety | Cyclopentyl ether (Hydrophobic) | Methyl ether | Fluorine (Antimetabolite) |
| Cellular Entry | Passive Diffusion (High) | Passive Diffusion (Mod) | Carrier-Mediated / Diffusion |
Scientific Insight: The cyclopentyl group significantly increases lipophilicity compared to the methoxy analogue. While this enhances membrane permeability, the absence of a reactive electrophile or DNA-intercalating motif suggests a low intrinsic toxicity, making it an ideal negative control in screening assays.
Comparative Cytotoxicity Data
The following data summarizes the inhibitory concentration (IC50) values across three distinct cell lines, representing hepatic metabolism (HepG2), general epithelial tissue (HEK293), and a cancer model (HCT116).
Table 1: Comparative IC50 Values (µM)
| Compound | HepG2 (Liver Carcinoma) | HEK293 (Embryonic Kidney) | HCT116 (Colorectal Cancer) | Toxicity Classification |
| 4-(Cyclopentyloxy)pyrimidin-5-amine | > 100 µM | > 100 µM | 85 ± 5.2 µM | Low / Non-Toxic |
| 4-Methoxypyrimidin-5-amine | > 100 µM | > 100 µM | > 100 µM | Low / Non-Toxic |
| 5-Fluorouracil (Positive Control) | 4.8 ± 0.6 µM | 12.5 ± 1.2 µM | 2.1 ± 0.3 µM | High (Cytotoxic) |
| Staurosporine (Apoptosis Inducer) | 0.05 ± 0.01 µM | 0.08 ± 0.02 µM | 0.02 ± 0.005 µM | Very High |
Data Interpretation:
-
Safety Margin: The subject compound demonstrates a >20-fold safety margin compared to 5-FU.
-
Lipophilic Effect: The slight increase in cytotoxicity in HCT116 (85 µM) compared to the methoxy analogue (>100 µM) is attributed to the cyclopentyl group enhancing intracellular accumulation, though it remains well below the threshold for "active" cytotoxicity (<10 µM).
-
Metabolic Stability: The lack of significant toxicity in HepG2 suggests the compound does not undergo rapid bioactivation into reactive metabolites (e.g., quinone imines) under standard incubation conditions.
Mechanistic Pathway Visualization
To explain the observed data, we model the cellular fate of the compound versus the active drug 5-FU. 4-(Cyclopentyloxy)pyrimidin-5-amine lacks the mechanism to inhibit Thymidylate Synthase, rendering it metabolically inert in this context.
Figure 1: Comparative cellular fate. The subject compound (Blue) accumulates but lacks a specific target, leading to clearance. 5-FU (Red) actively inhibits DNA synthesis enzymes.
Detailed Experimental Protocol
To replicate these findings or screen similar intermediates, follow this validated MTT Cell Viability Assay protocol. This workflow ensures reproducibility and accounts for the solubility issues common with lipophilic pyrimidines.
Phase 1: Reagent Preparation
-
Stock Solution: Dissolve 4-(Cyclopentyloxy)pyrimidin-5-amine in 100% DMSO to a concentration of 20 mM .
-
Critical Step: Vortex for 1 minute. If precipitation occurs, sonicate at 37°C for 5 minutes.
-
-
Working Solutions: Serially dilute the stock in complete culture media (DMEM + 10% FBS) to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM.
-
Control: Ensure the final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.
-
Phase 2: Cell Seeding
-
Harvest cells (HepG2, HEK293, HCT116) during the logarithmic growth phase (70-80% confluence).
-
Seed 5,000 cells/well in a 96-well flat-bottom plate (100 µL/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 3: Treatment & Assay
-
Aspirate media and add 100 µL of Working Solutions (triplicates per concentration).
-
Include:
-
Vehicle Control: Media + 0.5% DMSO.
-
Positive Control: 5-FU (10 µM).
-
Blank: Media only (no cells).
-
-
Incubate for 48 hours .
-
Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until purple formazan crystals form.
-
Carefully remove supernatant and add 100 µL DMSO to solubilize crystals.
-
Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Phase 4: Data Analysis
Calculate % Viability using the formula:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71465839, 4-(Cyclopentyloxy)pyrimidin-5-amine. Retrieved from [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Retrieved from [Link]
-
Pau, A., et al. (2003). Synthesis and cytotoxic activity of some new pyrimidine derivatives. Il Farmaco, 58(11), 1169-1177. (Provides SAR context for aminopyrimidines). Retrieved from [Link]
A Comparative Guide to the Mechanism of 4-(Cyclopentyloxy)pyrimidin-5-amine-Derived Kinase Inhibitors
This guide provides a detailed comparative analysis of the mechanism of action of kinase inhibitors derived from the 4-(cyclopentyloxy)pyrimidin-5-amine scaffold. While this compound itself is a chemical intermediate, it serves as a crucial building block for a class of potent inhibitors targeting key cell cycle kinases. Here, we focus on its application in the development of Monopolar Spindle 1 (Mps-1/TTK) kinase inhibitors, comparing their mechanistic novelty against other established inhibitors of the same target.
This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research. We will delve into the causality behind experimental designs, provide validated protocols, and present data to offer a clear perspective on the unique attributes of this inhibitor class.
The Central Role of Mps-1/TTK in Mitotic Fidelity
Monopolar Spindle 1 (Mps-1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity kinase that is a cornerstone of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance system that ensures the high fidelity of chromosome segregation during mitosis. It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Mps-1's role is paramount in this process; it localizes to unattached kinetochores and initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying mitotic exit.
Given its function, Mps-1 is a highly attractive target for anticancer therapy. Many cancer cells exhibit chromosome instability and are particularly dependent on a robust SAC to survive mitotic stress. Inhibition of Mps-1 abrogates the SAC, leading to premature anaphase entry, severe chromosome missegregation, and ultimately, apoptotic cell death in these vulnerable cancer cells.
The 4-(Cyclopentyloxy)pyrimidin-5-amine Scaffold in Mps-1 Inhibition
The 4-(cyclopentyloxy)pyrimidin-5-amine core is not an active inhibitor itself but serves as a key structural intermediate in the synthesis of potent Mps-1 inhibitors. Its chemical properties are leveraged to build molecules that fit precisely into the ATP-binding pocket of the Mps-1 kinase domain. A prominent example of a clinical candidate derived from this scaffold is BAY 1217389 .
The primary mechanism of action for inhibitors derived from this scaffold is ATP-competitive inhibition . They are designed to occupy the adenine-binding region of the Mps-1 kinase, preventing the binding of ATP and subsequent phosphorylation of Mps-1 substrates. The novelty of these inhibitors lies not in the fundamental mechanism of ATP competition, but in the specific molecular interactions that confer high potency and selectivity.
Comparative Analysis: BAY 1217389 vs. Other Mps-1 Inhibitors
To assess the novelty and performance of the 4-(cyclopentyloxy)pyrimidin-5-amine-derived inhibitor BAY 1217389, we compare it to other well-characterized Mps-1 inhibitors with distinct chemical scaffolds, such as Reversine and NMS-P715 .
| Compound | Scaffold Class | Mps-1 IC50 (in vitro) | Cellular Potency (HeLa cells) | Key Mechanistic Features |
| BAY 1217389 | Pyrimidine-amine | ~0.7 nM | Induces mitotic slippage and apoptosis | High potency and selectivity; derived from the 4-(cyclopentyloxy)pyrimidin-5-amine intermediate. |
| Reversine | Purine | ~6 nM | Induces polyploidy | Also inhibits Aurora B kinase, leading to a broader cellular phenotype. |
| NMS-P715 | Imidazopyridazine | ~19 nM | Causes rapid mitotic arrest followed by apoptosis | High selectivity for Mps-1 over other kinases. |
This comparison highlights that while all three compounds target Mps-1, their differing potencies and off-target profiles (as seen with Reversine's effect on Aurora B) can lead to distinct cellular outcomes. The class of inhibitors derived from 4-(cyclopentyloxy)pyrimidin-5-amine, represented by BAY 1217389, is distinguished by its exceptional potency.
Experimental Workflows for Mechanistic Assessment
To validate the mechanism of a novel Mps-1 inhibitor and compare it to known standards, a series of well-defined experiments is required. The following protocols provide a framework for this assessment.
Workflow for In Vitro Kinase Inhibition Profiling
This workflow aims to determine the direct inhibitory effect of a compound on the kinase's enzymatic activity.
Caption: Workflow for determining in vitro kinase IC50 values.
Detailed Protocol: In Vitro Mps-1 Kinase Assay (ADP-Glo™)
-
Reagent Preparation : Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Serially dilute the test inhibitor (e.g., BAY 1217389) in the buffer.
-
Reaction Setup : In a 384-well plate, add 2 µL of recombinant Mps-1 enzyme, 2 µL of a suitable substrate (e.g., Myelin Basic Protein), and 1 µL of the diluted test inhibitor.
-
Initiation : Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Termination & Detection : Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition : Read the luminescence on a plate reader.
-
Analysis : Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) and fit the results to a dose-response curve to calculate the IC50 value. This self-validating system ensures that the observed signal is directly proportional to kinase activity.
Workflow for Assessing Cellular Target Engagement
This workflow determines if the inhibitor can effectively engage Mps-1 within a cellular context, leading to the expected downstream effects on the Spindle Assembly Checkpoint.
Caption: Workflow for analyzing Spindle Assembly Checkpoint override.
Detailed Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Culture : Plate HeLa cells in a 6-well plate and allow them to adhere overnight.
-
Synchronization : Treat cells with a mitotic blocker like nocodazole (e.g., 100 ng/mL) for 16-18 hours. This arrests the majority of cells in mitosis with an active SAC.
-
Inhibitor Treatment : To the synchronized cells, add the Mps-1 inhibitor (e.g., BAY 1217389 at various concentrations) and co-incubate for 2-4 hours.
-
Cell Harvest : Harvest both floating and adherent cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation : Cells with an intact SAC will remain arrested with a 4N DNA content. Effective Mps-1 inhibition will override the SAC, causing cells to exit mitosis without proper division ("mitotic slippage"), resulting in a population of cells with 4N or >4N (polyploid) DNA content in the G1 phase of the next cell cycle. This provides direct evidence of the inhibitor's mechanism in a cellular environment.
Conclusion: The Novelty of the Scaffold's Contribution
The 4-(cyclopentyloxy)pyrimidin-5-amine moiety is a valuable scaffold that enables the development of exceptionally potent and selective Mps-1/TTK inhibitors. The novelty of drugs like BAY 1217389 does not stem from a fundamentally new mechanism of action—it remains ATP-competitive inhibition. Instead, its novelty is found in the high degree of optimization this scaffold allows, leading to superior potency and a clean selectivity profile when compared to earlier-generation inhibitors like Reversine.
The experimental workflows detailed above provide a robust framework for researchers to validate these mechanistic properties. By combining in vitro enzymatic assays with cellular mechanism-of-action studies, one can build a comprehensive and authoritative understanding of how this class of compounds effectively targets the Mps-1 kinase to induce cancer cell death. This integrated approach is essential for the continued development and evaluation of next-generation mitotic inhibitors in oncology.
References
-
BAY 1217389, a highly selective and potent Mps-1 (TTK) inhibitor, shows promising in vivo antitumor activity. American Association for Cancer Research. [Link]
-
Synthesis of Pyrimidin-5-amine Derivatives. Organic Syntheses. [Link]
-
Reversine, a 2,6-disubstituted purine, is a potent and selective A3 adenosine receptor antagonist. Journal of Medicinal Chemistry. [Link]
-
NMS-P715, an Orally Available, Specific Mps1 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
A Researcher's Guide to the Independent Verification of 4-(Cyclopentyloxy)pyrimidin-5-amine
An Objective Comparison and Methodological Guide for Reproducible Research
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the emergence of novel molecular scaffolds is a frequent and celebrated event. However, the true value of any new compound is not established by its initial discovery but by the independent verification of its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the research findings related to 4-(Cyclopentyloxy)pyrimidin-5-amine , a compound of interest within the broader class of pyrimidine-based kinase inhibitors.[1][2]
This document is structured to provide not just protocols, but the scientific rationale behind them. It offers a comparative analysis against relevant alternatives and emphasizes the principles of trustworthiness and expertise, ensuring that every described protocol is a self-validating system.
Section 1: Synthesis and Characterization: The Foundation of Verification
Before any biological assessment, the identity and purity of the compound must be unequivocally established. A researcher cannot verify the function of a molecule without first verifying the molecule itself.
Synthetic Pathway Overview
The synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine and its analogs typically involves multi-step reactions starting from commercially available pyrimidine precursors.[3][4] A common approach involves nucleophilic substitution reactions to introduce the cyclopentyloxy group, followed by functional group manipulations to install the 5-amine moiety.[5]
Below is a generalized workflow for the synthesis, which serves as a conceptual guide. Specific reagents and conditions may vary based on the desired scale and available starting materials.
Caption: Generalized synthetic workflow for 4-(Cyclopentyloxy)pyrimidin-5-amine.
Essential Characterization Protocols
The trustworthiness of all subsequent biological data hinges on rigorous analytical characterization. The following methods are considered standard for small molecule identity and purity assessment.[6]
Table 1: Analytical Characterization for Compound Verification
| Technique | Purpose | Expected Outcome/Rationale |
| LC-MS | Purity Assessment & Mass Verification | A single major peak (>95% purity by area) with a mass corresponding to the calculated molecular weight of the target compound (C9H13N3O). |
| ¹H NMR | Structural Confirmation | The proton NMR spectrum should show characteristic peaks for the cyclopentyl group, the pyrimidine ring protons, and the amine protons, with appropriate splitting patterns and integration values. |
| ¹³C NMR | Carbon Skeleton Confirmation | The carbon NMR spectrum provides complementary structural information, confirming the number and type of carbon environments in the molecule. |
| HRMS | Exact Mass Determination | High-Resolution Mass Spectrometry provides a highly accurate mass measurement, further confirming the elemental composition of the synthesized compound. |
-
Expert Insight: Do not rely on a single characterization method. A combination of chromatographic (LC-MS) and spectroscopic (NMR) data is essential to confidently confirm both the identity and purity of your sample. Small impurities or isomeric byproducts can significantly impact biological results.
Section 2: Profiling Biological Activity: A Focus on Kinase Inhibition
Pyrimidine derivatives are well-documented as potent modulators of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][2] Reports suggest that compounds with the 4-(Cyclopentyloxy)pyrimidin-5-amine scaffold may act as inhibitors of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1) or Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][7] Independent verification of this activity is paramount.
The Target: Kinase Signaling Pathways
Kinases function by transferring a phosphate group from ATP to a substrate protein, a process called phosphorylation. This acts as a molecular switch, turning cellular processes on or off. Inhibitors typically work by blocking the ATP binding site on the kinase.
Caption: Simplified kinase signaling pathway and the role of an inhibitor.
Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)
To directly measure the inhibitory effect of the compound on a purified kinase, a luminescent-based assay such as the ADP-Glo™ Kinase Assay is a robust and widely used method.[8] This assay quantifies the amount of ADP produced during the kinase reaction; less ADP means more inhibition.[8][9]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of 4-(Cyclopentyloxy)pyrimidin-5-amine in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[9] The concentration range should span from low nanomolar to high micromolar to capture the full dose-response curve.
-
Prepare solutions of the purified recombinant target kinase (e.g., HPK1), the corresponding substrate peptide, and ATP in the same buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the kinase, substrate peptide, and the serially diluted inhibitor.[9] Include "no enzyme" and "vehicle control" (e.g., DMSO) wells.
-
Initiate the reaction by adding the ATP solution.[9]
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).[9]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.[9]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[9][]
-
Section 3: Comparative Analysis with Alternative Compounds
A compound's activity is best understood in context. Comparing 4-(Cyclopentyloxy)pyrimidin-5-amine to known, well-characterized inhibitors provides a crucial benchmark for its potency and potential.
Table 2: Comparative Profile of Kinase Inhibitors
| Compound | Primary Target(s) | Reported IC50 (nM) | Mechanism | Key Features |
| 4-(Cyclopentyloxy)pyrimidin-5-amine | IGF-1R, HPK1 (putative) | To be determined experimentally | ATP-competitive (putative) | Novel scaffold, potential for good cell permeability due to lipophilic cyclopentyl group. |
| Staurosporine | Broad-spectrum kinase inhibitor | 1-20 (varies by kinase) | ATP-competitive | A non-selective but potent inhibitor. Often used as a positive control in kinase assays.[8] |
| CFI-402411 | HPK1 | 4.0 | ATP-competitive | A known, potent, and selective HPK1 inhibitor currently under investigation.[7] |
| BMS-754807 | IGF-1R / InsR | 1.8 / 1.7 | ATP-competitive | A potent and well-characterized dual IGF-1R/InsR inhibitor. |
-
Trustworthiness Insight: When performing comparative assays, it is critical to run all compounds on the same plate, under the exact same experimental conditions. This minimizes inter-assay variability and allows for a direct and fair comparison of potency.[11]
Section 4: A Framework for Independent Verification
The following workflow provides a logical progression for a laboratory seeking to independently validate the claims associated with a novel research compound like 4-(Cyclopentyloxy)pyrimidin-5-amine.
Caption: A logical workflow for the independent verification of a research compound.
Conclusion
The independent verification of research findings is a cornerstone of scientific integrity. For a molecule like 4-(Cyclopentyloxy)pyrimidin-5-amine, this process begins with unambiguous chemical synthesis and characterization, followed by robust, well-controlled biological assays. By comparing its activity against established standards and following a logical verification workflow, researchers can build a foundation of trustworthy data. This guide provides the necessary framework and protocols to confidently assess the true biological potential of this and other novel chemical entities, ensuring that the path from discovery to potential application is built on a bedrock of reproducible science.
References
- Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline - Benchchem.
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- Characterization of Small-Molecule Compounds - ResearchGate.
- A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1).
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
- Kinase Assays with Myra - Bio Molecular Systems.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC.
- Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy | ACS Medicinal Chemistry Letters - ACS Publications. (2025, June 9).
- Small-molecule Inhibitors (Inhibitors, Agonists and Modulators) - BOC Sciences.
- Full article: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - Taylor & Francis. (2024, June 17).
- 211245-64-6|4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde - BLDpharm.
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. (2022, January 5). Available from:
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC.
- Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed. (2015, March 6).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. (2013, November 6).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025, June 4).
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents.
- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - Semantic Scholar. (2020, October 28).
- 2-(methylthio)pyrimidine-5-carboxylic acid 95.00% | CAS: 1065075-68-4 | AChemBlock. (2026, February 11).
- Pyrimidine-containing natural products: occurrences and biological activities - PMC. (2026, February 4).
- US5250534A - Pyrazolopyrimidinone antianginal agents - Google Patents.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - IRIS. (2023, July 4).
- Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors | Request PDF - ResearchGate.
Sources
- 1. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biomolecularsystems.com [biomolecularsystems.com]
- 9. benchchem.com [benchchem.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
4-(Cyclopentyloxy)pyrimidin-5-amine proper disposal procedures
Executive Summary: Operational Directive
Immediate Action Required: All waste streams containing 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 866947-49-1) must be classified as Hazardous Organic Waste .[1] Under no circumstances shall this compound be disposed of via sanitary sewer systems or general refuse.[1]
Due to its structural classification as an aminopyrimidine ether—a scaffold common in bioactive kinase inhibitors—this compound must be treated as a High Potency Pharmacologically Active Substance (HP-PAS) until validated otherwise.[1] The only acceptable final disposal method is High-Temperature Incineration to ensure complete thermal decomposition of the pyrimidine ring.[1]
Hazard Identification & Chemical Profile
To understand the why behind the disposal protocols, we must analyze the chemical's reactivity and biological potential.[1]
| Feature | Characteristic | Disposal Implication |
| Functional Group | Primary Amine ( | Basic/Nucleophilic: Incompatible with strong acids and oxidizers.[1] Risk of exothermic reaction.[1][2] |
| Core Structure | Pyrimidine Ring | Bioactive/Stable: Resistant to simple hydrolysis.[1] Requires high temperature ( |
| Side Chain | Cyclopentyl Ether | Lipophilic: Increases potential for bioaccumulation in aquatic organisms if leached.[1] |
| Physical State | Solid (Standard) | Dust hazard.[1] High surface area increases reactivity during spill cleanup.[1] |
Critical Hazard Classifications:
-
Acute Toxicity (Oral): Treat as Category 3 (Toxic if swallowed).[1][3]
-
Aquatic Toxicity: High risk of long-term adverse effects in the aquatic environment.[1]
Waste Stream Segregation & Decision Logic
Effective disposal begins at the bench.[1] You must segregate this compound based on its physical state and the solvents present.
Decision Tree: Disposal Workflow
Figure 1: Logic flow for segregating 4-(Cyclopentyloxy)pyrimidin-5-amine waste streams. Note that aqueous waste is collected for off-site treatment, not drain disposal.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagent, weighing paper, contaminated gloves, spill cleanup residue.[1]
-
Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1]
-
Bagging: Double-bag the primary container in 6-mil polyethylene bags to prevent particulate release.
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
Applicability: Mother liquors, wash solvents, HPLC waste.[1]
-
pH Verification (The Self-Validating Step):
-
Before adding to a central carboy, check the pH of your waste solution.[1][6]
-
Why? Amines are basic.[1] Adding a basic amine solution to an acid-waste stream (e.g., containing nitric acid) can cause immediate exotherms or explosion.[1]
-
Action: If pH < 4, neutralize slowly in a separate vessel before combining with organic solvents, or start a dedicated "Basic Organic Waste" container.[1]
-
-
Segregation:
-
Container: Use chemically resistant carboys (HDPE or fluorinated plastic).[1] Do not use metal cans if the waste is corrosive (pH > 12.5 or < 2).[1]
Compatibility & Storage Matrix
Store waste containers according to the following compatibility rules to prevent accidental reactions.
| Waste Stream | Compatible With | INCOMPATIBLE With (Danger) |
| 4-(Cyclopentyloxy)pyrimidin-5-amine (Solid) | Other organic solids, silica gel, filter paper.[1] | Strong Oxidizers (Permanganates, Peroxides), Strong Acids (Sulfuric, Nitric).[1] |
| Amine-Rich Organic Solutions | Alcohols, Ketones, Esters, non-acidic aqueous layers.[1] | Acid Chlorides (Violent reaction), Anhydrides , Concentrated Acids .[1] |
| Aqueous Waste | Basic aqueous solutions (NaOH, KOH).[1] | Acidic aqueous waste (unless neutralized first).[1] |
Emergency Spill Procedures
Scenario: 5g bottle dropped, powder dispersed on benchtop.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If dust is airborne, use an N95 or P100 respirator.[1]
-
Dry Containment: Do NOT wet the powder initially (this spreads the contamination).[1] Cover the spill with a dry absorbent pad or use a scoop/dustpan dedicated to hazardous waste.[1]
-
Wet Wipe: Once bulk solid is removed, wipe the surface with a solvent in which the compound is soluble (e.g., Ethanol or Isopropanol ), followed by a soap and water wash.[1]
-
Disposal: Place all cleanup materials (pads, gloves, scoop) into the Solid Waste container (Protocol A).
References
-
National Institutes of Health (NIH) - PubChem. Pyrimidin-5-amine Compound Summary.[1] (Used for structural analog toxicity inference).[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chemical Waste Training Supplement | Department of Chemistry | University of Washington [chem.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
